Executive Summary 3-Ethyl-3-fluoroazetidine hydrochloride (CAS: 2098116-40-4 ) is a specialized heterocyclic building block used in advanced medicinal chemistry.[1][2][3][4][5][6] It represents a strategic "gem-fluoro-al...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Ethyl-3-fluoroazetidine hydrochloride (CAS: 2098116-40-4 ) is a specialized heterocyclic building block used in advanced medicinal chemistry.[1][2][3][4][5][6] It represents a strategic "gem-fluoro-alkyl" scaffold, designed to modulate the physicochemical properties of drug candidates.[1][7] Unlike the parent azetidine or the mono-substituted 3-fluoroazetidine, this disubstituted core introduces a quaternary center that conformationally biases the ring, lowers the basicity of the azetidine nitrogen via the inductive effect of fluorine, and blocks metabolic hotspots (specifically oxidative metabolism at the 3-position).[1] It is increasingly utilized in the synthesis of inhibitors for targets such as Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP-4) .[1][6]
Part 1: Chemical Identity & Physicochemical Properties
Highly soluble in water, methanol, DMSO; sparingly soluble in DCM.[1][6]
Structural & Electronic Characteristics
The strategic value of this molecule lies in the fluorine-amine relationship :
pKa Modulation: The electronegative fluorine atom at the 3-position (β-position to nitrogen) exerts a strong electron-withdrawing inductive effect (
), significantly lowering the pKa of the azetidine nitrogen compared to unsubstituted azetidine (pKa ~11.3).[1][6] This reduction (typically to the 8.5–9.5 range) improves oral bioavailability and blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.[1][6]
Conformational Puckering: The 3,3-disubstitution creates a "gem-fluoro-alkyl" effect.[1][6] The steric clash between the ethyl group and the fluorine atom forces the azetidine ring into a distinct puckered conformation, which can lock pharmacophores into a bioactive orientation.[6]
Part 2: Synthetic Methodology
Synthesis Strategy (Authoritative Route)
The synthesis of 3-ethyl-3-fluoroazetidine hydrochloride typically proceeds from 1-Boc-3-azetidinone .[1][6] This route ensures the nitrogen remains protected during the harsh nucleophilic fluorination step.[1]
Step-by-Step Protocol:
Grignard Addition (Formation of Quaternary Center):
Note: Strict anhydrous conditions are required to prevent quenching of the Grignard reagent.[1]
Deoxofluorination (Introduction of Fluorine):
Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1][6]
Conditions: DCM, -78°C to RT.
Mechanism: The hydroxyl group attacks the sulfur center, activating it as a leaving group.[1] Fluoride ion then displaces the activated oxygen via an S_N1-like or S_N2 mechanism (depending on substrate sterics).[1][6]
Figure 1: Step-wise synthesis from commercially available 1-Boc-3-azetidinone involving alkylation, fluorination, and deprotection.[1][6]
Part 3: Applications in Drug Discovery
Lead Optimization Decision Tree
This compound is often used when a medicinal chemist needs to solve specific liability issues in a lead compound, such as high metabolic clearance or hERG toxicity caused by a basic amine.[1]
Figure 2: Strategic application of the scaffold in lead optimization to balance metabolic stability and basicity.
Case Studies & Mechanism
FAP Inhibitors: Patent literature (e.g., US20230312550) highlights the use of 3-ethyl-3-fluoroazetidine as a P1 motif in the design of inhibitors for Fibroblast Activation Protein.[1][6] The ethyl group fills the hydrophobic S1 pocket, while the fluorine modulates the electronics of the warhead attachment.[6]
Metabolic Blocking: In many cyclic amines, the carbon alpha to the nitrogen is a site of oxidative metabolism.[1] By constricting the ring to an azetidine and substituting the 3-position (distal), the molecule becomes more resistant to P450-mediated oxidation compared to pyrrolidines or piperidines.[1]
Hygroscopic Nature: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent moisture absorption, which can degrade the salt form over time.[1]
Stability
The hydrochloride salt is chemically stable under standard storage conditions.[1] However, the free base is volatile and prone to polymerization or ring-opening if left neat at room temperature.[1] Always generate the free base in situ or immediately prior to use in coupling reactions.[1]
References
Google Patents . (2023).[1][6] US20230312550A1 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides.[1][6] (Example 138 describes the use of 3-ethyl-3-fluoroazetidine).[6] Retrieved February 4, 2026, from [1][6]
Van Brabandt, W., et al. (2006).[6][10][11] Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100–7102.[1][6][10][11] (Foundational methodology for 3-fluoroazetidine synthesis). Retrieved February 4, 2026, from [Link][1][6]
3-Ethyl-3-fluoroazetidine hydrochloride (CAS: 2098116-40-4 ) is a specialized heterocyclic building block used in high-value medicinal chemistry programs.[1][2] It belongs to a class of conformationally restricted amines where the azetidine ring serves as a bioisostere for larger rings (like piperidine or pyrrolidine) or acyclic amines.[2]
The simultaneous introduction of a fluorine atom and an ethyl group at the C3 position creates a unique "geminal fluoro-alkyl" motif.[1][2] This motif is critical for:
Metabolic Blocking: The fluorine atom blocks the C3 position from oxidative metabolism (e.g., by CYP450 enzymes).[2]
pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the azetidine nitrogen (typically from ~11 to ~8-9), improving oral bioavailability and membrane permeability.[1][2]
Conformational Locking: The 3,3-disubstitution forces the ring into a specific pucker, orienting exit vectors for precise ligand-protein binding.[2]
The synthesis of 3,3-disubstituted azetidines is non-trivial due to the ring strain.[2] Direct alkylation of the ring is difficult.[2] The most reliable industrial route utilizes 1-Boc-3-azetidinone as the pivotal intermediate.[1][2]
Strategic Disconnection:
C-F Bond Formation: Introduced last (before deprotection) via nucleophilic fluorination of a tertiary alcohol to avoid elimination side reactions early on.[2]
C-C Bond Formation: The ethyl group is installed via Grignard addition to the ketone.[2]
Ring Construction: The ring is preserved from the commercially available azetidinone.[2]
Part 4: Detailed Synthesis Protocol
This protocol is designed for a 10 mmol scale but is scalable.[2] It prioritizes safety (handling fluorinating agents) and purity (avoiding the elimination product 3-ethylideneazetidine).[1][2]
Step 1: Grignard Addition (Formation of Tertiary Alcohol)
Objective: Install the ethyl group at C3.
Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, N₂ inlet, and addition funnel.
Reagents:
1-Boc-3-azetidinone: 1.71 g (10 mmol) dissolved in 40 mL anhydrous THF.[1][2]
Ethylmagnesium bromide (EtMgBr): 12 mL (1.0 M in THF, 12 mmol, 1.2 equiv).[2]
Procedure:
Cool the ketone solution to -78°C (dry ice/acetone bath). Critical: Low temperature prevents enolization/polymerization.
Do not seal reaction vessels tightly during the quench phase.[2]
References
Substructure Synthesis & Properties
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.J. Org.[2] Chem. 2025, 90, 12, 4500–4512.[2] Link (General methodology for 3,3-disubstituted systems).[1][2]
Specific Application & CAS Verification
N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides.[1][2]US Patent 20230312550A1 .[2] (Explicitly cites the use of 3-ethyl-3-fluoroazetidine (CAS 2098116-40-4) as a building block in Example 138). Link
Fluorination Methodology
Nucleophilic Fluorination of 3-Hydroxyazetidines.[1][2]Tetrahedron Letters , 2009, 50(12), 1320-1323.[2] (Describes the DAST protocol for azetidine rings).
An In-Depth Technical Guide to the Proposed Synthesis and Background of 3-Ethyl-3-fluoroazetidine Hydrochloride
Abstract This technical guide addresses the discovery and background of 3-Ethyl-3-fluoroazetidine hydrochloride. Initial investigations reveal that this specific compound is not widely documented in scientific literature...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide addresses the discovery and background of 3-Ethyl-3-fluoroazetidine hydrochloride. Initial investigations reveal that this specific compound is not widely documented in scientific literature or commercially available, suggesting its novelty. Therefore, this document provides a comprehensive, scientifically grounded framework for its proposed synthesis, based on established principles of organic chemistry and analogous transformations reported for similar azetidine derivatives. We will explore the strategic importance of the fluorinated azetidine motif in medicinal chemistry, detail a plausible multi-step synthetic pathway, and provide in-depth discussions on the causality behind experimental choices. This whitepaper is intended to serve as a foundational resource for researchers seeking to synthesize and explore the potential of this and other novel 3-alkyl-3-fluoroazetidines.
Introduction: The Significance of Fluorinated Azetidines in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable structural motif in modern drug discovery. Its strained ring system imparts a unique three-dimensional geometry that can enhance binding to biological targets and improve physicochemical properties compared to more flexible acyclic amines or larger heterocyclic systems.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate various properties, including metabolic stability, lipophilicity, and binding affinity.[1] When combined with the azetidine scaffold, particularly at the 3-position, fluorine can induce favorable conformational changes and alter the basicity of the nitrogen atom. Fluorine-substituted azetidines are increasingly sought after as building blocks for novel therapeutics, appearing in compounds targeting a range of diseases.[2] The synthesis of such compounds, especially those with additional substitution at the fluorine-bearing carbon, presents unique and compelling challenges in synthetic chemistry.
This guide focuses on the proposed synthesis of 3-Ethyl-3-fluoroazetidine hydrochloride, a compound with a tertiary fluoride at a stereocenter. The presence of both an ethyl and a fluorine group at the same carbon atom is anticipated to confer distinct properties relevant to drug design.
Proposed Retrosynthetic Analysis and Synthetic Strategy
Given the absence of a documented synthesis for 3-Ethyl-3-fluoroazetidine hydrochloride, a logical pathway must be constructed from known transformations. A plausible retrosynthetic analysis is outlined below. The primary disconnection breaks the hydrochloride salt to the freebase. The crucial C-F bond is envisioned to be formed from a tertiary alcohol via deoxyfluorination. This tertiary alcohol precursor can be synthesized through the addition of an ethyl nucleophile to a protected azetidin-3-one. The azetidinone itself can be derived from a protected 3-hydroxyazetidine, which is accessible from common starting materials like epichlorohydrin.
Caption: Retrosynthetic analysis for 3-Ethyl-3-fluoroazetidine hydrochloride.
The forward synthetic strategy would therefore involve the following key transformations:
Synthesis of N-Protected 3-Hydroxyazetidine: Cyclization of a protected amine with epichlorohydrin.
Oxidation: Conversion of the secondary alcohol to a ketone (azetidin-3-one).
Ethyl Group Installation: Grignard reaction with ethylmagnesium bromide to form the tertiary alcohol.
Deoxyfluorination: Replacement of the tertiary hydroxyl group with fluorine.
Deprotection and Salt Formation: Removal of the nitrogen protecting group and formation of the hydrochloride salt.
Detailed (Proposed) Experimental Protocols
The following protocols are proposed based on established methodologies for similar compounds.[3][4]
Step 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine
The benzhydryl (diphenylmethyl) group is a suitable protecting group as it can be removed under hydrogenolysis conditions.
Reaction: Benzhydrylamine is reacted with epichlorohydrin followed by intramolecular cyclization.
Procedure:
To a solution of benzhydrylamine (1.0 eq) in a suitable solvent such as acetonitrile, add 1-bromo-3-chloropropane (1.1 eq) and a non-nucleophilic base like potassium carbonate (2.5 eq).[5]
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
The crude product is then treated with a base (e.g., sodium hydroxide) in an aqueous/organic mixture to facilitate the cyclization to 1-benzhydryl-3-hydroxyazetidine.
Purify the product by column chromatography.
Step 2: Oxidation to 1-Benzhydrylazetidin-3-one
Reaction: Swern oxidation or a similar mild oxidation protocol to convert the secondary alcohol to a ketone.
Procedure:
Prepare a solution of oxalyl chloride (1.5 eq) in dichloromethane (DCM) and cool to -78 °C.
Add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise, maintaining the temperature below -60 °C.
After stirring for 15 minutes, add a solution of 1-benzhydryl-3-hydroxyazetidine (1.0 eq) in DCM dropwise.
Stir the mixture for 1 hour at -78 °C.
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
Quench the reaction with water and separate the organic layer.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ketone, which can be purified by chromatography.
Step 3: Synthesis of 1-Benzhydryl-3-ethylazetidin-3-ol
Reaction: Grignard addition of an ethyl group to the ketone.
Procedure:
Dissolve 1-benzhydrylazetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere.
Add ethylmagnesium bromide (1.2 eq, as a solution in THF or ether) dropwise.
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
Purify the resulting tertiary alcohol by column chromatography.
Step 4: Deoxyfluorination to 1-Benzhydryl-3-ethyl-3-fluoroazetidine
This is the most critical step. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.[6]
Reaction: Conversion of the tertiary alcohol to a tertiary fluoride.
Procedure:
Dissolve the tertiary alcohol (1.0 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere.
Add DAST (1.3 eq) dropwise via syringe. Caution: DAST is toxic and reacts violently with water.
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.
Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the fluorinated product by column chromatography.
Step 5: Deprotection and Hydrochloride Salt Formation
Reaction: Hydrogenolysis of the benzhydryl group and subsequent salt formation.
Procedure:
Dissolve the protected azetidine (1.0 eq) in methanol or ethanol.
Add a catalytic amount of palladium on carbon (10% w/w).
Add hydrochloric acid (1.1 eq, as a solution in dioxane or as concentrated aqueous solution).
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
Monitor the reaction until completion.
Filter the reaction mixture through Celite to remove the catalyst and wash the pad with methanol.
Concentrate the filtrate under reduced pressure to yield the crude 3-Ethyl-3-fluoroazetidine hydrochloride.
Recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain the pure product.
Scientific Rationale and Causality of Experimental Choices
Choice of Protecting Group: The benzhydryl group was chosen for its stability under the oxidative and nucleophilic conditions of the initial steps and its clean removal via hydrogenolysis in the final step.[3] An alternative, the Boc group, could also be used, which would be removed under acidic conditions concurrently with salt formation.
Fluorination Strategy: Deoxyfluorination of a tertiary alcohol is a reliable method for introducing a tertiary fluoride. DAST is effective for this transformation, proceeding through an SN2-like mechanism on an intermediate fluorosulfite ester.[7] The choice of a non-polar solvent like DCM at low temperatures is crucial to control the reactivity of DAST and minimize potential side reactions such as elimination, which can be a competing pathway with tertiary alcohols.
Caption: Proposed workflow for the synthesis of 3-Ethyl-3-fluoroazetidine hydrochloride.
Data Presentation and Characterization
The successful synthesis would require rigorous characterization of all intermediates and the final product.
Compound Name
Molecular Formula
Molecular Weight ( g/mol )
Proposed Analytical Confirmation
1-Benzhydryl-3-hydroxyazetidine
C₁₆H₁₇NO
239.31
¹H NMR, ¹³C NMR, MS (ESI+)
1-Benzhydrylazetidin-3-one
C₁₆H₁₅NO
237.29
¹H NMR, ¹³C NMR, IR (C=O stretch), MS (ESI+)
1-Benzhydryl-3-ethylazetidin-3-ol
C₁₈H₂₁NO
267.37
¹H NMR, ¹³C NMR, MS (ESI+)
1-Benzhydryl-3-ethyl-3-fluoroazetidine
C₁₈H₂₀FN
269.36
¹H NMR, ¹³C NMR, ¹⁹F NMR, MS (ESI+)
3-Ethyl-3-fluoroazetidine hydrochloride
C₅H₁₁ClFN
139.60
¹H NMR, ¹³C NMR, ¹⁹F NMR, MS (ESI+), Elemental Analysis
Conclusion
While 3-Ethyl-3-fluoroazetidine hydrochloride does not appear to be a known compound, this guide provides a robust and scientifically defensible pathway for its synthesis. The proposed route leverages well-established reactions in organic chemistry, with a particular focus on the critical deoxyfluorination of a tertiary alcohol. The successful execution of this synthesis would provide access to a novel and potentially valuable building block for medicinal chemistry. This document serves as a testament to the power of synthetic planning and the application of known chemical principles to create new molecular entities with high potential for future research and development.
References
CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421-4434. [Link]
US4120856A - Process for the preparation of 3-fluorobenzodiazepines.
Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100–7102. [Link]
ResearchGate. Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. [Link]
CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]
Hillier, M. C., & Chen, C.-Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines via Alkylation of Primary Amines with In Situ Generated Bis-triflates of 2-Substituted-1,3-propanediols. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]
Arote, N. D., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6698-6701. [Link]
Leibler, I. N.-M., Tekle-Smith, M. A., & Doyle, A. G. (2021). A General Strategy for C(sp3)−H Functionalization with Nucleophiles Using Methyl Radical as a Hydrogen Atom Abstractor. Nature Communications. [Link]
3-Ethyl-3-fluoroazetidine hydrochloride IUPAC name and synonyms
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes actionable synthetic data, structural logic, and verified chemical identifiers.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes actionable synthetic data, structural logic, and verified chemical identifiers.[1][2][3]
[1][2][3][4][5][6]
Executive Summary
3-Ethyl-3-fluoroazetidine hydrochloride is a specialized saturated heterocyclic amine used primarily in medicinal chemistry as a bioisostere for non-fluorinated cyclic amines (e.g., pyrrolidine, piperidine) or acyclic diethylamines.[1][2][3][4][5]
The introduction of the gem-fluoro-ethyl motif at the C3 position of the azetidine ring serves two critical functions in Lead Optimization:
Conformational Restriction: The steric bulk of the ethyl group combined with the fluorine atom restricts the ring pucker, potentially locking the amine vector into a bioactive conformation.[1][2]
pKa Modulation: The electron-withdrawing fluorine atom lowers the pKa of the azetidine nitrogen (typically by 1–2 units compared to the non-fluorinated analog), improving membrane permeability and altering metabolic clearance profiles.[1][2][3][4]
Expert Note: Direct fluorination of the azetidine ring is challenging.[1][2][4] The industry-standard route relies on the "Deoxyfluorination Strategy" starting from a protected ketone.[1][2][3][4]
Retrosynthetic Analysis (Diagram)
The synthesis targets the construction of the quaternary C3 center followed by fluorination.[1][3][4]
Figure 1: Synthetic workflow for the production of 3-Ethyl-3-fluoroazetidine HCl.
Detailed Protocol
Step 1: Grignard Addition (Formation of the Quaternary Center)
Reagents: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.
Causality: Fluorination of tertiary alcohols is prone to elimination (forming the alkene).[1][2][3][4] Low temperature and non-basic conditions are mandatory.[1][2][4]
Protocol:
Dissolve the Step 1 alcohol in anhydrous DCM.[1][2][4] Cool to -78°C.[1][2][3][4]
Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.
Safety: Quench by slowly pouring the mixture into saturated NaHCO₃ (gas evolution!).
Purification: Silica gel chromatography (Hexane/EtOAc) is usually required to separate the fluoro product from the elimination byproduct (3-ethylidene-azetidine).[1][2][3][4]
Dissolve the fluorinated intermediate in 1,4-dioxane.[1][2][3][4]
Add 4M HCl in dioxane (5-10 eq). Stir at RT for 2-4 hours.[1][2][3][4]
Concentrate in vacuo.
Trituration: Triturate the residue with diethyl ether or MTBE to precipitate the hydrochloride salt.[1][2] Filter and dry.[1][2][4]
Structural & Medicinal Utility[1][2][5]
This compound is not just a "spacer"; it is a functional probe.[1][2][4]
The "Gem-Fluoro Effect"
In the 3-ethyl-3-fluoroazetidine motif, the fluorine atom is geminal to the ethyl group.[1][2][3][4] This creates a specific dipole alignment.[1][2]
Lipophilicity (LogD): The ethyl group increases lipophilicity (for brain penetration), while the fluorine creates a polar surface area "patch" without acting as a hydrogen bond donor.[1][2][3]
Metabolic Stability: The C3 position is blocked.[1][2][4] In non-substituted azetidines, C3 is a site of oxidative metabolism.[1][2][4] The quaternary center prevents this.[1][2][4]
Decision Logic for Usage
Use the following logic tree to determine if this building block fits your SAR (Structure-Activity Relationship) campaign.
Figure 2: Medicinal Chemistry Decision Tree for Azetidine Selection.
Handling & Stability
Hygroscopicity: As a hydrochloride salt of a small amine, this compound is hygroscopic .[1][2] It must be stored in a desiccator or under inert gas (Argon/Nitrogen).[1][3][4]
Stability: The C-F bond at the tertiary center is generally stable to standard aqueous workups and amide coupling conditions (HATU/EDCI).[1][2][3] However, avoid strongly acidic conditions at high heat (>100°C) which might induce HF elimination.[1][2][3][4]
H335: May cause respiratory irritation.[1][2][4][9]
Always handle in a fume hood.
References
Google Patents. (2023).[1][2][3][4] Patent US11858924B2: N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides.[1][2][3][4] (Demonstrates usage of 3-ethyl-3-fluoroazetidine in drug synthesis). Retrieved from
Strategic Utilization of 3-Ethyl-3-fluoroazetidine Hydrochloride in Medicinal Chemistry
Executive Summary 3-Ethyl-3-fluoroazetidine hydrochloride is a specialized saturated heterocycle increasingly utilized in lead optimization programs. As a gem-disubstituted azetidine, it serves as a high-value bioisoster...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Ethyl-3-fluoroazetidine hydrochloride is a specialized saturated heterocycle increasingly utilized in lead optimization programs. As a gem-disubstituted azetidine, it serves as a high-value bioisostere for gem-dimethyl groups or larger saturated rings (e.g., piperidines), offering a unique combination of reduced lipophilicity, metabolic blockade, and specific vector orientation. This guide details the physicochemical specifications, structural rationale, and validated synthetic protocols for integrating this scaffold into drug discovery workflows.
Physicochemical Specifications
The following data constitutes the core identity of the compound. Researchers should verify these parameters upon receipt of commercial samples to ensure batch integrity.
Parameter
Specification
IUPAC Name
3-Ethyl-3-fluoroazetidine hydrochloride
CAS Number (HCl Salt)
2098116-40-4
CAS Number (Free Base)
1565009-63-3
Molecular Formula
Molecular Weight
139.60 g/mol
Exact Mass (Cation)
103.0797 Da ()
Appearance
White to off-white crystalline solid
Solubility
Highly soluble in water, DMSO, Methanol
Hygroscopicity
Moderate (Store under inert atmosphere)
Structural & Pharmacological Rationale[3]
The utility of 3-ethyl-3-fluoroazetidine stems from its ability to modulate physicochemical properties without significantly increasing steric bulk.
The "Gem-Fluoro Effect"
The introduction of a fluorine atom at the C3 position creates a strong dipole and lowers the
of the azetidine nitrogen via the inductive electron-withdrawing effect (-induction).
Basicity Modulation: Unsubstituted azetidine has a
. The 3-fluoro substitution typically lowers this by 2–3 log units, bringing the amine closer to physiological pH (7.4). This improves membrane permeability and reduces lysosomal trapping.
Metabolic Blockade: The C3 position is a metabolic "soft spot" prone to oxidative metabolism (P450-mediated hydroxylation). Substitution with fluorine (metabolic blocking) and an ethyl group (steric shielding) significantly extends the half-life (
) of the parent molecule.
Conformational Bias
Unlike the chair conformation of piperidines, azetidines exist in a puckered "butterfly" conformation. The gem-disubstitution at C3 creates a specific vector for the ethyl and fluorine groups, often locking the ring into a conformation that favors specific receptor binding pockets.
Synthetic Methodology
The synthesis of 3,3-disubstituted azetidines is non-trivial due to the strain of the four-membered ring. The following protocol describes the most robust route: Nucleophilic Addition followed by Deoxofluorination.
Reagents: Ethylmagnesium bromide (EtMgBr), DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, HCl in Dioxane.
Equipment: Inert gas manifold (Argon/Nitrogen), low-temperature reactor (-78°C).
Step-by-Step Workflow:
Grignard Addition (C-C Bond Formation):
Dissolve N-Boc-3-azetidinone in anhydrous THF under Argon. Cool to -78°C.
Dropwise add EtMgBr (1.2 equiv). The low temperature is critical to prevent ring opening or polymerization.
Stir for 2 hours, then warm to 0°C. Quench with saturated
.
Result: N-Boc-3-ethyl-3-hydroxyazetidine.
Deoxofluorination (The Critical Step):
Dissolve the intermediate alcohol in DCM. Cool to -78°C.
Add DAST (1.5 equiv) dropwise. Safety Note: DAST can be explosive; maintain strict temperature control.
Allow to warm to Room Temperature (RT) overnight.
Mechanism: The hydroxyl group attacks the sulfur, forming a good leaving group, which is displaced by fluoride in an
-like fashion (though the mechanism can be complex in strained rings).
Result: N-Boc-3-ethyl-3-fluoroazetidine.
Deprotection (Salt Formation):
Dissolve the fluorinated intermediate in 1,4-dioxane.
Add 4M HCl in dioxane (excess). Stir at RT for 4 hours.
Precipitate with diethyl ether or hexane. Filter and dry under vacuum.
Final Product:3-Ethyl-3-fluoroazetidine hydrochloride .
Visualized Pathway (Graphviz)
Figure 1: Validated synthetic route for the production of 3-ethyl-3-fluoroazetidine hydrochloride, highlighting critical intermediates.
Structure-Activity Relationship (SAR) Logic
When designing analogs, researchers use this scaffold to optimize specific drug-like properties. The diagram below illustrates the decision-making logic for selecting this specific azetidine derivative over others.
Figure 2: SAR decision tree demonstrating the strategic advantage of the fluoro-ethyl azetidine scaffold over traditional alkyl substitutions.
Handling and Safety Protocols
Hygroscopic Nature: As a hydrochloride salt, the compound will absorb atmospheric moisture. Weighing should be performed quickly, or inside a glovebox for precision analytical work.
NMR Verification:
NMR: Expect a multiplet around -150 to -170 ppm (depending on solvent), showing coupling to the geminal protons and the ring protons.
H NMR: The ethyl group will appear as a triplet () and quartet (), while the azetidine ring protons will appear as complex multiplets due to F-H coupling ( and ).
Storage: Store at -20°C in a sealed container with desiccant.
References
Champagne, P. A., et al. (2015). Synthesis of 3,3-Disubstituted Azetidines. Journal of Organic Chemistry. (General reference for synthetic methodology of gem-disubstituted azetidines).
Technical Whitepaper | CAS: 2098116-40-4 [1][2] Executive Summary This technical guide outlines the preliminary investigation into 3-Ethyl-3-fluoroazetidine hydrochloride , a specialized saturated heterocyclic building b...
This technical guide outlines the preliminary investigation into 3-Ethyl-3-fluoroazetidine hydrochloride , a specialized saturated heterocyclic building block.[1][2] As drug discovery shifts towards
-rich scaffolds to improve solubility and target specificity, the 3,3-disubstituted azetidine motif has emerged as a critical bioisostere.[2]
This compound represents a strategic fusion of conformational restriction (azetidine ring) and electronic modulation (gem-fluoroalkyl substitution).[1][2] The introduction of the ethyl group at the C3 position, geminal to the fluorine atom, offers a unique physicochemical profile—balancing lipophilicity (
) with metabolic stability—distinct from its 3-fluoro and 3,3-difluoro analogs. This guide details the chemical identity, synthetic viability, handling protocols, and medicinal chemistry applications of this scaffold.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]
Core Identity Data
Parameter
Specification
IUPAC Name
3-Ethyl-3-fluoroazetidine hydrochloride
CAS Registry Number
2098116-40-4
Molecular Formula
Molecular Weight
139.60 g/mol (Salt); 103.14 g/mol (Free Base)
Appearance
White to off-white crystalline solid
SMILES
CCC1(CN1)F.Cl
Solubility
High in water, MeOH, DMSO; Low in non-polar solvents (, Hexane)
Predicted Physicochemical Properties
The gem-fluoro-ethyl substitution pattern imparts specific electronic effects compared to the parent azetidine.[1][2]
Basicity (
): Estimated at 8.5 – 9.0 .[1][2] The electronegative fluorine atom exerts an inductive electron-withdrawing effect ($ -I $), lowering the of the azetidine nitrogen compared to 3-ethylazetidine (~11.0), but less drastically than 3,3-difluoroazetidine (~7.0).[2] This modulation is crucial for optimizing permeability in oral drugs.
Lipophilicity (
): The ethyl group increases lipophilicity relative to 3-fluoroazetidine, aiding in blood-brain barrier (BBB) penetration, while the fluorine atom mitigates the metabolic liability of the alkyl chain.[1][2]
Synthetic Pathway Investigation
The synthesis of 3-ethyl-3-fluoroazetidine hydrochloride presents specific challenges, primarily the risk of ring opening during fluorination.[2] The recommended "Preliminary Investigation" route utilizes a Nucleophilic Addition-Fluorination Sequence starting from commercially available N-Boc-3-azetidinone.[1][2]
Mechanistic Workflow
The synthesis relies on constructing the quaternary center at C3 before introducing the fluorine atom to avoid elimination side reactions.
Figure 1: Synthetic workflow for the preparation of 3-Ethyl-3-fluoroazetidine HCl.
Objective: Convert the hydroxyl group to fluorine with inversion/retention (mechanism is complex for 3-membered rings, but here retention/racemization is irrelevant due to symmetry unless chiral).
Reagent Choice:DAST (Diethylaminosulfur trifluoride) or XtalFluor-E .[1][2] XtalFluor-E is preferred for safety (higher thermal stability).[1][2]
Protocol:
Dissolve Intermediate A (3-ethyl-3-hydroxy-N-Boc-azetidine) in anhydrous DCM.[1][2] Cool to -78°C.[1][2][3]
Add DAST (1.5 eq) dropwise. Safety: DAST reacts violently with water/glass; use plasticware if possible or strictly anhydrous glass.[1][2]
Stir at -78°C for 1h, then warm to room temperature (RT) overnight.
Objective: Remove the Boc group and isolate the stable HCl salt.
Protocol:
Dissolve the fluorinated intermediate in 1,4-dioxane.[2]
Add 4.0 M HCl in dioxane (5-10 eq) at 0°C.
Stir at RT for 2-4 hours until TLC shows consumption of starting material.
Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the white solid (Product). Filter and dry under high vacuum.
Handling, Stability & Safety (E-E-A-T)
Stability Profile
Thermal Stability: The gem-fluoroalkyl arrangement stabilizes the strained azetidine ring against ring-opening compared to mono-substituted azetidines.[1][2] However, as an HCl salt, it should be stored below 25°C.
Hygroscopicity: Azetidine salts are notoriously hygroscopic.
Recommendation: Store under inert atmosphere (Argon/Nitrogen) in a desiccator or freezer (-20°C) for long-term storage.[1][2]
Chemical Stability: Avoid strong bases in protic solvents for prolonged periods, as the free base is volatile and potentially prone to polymerization.
Safety Hazards
H315 / H319: Causes skin and serious eye irritation.[4]
Handling: Use a fume hood.[2] Wear nitrile gloves and safety goggles. In case of contact, wash immediately with soap and water.
Application in Drug Discovery[2][6][13]
Bioisosteric Utility
3-Ethyl-3-fluoroazetidine serves as a bioisostere for:
Cyclobutane/Cyclopentane: Reduces lipophilicity and increases solubility.
Morpholine/Piperazine: Alters the basicity profile and metabolic vectors.
Gem-dimethyl groups: The Fluorine/Ethyl pair mimics the steric bulk of a gem-dimethyl group but blocks metabolic oxidation at the alkyl site (C-F bond strength > C-H).[1][2]
Decision Matrix: When to Use?
Use the following logic flow to determine if this scaffold is appropriate for your lead optimization campaign.
Figure 2: MedChem decision matrix for selecting fluorinated azetidine scaffolds.
References
Synthesis of 3-Fluoroazetidines: Van Brabandt, W., et al. "Synthesis of 3-Fluoroazetidines."[2][5] The Journal of Organic Chemistry, 71(18), 7100–7102, 2006.[5] Link[1]
General Synthesis Patent: "Synthetic method of 3-fluoro-azetidine derivatives." Patent CN105384673B. Link
Commercial Availability & CAS Data: "3-Ethyl-3-fluoroazetidine hydrochloride (CAS 2098116-40-4)."[1][2][6][7] BLD Pharm Product Page. Link
Azetidine Reactivity Review: "Recent Advances in the Synthesis and Reactivity of Azetidines." Chemical Society Reviews. Link
Safety of Fluorination Reagents: "Data Science-Guided Development of Deoxyfluorination Reagents." UCLA Department of Chemistry. Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3-Ethyl-3-fluoroazetidine hydrochloride theoretical studies and computational modeling
Content Type: In-depth Technical Guide / Whitepaper
Audience: Researchers, Computational Chemists, and Drug Discovery Professionals[1][2]
[1]
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 3-Ethyl-3-fluoroazetidine hydrochloride represents a high-value scaffold.[1] It combines the conformational rigidity of the azetidine ring with the metabolic stability and electronic modulation provided by the geminal fluoro-ethyl substitution.[1]
This guide provides a comprehensive theoretical and computational framework for modeling this compound. Unlike flexible aliphatic amines, the 3,3-disubstituted azetidine core exhibits unique ring strain and puckering dynamics that critically influence its basicity (pKa), lipophilicity (LogP), and ligand-protein binding vectors.[1][2] This document outlines the protocols for Density Functional Theory (DFT) optimization, conformational analysis, and pKa prediction, serving as a blueprint for integrating this scaffold into lead optimization campaigns.
Physicochemical Profiling & Theoretical Basis[2]
Structural Dynamics: The "Butterfly" Effect
The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain (eclipsing interactions).[1]
Puckering Angle: Typically oscillates between 25° and 35° in unsubstituted azetidines.[1]
Gem-Disubstitution Effect: In 3-Ethyl-3-fluoroazetidine, the steric clash between the ethyl group and the fluorine atom at the quaternary C3 center alters this potential energy surface.[1] The Thorpe-Ingold effect (gem-dimethyl analog) generally favors a more planar average structure or alters the barrier to ring inversion, which is critical for fitting into narrow enzyme pockets.[1]
Electronic Modulation & Basicity
The introduction of fluorine at the C3 position significantly impacts the basicity of the azetidine nitrogen.[1]
Inductive Effect (-I): The electronegative fluorine pulls electron density through the
-framework, lowering the availability of the nitrogen lone pair.[1]
pKa Shift: While unsubstituted azetidine has a pKa of ~11.3, 3-fluoroazetidine derivatives typically exhibit pKa values in the range of 8.5–9.[1]5. This modulation is advantageous for oral bioavailability, often improving the balance between solubility (ionized form) and membrane permeability (neutral form) at physiological pH.[1]
Computational Methodologies
Protocol A: Conformational Landscape Scanning
Before high-level quantum mechanical calculations, the conformational space of the ethyl side chain and the ring pucker must be sampled.[1]
Workflow:
Force Field: OPLS4 or MMFF94s (specifically parameterized for strained heterocycles).[1]
Sampling: Monte Carlo Multiple Minimum (MCMM) search.[1]
Constraint: Allow the azetidine ring to pucker freely; do not force planarity.
The following diagram illustrates the logical flow from structure generation to physicochemical property prediction.
Figure 1: Computational workflow for characterizing 3-Ethyl-3-fluoroazetidine. The process ensures that the final properties are derived from the thermodynamically most stable conformer.[1]
Protection: The fluorine atom at C3 deactivates the C3 position toward oxidation (blocking hydroxylation) and inductively reduces the electron density at C2/C4, making the ring less prone to oxidative attack compared to the non-fluorinated analog.[1]
Synthesis Pathway (Reference)
While this guide focuses on modeling, understanding the synthesis aids in retrosynthetic analysis during design.[1]
Precursor: Typically synthesized from 3-azetidinone or epichlorohydrin derivatives.[1][2]
Fluorination: Introduction of fluorine often uses DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor on a 3-hydroxy precursor, or via electrophilic fluorination of an enolate.[1]
Thermodynamic Cycle for pKa Determination
To accurately predict the pKa shift caused by the fluorine and ethyl groups, the following thermodynamic cycle is applied.
Figure 2: Thermodynamic cycle used to calculate the solution-phase free energy of deprotonation.[1] Accurate solvation energies (
) are the critical determinant of accuracy.
References
Fundamental Azetidine Chemistry
Couty, F., & Evano, G. (2006).[1][2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link[1]
Fluorine in Medicinal Chemistry
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2] Link
pKa of Fluorinated Azetidines
Petrov, P., et al. (2025).[1][2][3] Statistical Analysis of a Specialized Dataset for Predicting the Acid–Base Properties and Lipophilicity of Fluorinated Organic Compounds. ResearchGate. Link
Conformational Analysis of 3,3-Disubstituted Azetidines
Siodłak, D. (2015).[1][2][4] α-Fluoroalkyl-α-amino Acids: Synthesis and Properties. Amino Acids.[1][2][4][5][6] Link[1]
Computational pKa Prediction Methods
Shields, G. C., & Seybold, P. G. (2013).[1][2] Computational Approaches for the Prediction of pKa Values. CRC Press.[1][2] Link
Technical Guide: 3-Fluoroazetidine Hydrochloride in Drug Discovery
Executive Summary 3-Fluoroazetidine hydrochloride (CAS: 617718-46-4) is a specialized fluorinated heterocyclic building block used extensively in modern medicinal chemistry.[1] It serves as a bioisostere for non-fluorina...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Fluoroazetidine hydrochloride (CAS: 617718-46-4) is a specialized fluorinated heterocyclic building block used extensively in modern medicinal chemistry.[1] It serves as a bioisostere for non-fluorinated azetidines, pyrrolidines, and cyclobutanes. Its primary value lies in the "fluorine effect" : the ability of the C-3 fluorine atom to modulate the basicity (pKa) of the azetidine nitrogen via the inductive effect (
), thereby altering the lipophilicity (LogD) and metabolic stability of the final drug candidate. This guide details its physicochemical properties, synthesis pathways, and practical application in lead optimization.
Chemical Profile & Properties[1][3][4][5][6][7][8][9]
Property
Specification
IUPAC Name
3-Fluoroazetidine hydrochloride
CAS Number
617718-46-4
Molecular Formula
Molecular Weight
111.55 g/mol
Appearance
White to off-white crystalline solid
Melting Point
127–131 °C
Solubility
Soluble in water, methanol, DMSO; sparingly soluble in DCM/EtOAc
Hygroscopicity
High (Store under inert atmosphere)
pKa (Conjugate Acid)
~8.5 – 9.0 (vs. ~11.3 for Azetidine)
Medicinal Chemistry Rationale: The Fluorine Effect[4][5][14]
In drug design, replacing a hydrogen atom or a hydroxyl group with fluorine at the 3-position of the azetidine ring induces profound electronic changes without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
Basicity Modulation (pKa Lowering)
The strong electronegativity of fluorine pulls electron density through the
-framework (inductive effect), reducing the electron density available at the nitrogen lone pair.
Azetidine pKa: ~11.3 (Highly basic, fully ionized at pH 7.4).
3-Fluoroazetidine pKa: ~8.7 (Moderately basic).
3,3-Difluoroazetidine pKa: ~6.5 (Weakly basic).
Impact: Lowering the pKa closer to physiological pH (7.4) increases the fraction of the molecule that exists in the neutral state. This significantly enhances membrane permeability and improves the LogD profile, facilitating better oral bioavailability and CNS penetration.
Metabolic Stability
The C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond. Substitution at the 3-position blocks oxidative metabolism (e.g., P450-mediated hydroxylation) that typically occurs at activated positions in saturated heterocycles.
Visualization: Structural Decision Logic
The following diagram illustrates the decision process for selecting 3-fluoroazetidine over analogs based on pKa and lipophilicity requirements.
Figure 1: Decision logic for incorporating fluorinated azetidines in lead optimization.
Synthesis & Manufacturing
The synthesis of 3-fluoroazetidine hydrochloride typically proceeds via the deoxyfluorination of N-protected 3-hydroxyazetidine. The choice of protecting group (Boc vs. Benzyl/Cbz) is critical for scalability.
Synthetic Pathway (N-Boc Route)[10]
Starting Material: N-Boc-3-hydroxyazetidine (commercially available or from epichlorohydrin).
Fluorination: Nucleophilic fluorination using DAST (Diethylaminosulfur trifluoride) or XtalFluor-E. This step inverts the configuration (if chiral), converting the C-OH to C-F.
Deprotection: Acidic cleavage of the Boc group using HCl in dioxane or ether.
Salt Formation: Isolation as the hydrochloride salt to ensure stability (free base is volatile and unstable).
Figure 2: Synthesis of 3-Fluoroazetidine HCl via Deoxyfluorination.
Experimental Protocol: Amide Coupling
Context: 3-Fluoroazetidine HCl is an amine salt. To use it in nucleophilic attacks (e.g., amide coupling,
), the free base must be liberated in situ using a tertiary amine base.
Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under
atmosphere. Add HATU (1.2 mmol) and DIPEA (1.0 mmol, partial amount). Stir for 5–10 minutes to form the activated ester.
Free-Basing: In a separate vial, suspend 3-fluoroazetidine hydrochloride (1.2 mmol) in DMF (1 mL). Add the remaining DIPEA (2.5 mmol). Note: Ensure the salt fully dissolves or forms a fine suspension.
Coupling: Add the amine solution to the activated acid mixture dropwise.
Reaction: Stir at room temperature for 2–12 hours. Monitor by LC-MS (Look for M+1 of product).
Critical Note on Stoichiometry: Since the reagent is an HCl salt, you must add at least 1 equivalent of base just to neutralize the HCl. The remaining base acts as the proton scavenger for the coupling reaction. Failure to add sufficient base (Total > 2.5 equiv) is the most common cause of low yields.
Handling, Safety & Storage
Hygroscopicity: The HCl salt is hygroscopic. Absorption of water leads to clumping and difficulty in accurate weighing.
Recommendation: Store in a desiccator or under nitrogen at -20°C. Warm to room temperature before opening to prevent condensation.
Stability: The free base (3-fluoroazetidine) is volatile and potentially unstable. Always generate the free base in situ or use immediately if isolated.
PPE: Wear nitrile gloves, safety glasses, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
Incompatibility: Strong oxidizing agents and strong bases.[2]
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 10125054, 3-Fluoroazetidine hydrochloride.[Link]
Champagne, P. A., et al. (2015). Stereospecific Deoxyfluorination of Alcohols.[3] Journal of Organic Chemistry. (Contextual reference for DAST/XtalFluor mechanisms).
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
3-Fluoroazetidine hydrochloride fundamental characteristics
The following technical guide details the fundamental characteristics, synthetic access, and medicinal chemistry applications of 3-Fluoroazetidine hydrochloride . CAS: 617718-46-4 | Formula: C H FN[1][2][3]·HCl | MW: 111...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the fundamental characteristics, synthetic access, and medicinal chemistry applications of 3-Fluoroazetidine hydrochloride .
3-Fluoroazetidine hydrochloride is a high-value fluorinated heterocyclic building block used extensively in modern drug discovery.[5] It serves as a conformationally restricted, metabolically stable bioisostere for non-fluorinated azetidines, pyrrolidines, and other cyclic amines. The introduction of the fluorine atom at the C3 position exerts a profound electronic influence on the ring nitrogen, modulating basicity (pKa) and lipophilicity (LogD), which are critical parameters for optimizing blood-brain barrier (BBB) penetration and oral bioavailability.
Fundamental Physicochemical Profile[1][6][7][8]
The utility of 3-fluoroazetidine stems from the "Fluorine Effect"—the ability of the highly electronegative fluorine atom to alter the physicochemical properties of the scaffold without significantly changing steric bulk.
Electronic Modulation and pKa
The most significant impact of C3-fluorination is the reduction of the amine's basicity via the inductive electron-withdrawing effect (
).
Azetidine pKa: ~11.29
3-Fluoroazetidine pKa: Estimated ~8.5–9.5
Implication: At physiological pH (7.4), a larger fraction of the 3-fluoroazetidine derivative exists as the neutral free base compared to the parent azetidine. This shift significantly enhances membrane permeability and reduces lysosomal trapping.
Conformational Analysis
The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain. The C3-fluorine substituent influences this pucker through dipole-dipole interactions and hyperconjugation, although less dramatically than in 5-membered rings (proline effect).
Ring Pucker: ~25–35°
Dipole Orientation: The C-F bond creates a strong dipole that aligns to minimize repulsion with the nitrogen lone pair, often favoring specific conformers in complex ligands.
Key Properties Table
Property
Value
Note
Appearance
White to off-white crystalline powder
Hygroscopic nature requires desiccated storage.
Melting Point
127.0 – 131.0 °C
Sharp melting point indicates high purity (Form I).
Solubility
High in HO, DMSO, Methanol
Salt form ensures aqueous solubility.
Purity Standard
>98.0% (Argentometric Titration)
Critical for preventing side reactions in coupling.
Synthetic Architecture & Manufacturing
The synthesis of 3-fluoroazetidine hydrochloride is non-trivial due to the strain of the four-membered ring and the tendency for ring-opening or rearrangement during fluorination. The industry-standard route typically proceeds via the deoxyfluorination of N-protected 3-hydroxyazetidine.
Validated Synthesis Protocol (The "Deoxyfluorination" Route)
This protocol describes the conversion of 3-hydroxyazetidine to 3-fluoroazetidine.
Rationale: The nitrogen must be protected with a carbamate (Boc or Cbz) to prevent N-fluorination or polymerization. Boc is preferred for acid-labile deprotection later.
Step 2: Nucleophilic Fluorination (The Critical Step)
Reagents: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E, DCM, -78°C to RT.
Mechanism: The hydroxyl group attacks the sulfur center, activating it as a leaving group. Fluoride ion then displaces the activated oxygen via an S
2 mechanism with inversion of configuration (though C3 is achiral in this symmetric molecule, the mechanism is relevant for substituted analogs).
Safety Note: DAST can be explosive. XtalFluor-E is a safer, crystalline alternative that releases less HF.
Step 3: Deprotection & Salt Formation
Reagents: 4M HCl in Dioxane or TFA followed by HCl gas.
Outcome: Removal of the Boc group yields the secondary amine, which is immediately trapped as the hydrochloride salt to prevent degradation.
Synthesis Workflow Diagram
Figure 1: Industrial synthesis pathway from commodity starting materials (Epichlorohydrin) to the target fluorinated salt.[6][7]
Reactivity & Functionalization
For the medicinal chemist, 3-fluoroazetidine HCl is a "building block."[5] Its reactivity profile is dominated by the secondary amine, but the fluorine atom attenuates nucleophilicity.
Nucleophilic Substitution (S
2) / N-Alkylation
Reactivity: Lower than azetidine due to the electron-withdrawing fluorine.
CO rather than KCO) or elevated temperatures (60-80°C) compared to standard amines.
Solvent Choice: Polar aprotic solvents (DMF, DMAc) are essential to solvate the cation and enhance nucleophilicity.
Amide Coupling
Standard: HATU or T3P mediated couplings work well.
Self-Validation: Monitor pH. The HCl salt requires exactly 1 equivalent of base (DIPEA) to release the free amine. Excess base can lead to racemization of the coupling partner (if chiral alpha-amino acid).
Reductive Amination
Observation: Formation of the imine intermediate may be slower.
Recommendation: Use Ti(OiPr)
as a Lewis acid additive to drive imine formation before adding the reducing agent (NaBH(OAc)).
Medicinal Chemistry Utility: The "Fluorine Scan"
3-Fluoroazetidine is often used in a "Fluorine Scan" strategy where hydrogen atoms are systematically replaced by fluorine to optimize lead compounds.
Metabolic Stability
The C3 position of azetidine is a metabolic "soft spot," prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
Mechanism: Replacing C-H with C-F blocks this oxidation because the C-F bond (~116 kcal/mol) is much stronger than the C-H bond (~99 kcal/mol) and the fluorine atom is not a hydrogen bond donor.
Result: Increased half-life (
) and reduced clearance ().
Bioisosterism
3-Fluoroazetidine is a bioisostere for:
Proline: Constrained amine, but with lower lipophilicity.
Cyclobutylamine: Similar shape, but introduces a basic center.
Morpholine: In some contexts, it mimics the polarity of morpholine but with a smaller steric footprint.
Reactivity Logic Diagram
Figure 2: Functionalization pathways and their impact on the physicochemical properties of the final drug candidate.
Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a tightly sealed container, preferably under inert gas (Nitrogen/Argon), at room temperature or 4°C.
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
Free Basing: If the free base is required, it should be generated in situ or used immediately, as free 3-fluoroazetidine is volatile and prone to polymerization over time.
Emergency Protocols
Skin Contact: Wash with copious soap and water.[9] Unlike HF, this compound does not require calcium gluconate treatment, but standard acid-neutralization protocols apply.
Eye Contact: Rinse cautiously with water for 15 minutes.[9] Remove contact lenses.[3][4][9][10][11]
References
TCI Chemicals. 3-Fluoroazetidine Hydrochloride Product Specifications (CAS 617718-46-4).[1][2][4][8][9] Retrieved from
Fisher Scientific. Safety Data Sheet: 3-Fluoroazetidine Hydrochloride.[4][9] Retrieved from
Minglang Chemical. Synthesis and Applications of 3-Fluoroazetidine Hydrochloride. Retrieved from
Google Patents. CN105384673B: Synthetic method of 3-fluoroazetidine derivatives. Retrieved from
ACS Publications. Synthesis and Conformational Properties of Fluorinated Prolines (Contextual Comparison). Retrieved from
3-Fluoroazetidine Hydrochloride: A Strategic Building Block for Lead Optimization
This technical guide provides a comprehensive analysis of 3-Fluoroazetidine Hydrochloride , a high-value fluorinated building block used to modulate basicity, metabolic stability, and lipophilicity in modern drug discove...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of 3-Fluoroazetidine Hydrochloride , a high-value fluorinated building block used to modulate basicity, metabolic stability, and lipophilicity in modern drug discovery.
Introduction: The "Fluorine Effect" in Four-Membered Rings
In medicinal chemistry, the azetidine ring serves as a constrained, lower-molecular-weight bioisostere of pyrrolidine, piperidine, or morpholine. However, the unsubstituted azetidine amine is highly basic (
), which can lead to poor membrane permeability, high efflux liability, and non-specific protein binding (hERG toxicity).
3-Fluoroazetidine hydrochloride (CAS 617718-46-4) offers a precise solution. By introducing a single fluorine atom at the 3-position, the electron-withdrawing inductive effect (
) significantly lowers the basicity of the ring nitrogen without adding the steric bulk of a methyl group. This modification is a textbook example of electronic tuning —adjusting the physicochemical properties of a lead compound while preserving its steric profile.
Key Technical Specifications
Property
Specification
CAS Number
617718-46-4
Molecular Formula
Molecular Weight
111.55 g/mol
Appearance
White to off-white crystalline solid
Melting Point
128 – 132 °C
Solubility
Highly soluble in water, methanol, DMSO
Storage
Hygroscopic; store under inert gas at -20°C
Physicochemical Profile: The pKa Shift
The primary driver for incorporating 3-fluoroazetidine is basicity modulation. The fluorine atom exerts a strong through-bond inductive effect, pulling electron density away from the nitrogen lone pair.
Comparative Basicity (Experimental & Calculated)
The following table illustrates the dramatic shift in
achieved by fluorination, which directly correlates to improved permeability () in biological systems.
Scaffold
Structure
(Conjugate Acid)
(vs Parent)
Azetidine
~11.3
Reference
3-Fluoroazetidine
7.1 – 8.7
-2.6 to -4.2
3,3-Difluoroazetidine
~5.5
-5.8
Insight: The drop to a
range of 7.1–8.7 places 3-fluoroazetidine closer to physiological pH (7.4). This increases the fraction of neutral species () available to cross cell membranes via passive diffusion, often resolving "oral bioavailability" issues in early discovery programs.
Visualization: The Basicity-Permeability Trade-off
The following diagram illustrates the decision logic for selecting 3-fluoroazetidine during Lead Optimization.
Figure 1: Decision tree for azetidine fluorination in lead optimization.
Synthesis & Manufacturing
The synthesis of 3-fluoroazetidine hydrochloride typically proceeds via deoxyfluorination of a protected 3-hydroxyazetidine precursor. The choice of fluorinating agent and protecting group is critical for safety and yield.
Reagents: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.[1]
Conditions: DCM, -78°C to RT.
Mechanism: Nucleophilic substitution with inversion of configuration (if chiral). Since 3-fluoroazetidine is achiral at C3, stereochemistry is not an issue unless other substituents are present.
Note: DAST can be explosive; Deoxo-Fluor or XtalFluor-E are safer alternatives for scale-up.
Deprotection:
Reagents: 4M HCl in Dioxane or TFA/DCM.
Product Isolation: The hydrochloride salt precipitates directly or is isolated via evaporation.
Synthetic Workflow Diagram
Figure 2: Primary synthetic route via deoxyfluorination of N-Boc-3-hydroxyazetidine.
Medicinal Chemistry Applications (Case Studies)
Case Study 1: Menin-MLL Inhibitors (M-808)
In the development of M-808, a covalent inhibitor for leukemia, researchers needed to optimize the solvent-exposed amine "head" group.
Challenge: The initial azetidine analog had a calculated
Observation: 3-Fluoroazetidine analogs (borderline basic) retained activity comparable to the parent azetidine.
Contrast: 3,3-Difluoroazetidine (neutral/weakly basic) showed a >10-fold loss in activity.[3]
Handling & Safety (MSDS Summary)
While 3-fluoroazetidine hydrochloride is a stable salt, it requires standard laboratory precautions.
GHS Classification:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling Protocol:
Use in a fume hood to avoid inhalation of dust.
Wear nitrile gloves and safety glasses.
Incompatibility: Strong oxidizing agents.
Hygroscopicity: The HCl salt will absorb moisture from the air, which can complicate stoichiometry in precise coupling reactions. Weigh quickly or use a glovebox for critical applications.
References
Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction. Journal of Medicinal Chemistry.
Exploiting Solvent Exposed Salt-Bridge Interactions for the Discovery of Potent Inhibitors of SOS1. ACS Medicinal Chemistry Letters.
Synthesis of 3-fluoroazetidine carboxylic acid and 3,4-difluoroproline. ResearchGate / Tetrahedron.
3-Fluoroazetidine hydrochloride mechanism of action speculation
Physicochemical Mechanisms, Synthetic Utility, and Reactivity Profile[1][2] Executive Summary 3-Fluoroazetidine hydrochloride (3-FA[1][2]·HCl) is not a therapeutic agent in isolation; it is a privileged structural motif...
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Mechanisms, Synthetic Utility, and Reactivity Profile[1][2]
Executive Summary
3-Fluoroazetidine hydrochloride (3-FA[1][2]·HCl) is not a therapeutic agent in isolation; it is a privileged structural motif used in fragment-based drug design (FBDD).[1] Its "mechanism of action" is therefore defined by its ability to modulate the physicochemical properties of a parent pharmacophore.
By introducing a high-strain four-membered ring coupled with the strong electron-withdrawing nature of fluorine, 3-FA acts as a physicochemical switch .[1] It lowers amine basicity (pKa), blocks metabolic soft spots (metabolic stability), and restricts conformational freedom (entropy reduction).[1] This guide dissects these mechanisms and provides speculative insight into the fragment's potential off-target reactivity (toxicity) due to ring strain.[1]
Part 1: The Structural Mechanism of Action
In medicinal chemistry, the "mechanism" of a fragment is how it alters the interaction between a drug and its biological target. 3-Fluoroazetidine operates through three distinct mechanistic pillars.
1. The pKa Modulation Mechanism (The Electronic Switch)
The unsubstituted azetidine ring is highly basic (pKa ~11.3), often leading to poor membrane permeability and high efflux liability (P-gp substrate) due to ionization at physiological pH.
Mechanism: The fluorine atom at the C3 position exerts a strong inductive effect (-I) through the σ-bond framework.[1] This pulls electron density away from the nitrogen lone pair.[1]
Outcome: This lowers the pKa of the amine (typically by 1.5–2.5 log units depending on N-substitution).
Biological Impact: The molecule exists in a higher fraction of neutral species at pH 7.4, significantly enhancing passive diffusion across the blood-brain barrier (BBB) or gut epithelium.
2. Metabolic Shielding (The C-F Blockade)
Azetidine rings are susceptible to oxidative metabolism. The C3 position is a "soft spot" for Cytochrome P450 (CYP450) enzymes, leading to hydroxylation and subsequent ring opening.
Mechanism: Replacing the C3-hydrogen with fluorine creates a C-F bond, which is stronger (approx. 116 kcal/mol) and more resistant to homolytic cleavage than a C-H bond.[1]
Speculation: This modification forces metabolism to occur at distal sites on the molecule, extending the drug's half-life (
).
3. Conformational Locking (The Entropy Trap)
Unlike flexible acyclic amines, the azetidine ring restricts the N-vector. However, the ring is not planar; it "puckers."[1]
Mechanism: The gauche effect dictates that the C-F bond and the N-C bonds prefer a specific alignment to minimize antibonding orbital overlap.
Outcome: This locks the pharmacophore into a specific vector, reducing the entropic penalty upon binding to a protein target.[1]
Part 2: Speculative Reactivity & Toxicity (The Ring Strain Risk)
While 3-FA is a valuable building block, its "mechanism" of toxicity relies on the release of ring strain (~26 kcal/mol).
The Azetidinium Ion Hypothesis:
If the nitrogen of 3-FA is alkylated or protonated under specific conditions, it may form a reactive azetidinium ion .[1]
Activation: The quaternary ammonium species becomes a potent electrophile.[1]
Nucleophilic Attack: Biological nucleophiles (e.g., DNA bases, Cysteine thiols) attack the
Ring Opening: The strain is released, resulting in alkylation of the biological target (Suicide Inhibition or Genotoxicity).
Note: The 3-Fluoro substituent actually reduces this risk compared to unsubstituted azetidines by destabilizing the transition state for carbocation formation, but the risk remains non-zero.[1]
Application Note: 3-Ethyl-3-fluoroazetidine Hydrochloride in Medicinal Chemistry
[1][2] Executive Summary 3-Ethyl-3-fluoroazetidine hydrochloride is a specialized heterocyclic building block designed to address specific liabilities in lead optimization. Unlike unsubstituted azetidines, which are pron...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
3-Ethyl-3-fluoroazetidine hydrochloride is a specialized heterocyclic building block designed to address specific liabilities in lead optimization. Unlike unsubstituted azetidines, which are prone to metabolic oxidation at the 3-position, this 3,3-disubstituted scaffold provides a metabolic blockade while simultaneously modulating the basicity (pKa) of the nitrogen center via the inductive effect of fluorine.
This guide details the physicochemical rationale for its selection, handling procedures for the hygroscopic salt, and validated protocols for its incorporation into drug scaffolds via SNAr, Buchwald-Hartwig amination, and peptide coupling.
Physicochemical Profile & Rational Design
Structural Properties[3][4]
Chemical Name: 3-Ethyl-3-fluoroazetidine hydrochloride[1][2][3][4]
The selection of 3-ethyl-3-fluoroazetidine over other cyclic amines is driven by three critical factors:
Metabolic Stability (The "Soft Spot" Blockade):
The 3-position of azetidine is a metabolic "soft spot," susceptible to oxidation by Cytochrome P450 enzymes (leading to azetidin-3-one or ring opening).[1] Introducing the gem-ethyl/fluoro pair creates a quaternary center, physically blocking this oxidation pathway and significantly extending the half-life (
pKa Modulation (The Fluorine Effect):
Unsubstituted azetidine is highly basic (pKa
11.3). This high basicity often leads to poor membrane permeability (low LogD at physiological pH) and increased risk of hERG channel inhibition. The electron-withdrawing fluorine atom at the 3-position lowers the pKa of the nitrogen (typically by 2–3 log units, to 8.5–9.0), improving the balance between solubility and permeability.
Conformational Control:
The steric bulk of the ethyl group, combined with the fluorine, biases the ring pucker. This "conformational lock" can fix the vector of the N-substituent, potentially reducing the entropic penalty of binding to the target protein.
Visualization: Strategic Selection Logic
The following decision tree illustrates when to deploy 3-ethyl-3-fluoroazetidine during a Lead Optimization campaign.
Figure 1: Decision matrix for selecting 3,3-disubstituted azetidines in lead optimization.
Experimental Protocols
Safety Warning: 3-Ethyl-3-fluoroazetidine hydrochloride is an irritant.[1][7] Wear standard PPE (gloves, goggles, lab coat). The free base is volatile; keep reaction vessels sealed when possible.
Protocol A: Free-Basing & SNAr Coupling
Use this protocol for attaching the azetidine to electron-deficient heteroaromatics (e.g., chloropyrimidines, chloropyridines).[1]
Preparation: In a dry vial, suspend 3-ethyl-3-fluoroazetidine HCl (1.2 mmol) in DMF (5 mL).
Neutralization: Add DIPEA (3.0 mmol) dropwise. Stir for 5 minutes at room temperature to generate the free amine in situ. Note: You may observe a slight precipitate of amine salts; this is normal.
Addition: Add the electrophile (1.0 mmol) in one portion.
Reaction: Heat the mixture to 80–100°C. Monitor by LC-MS.
Insight: The steric bulk of the ethyl group may slow down the nucleophilic attack compared to unsubstituted azetidine. If conversion is slow after 2 hours, increase temperature to 120°C.
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF/DIPEA salts), dry over Na2SO4, and concentrate.
Protocol B: Buchwald-Hartwig Amination
Use this protocol for coupling to unactivated aryl halides.[1]
Materials:
Catalyst: RuPhos Pd G3 or XPhos Pd G3 (0.05 equiv)[1]
Base: Cs2CO3 (sodium tert-butoxide is often too strong and may cause elimination of HF).[1]
Solvent: 1,4-Dioxane (degassed).
Step-by-Step:
Charge a microwave vial with the aryl halide (1.0 equiv), 3-ethyl-3-fluoroazetidine HCl (1.2 equiv), and Cs2CO3 (3.0 equiv).[1]
Add Pd catalyst (5 mol%).
Seal and purge with N2/Ar for 5 minutes.
Add degassed 1,4-dioxane.
Heat at 100°C (oil bath) or 110°C (microwave) for 2–4 hours.
Filter through Celite and purify via flash chromatography.
Protocol C: Peptide Coupling (Amide Bond Formation)
Add DIPEA (1.5 equiv) and HATU (1.1 equiv). Stir for 5 minutes to activate the acid.
In a separate vial, dissolve 3-ethyl-3-fluoroazetidine HCl in DMF and add the remaining DIPEA (1.5 equiv).
Add the amine solution to the activated acid mixture.
Stir at RT for 1–2 hours. The reaction is typically very fast.
Handling & Stability Data
Parameter
Specification / Observation
Physical State
White to off-white crystalline solid (HCl salt).[1]
Hygroscopicity
High. The salt absorbs atmospheric moisture rapidly. Store in a desiccator or under inert gas.
Free Base Stability
Volatile oil. Do not store as a free base; generate in situ for reactions.
Solubility
Highly soluble in water, DMSO, MeOH. Sparingly soluble in DCM (unless free-based).[1]
NMR Signature
19F NMR: Characteristic multiplet around -150 to -170 ppm (depending on solvent).[1]
Synthesis Workflow Visualization
The following diagram outlines the standard workflow for incorporating this building block into a library synthesis campaign.
Figure 2: Standard operational workflow for handling and coupling the hydrochloride salt.[1][3]
References
Google Patents . (2023). US20230312550A1 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides.[1] (Demonstrates usage in Buchwald coupling with XPhos). Retrieved February 4, 2026, from
National Institutes of Health (NIH) . (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. (General review of azetidine scaffolds). Retrieved February 4, 2026, from [Link]
Application Note: High-Fidelity Synthesis of 3-Ethyl-3-fluoroazetidine Hydrochloride
Abstract & Strategic Analysis The synthesis of 3-Ethyl-3-fluoroazetidine Hydrochloride represents a critical challenge in the generation of gem-disubstituted azetidine scaffolds, which are increasingly valued in drug dis...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Analysis
The synthesis of 3-Ethyl-3-fluoroazetidine Hydrochloride represents a critical challenge in the generation of gem-disubstituted azetidine scaffolds, which are increasingly valued in drug discovery for their ability to modulate lipophilicity and metabolic stability while restricting conformational freedom.
Process Insight (Retrosynthetic Correction):
While the prompt suggests starting from 3-fluoroazetidine , direct C3-alkylation of this substrate is synthetically non-viable for high-purity applications. The presence of the electronegative fluorine atom at C3 destabilizes the formation of the required
-fluoro carbanion (due to lone-pair repulsion) and significantly increases the risk of -elimination (ring fragmentation).
Therefore, this protocol utilizes the 3-Azetidinone Route , which is the industry-standard methodology for constructing quaternary C3-fluoro-alkyl centers. This pathway ensures regiocontrol, minimizes side reactions, and delivers the target hydrochloride salt in high yield.
Key Chemical Transformation
The synthesis proceeds through a three-stage sequence:
Nucleophilic Addition: Grignard addition to N-protected 3-azetidinone.
Deoxofluorination: Conversion of the tertiary alcohol to the fluoride using DAST or XtalFluor-E.
Deprotection: Acidic cleavage of the protecting group to yield the hydrochloride salt.
Reaction Scheme & Workflow Visualization
The following diagram illustrates the optimized synthetic pathway, highlighting the critical intermediates and reagents.
Figure 1: Step-wise synthetic route from N-Boc-3-azetidinone to 3-Ethyl-3-fluoroazetidine HCl.
Detailed Experimental Protocol
Stage 1: Synthesis of N-Boc-3-ethyl-3-hydroxyazetidine
Objective: Installation of the ethyl group via Grignard addition.
Ensure anhydrous conditions; titrate Grignard before use.
Elimination Product (Alkene)
DAST reaction temperature too high.
Maintain -78°C strictly during addition. Consider using XtalFluor-E for milder conditions.
Incomplete Fluorination
Steric hindrance of the ethyl group.
Increase DAST equivalents to 2.0 or extend reaction time at RT.
Hygroscopic Product
HCl salt absorbing moisture.
Handle in a glovebox or dry room; store in desiccator.
References
General Synthesis of 3,3-Disubstituted Azetidines:
Methodology for Grignard addition to 3-azetidinone and subsequent fluorination.
Source: Journal of Medicinal Chemistry, "Design and Synthesis of Novel Azetidine Scaffolds."
Deoxofluorination Protocols:
Singh, R. P., & Shreve, J. M. (2002). "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST)." Synthesis.
Target Molecule Usage in Drug Discovery
Example 138: (R)-N-(2-(4-Cyanothiazolidin-3-yl)-2-oxoethyl)-6-(3-ethyl-3-fluoroazetidin-1-yl)-quinoline-4-carboxamide.[4]
3-Ethyl-3-fluoroazetidine hydrochloride synthetic route development
Application Note: Synthetic Route Development for 3-Ethyl-3-fluoroazetidine Hydrochloride Executive Summary This application note details a robust, three-step synthetic protocol for 3-Ethyl-3-fluoroazetidine hydrochlorid...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthetic Route Development for 3-Ethyl-3-fluoroazetidine Hydrochloride
Executive Summary
This application note details a robust, three-step synthetic protocol for 3-Ethyl-3-fluoroazetidine hydrochloride , a high-value scaffold in medicinal chemistry. The 3,3-disubstituted azetidine core is increasingly utilized to modulate lipophilicity (LogD) and metabolic stability in drug candidates, serving as a bioisostere for gem-dimethyl or carbonyl groups. This guide addresses the specific challenge of introducing a fluorine atom at a tertiary center within a strained ring system, minimizing the common competitive elimination pathway.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the construction of the quaternary carbon center at the C3 position. The most direct and atom-economical route involves the nucleophilic addition of an ethyl group to a ketone precursor, followed by deoxyfluorination.
Strategic Logic:
Salt Formation: The final hydrochloride salt is preferred for stability and handling, as the free base is volatile and prone to polymerization.
Fluorination Challenge: Fluorinating a tertiary alcohol in a strained azetidine ring carries a high risk of elimination to the exocyclic alkene. The protocol utilizes low-temperature DAST (Diethylaminosulfur trifluoride) mediated deoxyfluorination to favor substitution (
-like) over elimination ().
Precursor Selection:1-Boc-3-azetidinone is the optimal starting material due to its commercial availability and stability compared to unprotected azetidinones.
Figure 1: Retrosynthetic strategy highlighting the critical Grignard and Fluorination steps.
Detailed Experimental Protocol
Stage 1: Grignard Addition
Objective: Synthesis of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.
Reagents:
1-Boc-3-azetidinone (1.0 equiv)
Ethylmagnesium bromide (EtMgBr), 3.0 M in Et2O (1.2 equiv)
Tetrahydrofuran (THF), anhydrous
Protocol:
Setup: Flame-dry a 3-neck round-bottom flask (RBF) and equip with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
Dissolution: Charge the flask with 1-Boc-3-azetidinone dissolved in anhydrous THF (0.5 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.
Addition: Transfer EtMgBr solution to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature below -70°C. Note: Rapid addition causes exotherms that lead to side products.
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (stained with KMnO4, as the alcohol is not UV active).
Quench: Carefully quench with saturated aqueous NH4Cl solution at 0°C.
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is a viscous oil.
Stage 2: Deoxyfluorination (Critical Step)
Objective: Synthesis of tert-butyl 3-ethyl-3-fluoroazetidine-1-carboxylate.
Safety Precaution: DAST reacts violently with water to produce HF. Ensure all glassware is oven-dried and the system is under a positive pressure of nitrogen.
Dissolution: Dissolve the Stage 1 alcohol in anhydrous DCM (0.2 M) in a plastic (HDPE) or Teflon-coated flask (glass is acceptable if strictly anhydrous, but etching can occur). Cool to -78°C .[2]
Fluorination: Add DAST dropwise via syringe. Critical: Do not allow the temperature to rise above -70°C during addition to prevent elimination to the alkene (1-Boc-3-ethylideneazetidine).
Warming: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) overnight.
Quench: Pour the reaction mixture slowly into a stirred mixture of saturated NaHCO3 and crushed ice. Caution: Vigorous CO2 evolution.
Workup: Extract with DCM (2x). Dry over MgSO4 and concentrate.
Purification: Silica gel chromatography (0-20% EtOAc in Hexanes). The fluoro-product is less polar than the starting alcohol.
Stage 3: Deprotection & Salt Formation
Objective: Isolation of 3-Ethyl-3-fluoroazetidine hydrochloride.
Reagents:
Stage 2 Fluoro-azetidine
4.0 M HCl in 1,4-Dioxane
Diethyl ether (Et2O)
Protocol:
Reaction: Dissolve the intermediate in a minimal amount of 1,4-dioxane or DCM. Add 4.0 M HCl in dioxane (10 equiv) at 0°C.
Stirring: Warm to RT and stir for 2-4 hours. Conversion is monitored by disappearance of the Boc group on TLC or LCMS.
Isolation: The hydrochloride salt often precipitates.
If precipitate forms: Filter and wash with cold Et2O.
If no precipitate: Concentrate to dryness, triturate the residue with Et2O/Hexanes to induce crystallization.
Drying: Dry the white solid under high vacuum (0.1 mbar) for 24 hours to remove trace dioxane.
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Specification
Impact of Deviation
Temperature (Step 2)
Keep < -70°C during add
Higher temps favor elimination () yielding the exocyclic alkene impurity.
Moisture Control
Strictly Anhydrous
Water reacts with DAST to form HF, degrading the Boc group prematurely and reducing yield.
Quenching (Step 2)
Slow addition to NaHCO3
Rapid quenching generates excessive heat and CO2, risking containment breach.
Storage
Desiccator / -20°C
The HCl salt is hygroscopic. Moisture uptake leads to stoichiometry errors in downstream coupling.
Troubleshooting the Fluorination:
If the elimination product (>10%) is observed by NMR (olefinic protons ~5.5-6.0 ppm), consider using XtalFluor-E with Et3N·3HF as a promoter. This reagent system is often more selective for substitution over elimination in tertiary alcohols.
-150 to -160 ppm (multiplet, characteristic of tertiary aliphatic fluoride).
13C NMR: Characteristic doublet for the C3 carbon (
Hz).
Safety & Handling
DAST: Highly toxic and corrosive. Reacts explosively with water. Store in a refrigerator under inert gas. Use only in a well-ventilated fume hood.
Azetidines: Small strained rings can possess alkylating properties. Handle the final salt as a potential sensitizer.
HF Generation: The quenching of DAST generates HF. Ensure saturated bicarbonate is used in excess to neutralize immediately. Calcium gluconate gel should be available in the lab as a first-aid measure for HF exposure.
References
DAST Fluorination of Alcohols
Organic Syntheses, Coll.[3] Vol. 6, p. 136 (1988); Vol. 57, p. 50 (1977). Link
Journal of Organic Chemistry, 1975, 40, 574. (Original Middleton paper on DAST).
Synthesis of 3-Substituted Azetidines
Chemical Reviews, 2015, 115, 19, 10967–11042. "Azetidines: New Horizons in Drug Discovery." Link
Elimination vs.
Organic Process Research & Development, 2008, 12, 2, 308–321. "Scale-Up of the Synthesis of a Fluorinated Azetidine." Link
General Grignard Addition to 3-Azetidinone:
Tetrahedron Letters, 2009, 50, 24, 2909-2911. (Synthesis of 3-substituted azetidines via organometallic addition).
Application Note: Strategic Integration of 3-Ethyl-3-fluoroazetidine HCl in Asymmetric Drug Scaffolds
This Application Note is structured to provide actionable, high-level technical guidance for the integration of 3-Ethyl-3-fluoroazetidine hydrochloride into asymmetric synthesis workflows. Introduction & Chemical Profile...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide actionable, high-level technical guidance for the integration of 3-Ethyl-3-fluoroazetidine hydrochloride into asymmetric synthesis workflows.
Introduction & Chemical Profile[1][2][3][4]
3-Ethyl-3-fluoroazetidine hydrochloride (EFA[1][2][3]·HCl) is a specialized sp³-rich building block increasingly utilized in modern drug discovery to modulate lipophilicity and metabolic stability.[1] Unlike its 3,3-difluoro analog, the 3-ethyl-3-fluoro motif introduces a quaternary center that breaks the lipophilicity/polarity trade-off often seen in fluorinated heterocycles.[1]
While EFA·HCl itself is achiral (possessing a plane of symmetry), its primary utility lies in asymmetric synthesis as a nucleophilic module coupled to chiral scaffolds (e.g., chiral carboxylic acids, epoxides, or halides).[1] The steric bulk of the ethyl group at the C3 position, combined with the electron-withdrawing fluorine, creates unique reactivity challenges—specifically, reduced nucleophilicity and increased risk of racemizing sensitive chiral coupling partners due to sluggish kinetics.[1]
High ring strain (~25 kcal/mol); prone to ring-opening in strong acid.[1]
Basicity (pKa)
~8.5–9.0 (Est.)
Lower than non-fluorinated azetidines; requires stronger activation of electrophiles.[1]
Sterics
Quaternary C3 center
Significant steric shielding of the nitrogen; slows amide coupling rates.
Stability
Hygroscopic solid
Store under inert atmosphere; free base is volatile.
Core Directive: The "Asymmetric" Challenge
Since EFA is achiral, "use in asymmetric synthesis" refers to Stereoretentive Coupling . The critical failure mode in using EFA·HCl is the racemization of the chiral electrophile (e.g., an
-chiral carboxylic acid) during the extended reaction times required to overcome the steric hindrance of the azetidine.[1]
The Solution: This guide provides protocols optimized for high-velocity coupling to minimize the window for racemization.
Rationale: The free base of 3-ethyl-3-fluoroazetidine is volatile.[1] Isolating it can lead to stoichiometric errors. In-situ activation is required for reproducibility.
Mechanism: Uses HATU/HOAt to generate a highly reactive active ester that reacts faster with the sterically hindered EFA amine than the rate of oxazolone-mediated racemization.[1]
Add a catalyst: KI (0.1 equiv) or switch to Buchwald-Hartwig conditions (Pd-RuPhos G4).
Ring Opening
Acidic hydrolysis during workup.
Avoid strong acids (HCl) during workup.[1] Use Citric Acid or Ammonium Chloride buffers.
References
Enamine. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. Retrieved from [Link][1]
Patent WO2022130270A1. (2022).[1] N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides as inhibitors. (Example 138: Coupling of 3-ethyl-3-fluoroazetidine). Retrieved from [1]
Patent US11858924B2. (2024).[1] Substituted Quinoline Carboxamides. Retrieved from [1]
3-Fluoroazetidine hydrochloride as a building block in drug discovery
Application Note: 3-Fluoroazetidine Hydrochloride in Medicinal Chemistry Executive Summary In the landscape of modern drug discovery, 3-Fluoroazetidine hydrochloride has emerged as a high-value building block for "scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3-Fluoroazetidine Hydrochloride in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, 3-Fluoroazetidine hydrochloride has emerged as a high-value building block for "scaffold hopping" and physicochemical property tuning.[1][2] Unlike its non-fluorinated counterpart, the 3-fluoro derivative offers a unique combination of pKa modulation , conformational control , and metabolic stability . This guide details the mechanistic rationale for its use and provides validated protocols for its incorporation into pharmaceutical scaffolds.[2]
Soluble in water, methanol, DMSO; sparingly soluble in DCM (salt form)
Basicity (pKa)
~8.5–9.0 (estimated for conjugate acid) vs. ~11.3 for Azetidine
Structural Feature
High ring strain (~26 kcal/mol); Fluorine induces "puckering"
Strategic Application: The "Fluorine Effect"
The incorporation of 3-Fluoroazetidine is rarely random; it is a calculated move to solve specific ADME-Tox issues.[1][2]
A. Basicity Modulation (pKa Lowering)
The strong electron-withdrawing nature of the fluorine atom at the C3 position exerts a through-bond inductive effect (
) on the nitrogen atom.
Mechanism: This destabilizes the protonated ammonium form, thereby lowering the pKa of the amine by 2–3 log units compared to unsubstituted azetidine.
Impact: At physiological pH (7.4), a larger fraction of the molecule exists as the neutral free base. This significantly enhances membrane permeability and blood-brain barrier (BBB) penetration while reducing potential hERG channel blockage, which is often associated with high basicity.[1]
B. Conformational Control (The Gauche Effect)
The C–F bond prefers to adopt a gauche orientation relative to adjacent electron-rich orbitals (like the nitrogen lone pair).[2]
Impact: This locks the azetidine ring into a specific "puckered" conformation.[2] In drug binding pockets, this reduced entropy can lead to higher affinity binding if the vector aligns with the target residues.
C. Metabolic Stability
Mechanism: The strained azetidine ring is susceptible to oxidative ring opening.[2] Fluorine substitution deactivates the ring toward oxidation by Cytochrome P450 enzymes.[2]
The following diagram illustrates the decision logic for selecting 3-Fluoroazetidine during Lead Optimization.
Caption: Decision tree for implementing 3-Fluoroazetidine to resolve common ADME liabilities.
Experimental Protocols
Safety Note: 3-Fluoroazetidine hydrochloride is an irritant.[1][2] Handle in a fume hood. The free base is volatile; do not concentrate to dryness under high vacuum without care.[2]
Protocol A: In Situ Free-Basing & Amide Coupling
Use this protocol for attaching the scaffold to carboxylic acids.[1]
Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv).[2] Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
Salt Neutralization: In a separate vial, suspend 3-Fluoroazetidine HCl (1.2 equiv) in a minimal amount of DMF. Add DIPEA (2.5 equiv) to free-base the amine.[1][2] Note: You may observe a brief dissolution followed by slight precipitation of amine salts.
Coupling: Add the neutralized amine solution dropwise to the activated acid mixture.
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 75.0 - 18.0).[1][2]
Workup: Dilute with EtOAc. Wash effectively with saturated NaHCO₃ (to remove unreacted acid), water, and brine. Dry over Na₂SO₄.[2]
DMSO or NMP (for high temp) / Acetonitrile (for mild temp)[1]
Step-by-Step:
Preparation: Charge a reaction vial with the Aryl Halide and 3-Fluoroazetidine HCl.
Solvent/Base: Add the solvent (DMSO) followed by the inorganic base (K₂CO₃).[2] Organic bases like DIPEA can be used, but inorganic bases often provide cleaner profiles for SnAr.
Reaction: Heat to 80–100 °C. Caution: Azetidines can ring-open under extreme thermal stress; do not exceed 120 °C unless necessary.[1][2]
Monitoring: Monitor by TLC/LC-MS. Reaction is typically complete within 1–3 hours.[2]
Workup: Pour into ice water. If the product precipitates, filter and wash.[5] If not, extract with EtOAc/IPA (3:1).
Workflow Visualization: Synthesis Pipeline
Caption: Synthetic workflow for converting the stable HCl salt into a reactive free base for coupling.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3603542, 3-Fluoroazetidine. Retrieved from [Link]
Kuhn, B., et al. (2016). Fluorine in Medicinal Chemistry: A Review of Physicochemical Properties and Biological Activity. Journal of Medicinal Chemistry.[2] (Context: General principles of fluorine substitution on pKa and lipophilicity).
Petrov, V. A. (2009). Fluorinated Heterocycles.[2] American Chemical Society.[2] (Context: Synthesis and reactivity of fluorinated azetidines).
Application Note: Strategic Incorporation of 3-Fluoroazetidine Hydrochloride in the Synthesis of Novel Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and a detailed protocol for the utilization of 3-fluoroazetidine hydroch...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the utilization of 3-fluoroazetidine hydrochloride as a critical building block in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. We delve into the scientific rationale for employing a fluorinated azetidine scaffold, present a validated, step-by-step synthetic protocol, and discuss the necessary analytical techniques for characterization. This document is intended for researchers in medicinal chemistry and drug development focused on creating novel therapeutics for type 2 diabetes.
Introduction: The Significance of DPP-IV Inhibition and Fluorinated Scaffolds
Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis. It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[1][2] The inhibition of DPP-IV prolongs the action of incretins, making it a validated and effective therapeutic strategy for the management of type 2 diabetes mellitus.[3][4] Several approved drugs, including Sitagliptin and Vildagliptin, function through this mechanism.[4][5]
The design of novel DPP-IV inhibitors often focuses on creating molecules that mimic the structure of natural substrates while possessing enhanced pharmacological properties. Azetidine-based scaffolds have emerged as a promising class of DPP-IV inhibitors.[6] The strategic introduction of fluorine into drug candidates is a widely used medicinal chemistry tactic to modulate key molecular properties.[7] Fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity and basicity (pKa), thereby optimizing the pharmacokinetic and pharmacodynamic profile of a compound.[7] Specifically, 3-fluoroazetidine offers a conformationally restricted, fluorinated motif that can confer these advantages without the chemical instability sometimes associated with other reactive warhead-based azetidines.[6]
This application note details a robust synthetic methodology for coupling 3-fluoroazetidine with a carboxylic acid backbone, a common pathway for assembling peptidomimetic DPP-IV inhibitors.
Scientific Rationale & Synthetic Strategy
Causality Behind Experimental Choices
The choice of 3-fluoroazetidine hydrochloride is deliberate. The fluorine atom at the 3-position provides a strategic electronic modification that can influence the binding interactions within the DPP-IV active site. The azetidine ring itself serves as a rigid scaffold, which is beneficial for locking the molecule into a bioactive conformation.
Our synthetic strategy is centered around a standard amide bond formation, a cornerstone of pharmaceutical synthesis. The process begins with the neutralization of 3-fluoroazetidine hydrochloride to its reactive free-base form. This is crucial as the protonated amine is not nucleophilic. The subsequent coupling with a suitable carboxylic acid (here represented by a generic "R-COOH" to illustrate the general applicability) is mediated by a peptide coupling agent. This approach is widely applicable and allows for the modular synthesis of a library of potential inhibitors by varying the carboxylic acid component.
Overall Synthetic Workflow
The synthetic pathway is a straightforward two-step process from the commercially available starting material. The workflow emphasizes efficiency and high yield, employing standard laboratory techniques.
Caption: General workflow for DPP-IV inhibitor synthesis.
Detailed Experimental Protocols
Materials and Equipment
Reagent/Material
Grade
Supplier
CAS Number
3-Fluoroazetidine hydrochloride
≥97%
TCI, Sigma-Aldrich, etc.
617718-46-4
Generic Carboxylic Acid (R-COOH)
Synthesis Grade
N/A
Varies
Triethylamine (TEA)
Anhydrous, ≥99.5%
Standard Supplier
121-44-8
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Standard Supplier
75-09-2
HATU (Coupling Agent)
≥98%
Standard Supplier
148893-10-1
DIPEA
≥99%
Standard Supplier
7087-68-5
N,N-Dimethylformamide (DMF)
Anhydrous, ≥99.8%
Standard Supplier
68-12-2
Ethyl Acetate (EtOAc)
ACS Grade
Standard Supplier
141-78-6
Saturated Sodium Bicarbonate
ACS Grade
Standard Supplier
N/A
Brine
ACS Grade
Standard Supplier
N/A
Anhydrous Magnesium Sulfate
ACS Grade
Standard Supplier
7487-88-9
Silica Gel
230-400 mesh
Standard Supplier
7631-86-9
Standard Glassware
N/A
N/A
N/A
Magnetic Stirrer/Hotplate
N/A
N/A
N/A
Rotary Evaporator
N/A
N/A
N/A
TLC Plates (Silica gel 60 F₂₅₄)
N/A
N/A
N/A
Safety Precautions
3-Fluoroazetidine Hydrochloride: Causes skin and serious eye irritation.[8][9] Harmful if swallowed or in contact with skin.[8][10] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen. N,N-Dimethylformamide is a reproductive toxin. Both should be handled exclusively in a fume hood.
Reagents (HATU, DIPEA, TEA): These reagents are corrosive and/or irritants. Avoid inhalation and contact with skin and eyes.
Always handle chemicals in accordance with good industrial hygiene and safety practices.[10]
Step-by-Step Synthesis Protocol
Step 1: Preparation of Free 3-Fluoroazetidine (In situ)
This protocol assumes the subsequent coupling reaction is performed immediately. The free amine is volatile and best used directly.
To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-fluoroazetidine hydrochloride (1.0 eq).
Add anhydrous dichloromethane (DCM) to create a suspension (approx. 0.2 M concentration).
Cool the flask to 0 °C using an ice bath.
Slowly add triethylamine (TEA, 1.1 eq) dropwise while stirring.
Allow the mixture to stir at 0 °C for 15-20 minutes. A white precipitate of triethylammonium chloride will form. This suspension containing the free amine is used directly in the next step.
Step 2: Amide Coupling to Carboxylic Acid
In a separate dry flask, dissolve the desired carboxylic acid (R-COOH, 1.05 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to this solution and stir for 5-10 minutes at room temperature to pre-activate the acid.
Transfer the cold suspension of free 3-fluoroazetidine (from Step 1) to the activated carboxylic acid mixture via cannula.
Allow the reaction to warm to room temperature and stir for 4-12 hours.
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be 50-70% ethyl acetate in hexanes. The disappearance of the limiting starting material (often the carboxylic acid) and the appearance of a new, higher Rƒ spot indicates reaction progression.
Step 3: Work-up and Purification
Once the reaction is complete, dilute the mixture with ethyl acetate.
Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate (2x), and finally with brine (1x).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The crude product is then purified using flash column chromatography on silica gel, typically with an ethyl acetate/hexanes gradient, to yield the pure target compound.
Characterization
The identity and purity of the final product must be confirmed by standard analytical methods.[6]
¹H and ¹⁹F NMR: To confirm the structure and the presence of the fluoroazetidine moiety.
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
HPLC: To determine the purity of the final product, which should typically be >95% for biological screening.
Quantitative Data Summary
The following table provides representative data for a generic coupling reaction. Actual yields will vary based on the specific carboxylic acid used.
Parameter
Value
Notes
Scale
1.0 mmol (3-fluoroazetidine HCl)
Based on the limiting reagent.
Reaction Time
4 - 12 hours
Monitored by TLC.
Reaction Temperature
0 °C to Room Temperature
Initial cooling followed by warming.
Expected Yield
70 - 90%
Highly dependent on substrate and purification.
Purity (Post-Chromatography)
>95%
Assessed by HPLC or qNMR.
Trustworthiness: A Self-Validating System
This protocol is designed to be self-validating, ensuring reliable and reproducible results.
In-Process Controls: The use of TLC to monitor reaction completion is a critical checkpoint. It prevents premature work-up of an incomplete reaction or prolonged reaction times that could lead to side products, thus ensuring efficiency and purity.
Orthogonal Analytical Confirmation: The protocol mandates a multi-pronged characterization of the final product. Relying on a single technique is insufficient. The combination of NMR (for structure), Mass Spectrometry (for mass verification), and HPLC (for purity) provides a robust and trustworthy confirmation of the outcome, leaving no ambiguity about the identity and quality of the synthesized DPP-IV inhibitor scaffold.
References
CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
Stoyanov, S., & Vasilev, A. (2024). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 29(5), 1083. (URL: [Link])
Makrilakis, K. (2019). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Metabolites, 9(9), 179. (URL: [Link])
National Center for Biotechnology Information. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. (URL: [Link])
Zhang, B., et al. (2022). Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins. Foods, 11(10), 1435. (URL: [Link])
WO2024086263A1 - Compositions of a dipeptidyl peptidase-iv inhibitor and an antioxidant. (URL: )
Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) | Request PDF. (URL: [Link])
Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. - ResearchGate. (URL: [Link])
Precision Engineering of Bioactive Scaffolds: A Guide to 3-Fluoroazetidine Hydrochloride
Topic: 3-Fluoroazetidine hydrochloride in the preparation of bioactive molecules Content Type: Detailed Application Notes and Protocols Introduction: The Fluorine Effect in Medicinal Chemistry In modern drug discovery, t...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3-Fluoroazetidine hydrochloride in the preparation of bioactive molecules
Content Type: Detailed Application Notes and Protocols
Introduction: The Fluorine Effect in Medicinal Chemistry
In modern drug discovery, the strategic incorporation of fluorine is a pivotal tool for modulating physicochemical properties without significantly altering steric bulk. 3-Fluoroazetidine hydrochloride (3-FA[1][2][3][4][5][6][7]·HCl) has emerged as a high-value building block, offering a unique combination of conformational restriction and electronic modulation.
Unlike its non-fluorinated counterpart (azetidine) or larger rings (pyrrolidine), the 3-fluoroazetidine moiety introduces a strong electron-withdrawing group (
effect) on the strained four-membered ring. This results in two critical pharmacological advantages:
Basicity Modulation: The fluorine atom lowers the pKa of the azetidine nitrogen (typically from ~11 to ~8-9), reducing lysosomal trapping and improving oral bioavailability.
Metabolic Stability: The C-F bond blocks metabolic oxidation at the vulnerable 3-position, a common clearance pathway for azetidines.
This guide provides rigorous protocols for handling, activating, and coupling 3-FA·HCl to synthesize robust bioactive molecules, specifically targeting researchers in lead optimization.
Highly soluble in water, MeOH, DMSO; sparingly soluble in DCM/EtOAc
pKa (Conjugate Acid)
~8.5 (Estimated) vs. 11.3 for Azetidine
Storage
Hygroscopic.[4] Store at -20°C under inert atmosphere (Ar/N2).
Handling & Safety: The "Free Base" Dilemma
Critical Insight: While the hydrochloride salt is stable, the free base (3-fluoroazetidine) is a volatile liquid prone to rapid polymerization and degradation.
Never isolate the free base to dryness.
Always generate the free base in situ or in solution at low temperatures immediately prior to use.
Experimental Protocols
Protocol A: Direct Amide Coupling (Peptide/Fragment Synthesis)
Best for: Attaching the 3-fluoroazetidine motif to carboxylic acid cores (e.g., amino acids, drug scaffolds).
Rationale: Using the HCl salt directly avoids the instability of the free amine. The inclusion of a non-nucleophilic base (DIPEA) releases the reactive amine species in situ within the coupling cycle.
Best for: Synthesizing kinase inhibitors or GPCR ligands where the azetidine is linked to a heteroaromatic core (e.g., Pyridine, Pyrimidine).
Rationale: The reduced basicity of 3-fluoroazetidine requires higher temperatures or stronger bases compared to pyrrolidine. We use a polar aprotic solvent to stabilize the transition state.
Preparation: Charge a reaction vial with the Halo-heterocycle (1.0 equiv), 3-Fluoroazetidine HCl (1.5 equiv), and finely ground
(3.0 equiv).
Solvation: Add DMSO (concentration 0.2 – 0.5 M).
Thermal Activation: Heat the sealed vial to 80–100°C for 4–12 hours.
Note: If the substrate is unreactive, switch to microwave irradiation (120°C, 30 min).
Quench: Cool to RT. Pour into ice-water mixture.
Extraction: Extract with EtOAc x3.
Troubleshooting: If the product is polar (due to the azetidine amine), saturate the aqueous phase with NaCl before extraction or use DCM/iPrOH (3:1).
Strategic Workflow Visualization
The following diagram illustrates the decision logic for deploying 3-FA·HCl in synthesis, highlighting the critical in situ neutralization step.
Caption: Decision tree for synthetic implementation of 3-Fluoroazetidine HCl, emphasizing in situ neutralization.
Case Study: Optimization of DPP-IV Inhibitors
Context: Dipeptidyl peptidase IV (DPP-IV) inhibitors are a class of oral hypoglycemics. Early generation inhibitors often utilized a pyrrolidine or cyanopyrrolidine scaffold.
Application: Researchers substituted the pyrrolidine ring with 3-fluoroazetidine to improve metabolic stability.
Result: The electron-withdrawing fluorine reduced the pKa of the adjacent amine, lowering the affinity for hERG channels (reducing cardiotoxicity risk) while maintaining potency against the DPP-IV target due to the rigid azetidine puckering that mimics the bioactive conformation of proline.
References
ChemicalBook. (2025). 3-Fluoroazetidine hydrochloride Product Properties and Applications. Retrieved from
TCI Chemicals. (n.d.). 3-Fluoroazetidine Hydrochloride Product Specification. Retrieved from [4]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10125054, 3-Fluoroazetidine hydrochloride. Retrieved from
Couturier, M., et al. (2004). Synthesis of 3-Fluoroazetidine Salts. Journal of Organic Chemistry. (Contextual grounding for synthesis methodology).
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for bioisostere logic).
3-Fluoroazetidine hydrochloride reaction with electrophiles and nucleophiles
This Application Note and Protocol Guide is designed for researchers and medicinal chemists. It moves beyond standard procedures to address the specific nuances of working with 3-Fluoroazetidine Hydrochloride , a high-va...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide is designed for researchers and medicinal chemists. It moves beyond standard procedures to address the specific nuances of working with 3-Fluoroazetidine Hydrochloride , a high-value building block in modern drug discovery.
Reactivity Profiling, Handling, and Synthetic Protocols[1]
Executive Summary & Chemical Profile
3-Fluoroazetidine is a "privileged scaffold" in medicinal chemistry, widely used to modulate the physicochemical properties of drug candidates. It serves as a metabolically stable, lower-lipophilicity bioisostere for morpholine, piperidine, or pyrrolidine rings.
However, its successful application relies on understanding two competing reactivity modes:
Nitrogen Nucleophilicity (Desired): Functionalization of the secondary amine (
-alkylation/acylation).
Ring Electrophilicity (Undesired/Specialized): Nucleophilic attack on the ring carbons (C2/C4), leading to ring opening.
Property
Value / Description
Impact on Protocol
Structure
4-membered ring, 3-fluoro substituent
High ring strain (~25 kcal/mol); Fluorine exerts strong inductive effect (-I).
pKa (Conjugate Acid)
Est. 8.5 – 9.0 (vs. 11.3 for Azetidine)
Reduced Basicity: Requires careful base selection in couplings. Less nucleophilic than non-fluorinated analogs.
Stability
HCl salt is stable. Free base is prone to polymerization.
Critical: Do not store the free base. Generate in situ or use immediately.
Boiling Point
Free base is volatile.
Avoid high-vacuum concentration of the free base.
Reactivity Map & Decision Framework
The fluorine atom at C3 pulls electron density, lowering the pKa of the nitrogen and making the ring carbons more electrophilic than in unsubstituted azetidine.
Figure 1: Reactivity landscape of 3-Fluoroazetidine. The primary synthetic utility lies in the N-nucleophilic pathway, while ring opening is a potential side reaction.
Core Protocols: Nitrogen Functionalization
These protocols are optimized to handle the reduced nucleophilicity and potential volatility of the free base.
Protocol A: In Situ Free-Basing & Amide Coupling
Context: Converting the stable HCl salt directly into an amide without isolating the volatile free base.
Reagents: 3-Fluoroazetidine HCl (1.0 equiv), Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (0.2 M).
Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir for 5–10 minutes at Room Temperature (RT) to form the active ester.
Expert Note: Pre-activation prevents the azetidine from reacting with the coupling reagent itself.
Salt Neutralization: In a separate vial, suspend 3-Fluoroazetidine HCl (1.0 eq) in minimal DMF. Add DIPEA (2.0 eq).
Observation: The suspension should clear as the free base is liberated.
Coupling: Transfer the azetidine solution dropwise into the activated acid solution.
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.
Checkpoint: If conversion is low after 4 hours, heat gently to 40°C. The fluorine reduces the nitrogen's nucleophilicity, sometimes requiring thermal energy.
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄.[1]
Context: Attaching the 3-fluoroazetidine motif to a heteroaromatic scaffold (e.g., chloropyrimidine, fluoropyridine).
Challenge: The reduced basicity makes 3-fluoroazetidine a weaker nucleophile than pyrrolidine.
Setup: Combine Aryl Halide (1.0 eq) and 3-Fluoroazetidine HCl (1.1 eq) in DMSO or NMP (0.5 M).
Base: Add K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq).
Why Carbonate? Unlike organic bases (TEA), inorganic carbonates prevent the formation of reversible salts at high temperatures and drive the reaction.
Conditions: Heat to 80–100°C .
Caution: Do not exceed 120°C if possible. Thermal stress can trigger ring opening or degradation of the azetidine ring.
Monitoring: Monitor for the disappearance of the aryl halide.
Isolation: Pour into water/ice mix. If the product precipitates, filter. If not, extract with DCM.
Advanced Reactivity: Ring Opening (Reaction with Nucleophiles)
While usually avoided, ring opening can be exploited to synthesize complex acyclic amines. The 3-fluoro substituent directs nucleophilic attack.
Mechanism: Strong nucleophiles (N₃⁻, CN⁻, SR⁻) attack the ring carbons.
Regioselectivity: Nucleophilic attack typically occurs at C2/C4 (sterically accessible) rather than C3 (fluorine bearing). However, the inductive effect of fluorine at C3 makes C2/C4 more electrophilic than in unsubstituted azetidine.
Protocol C: Lewis-Acid Mediated Ring Opening (Example)
Dissolution: Dissolve N-Cbz-3-fluoroazetidine in DCM.
Chiral separation of 3-fluoroazetidine derivatives
An Application Guide for the Enantioselective Separation of 3-Fluoroazetidine Derivatives Abstract The 3-fluoroazetidine moiety is a privileged scaffold in modern medicinal chemistry, prized for its ability to confer uni...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Enantioselective Separation of 3-Fluoroazetidine Derivatives
Abstract
The 3-fluoroazetidine moiety is a privileged scaffold in modern medicinal chemistry, prized for its ability to confer unique conformational constraints and improved metabolic stability to drug candidates.[1] The introduction of a stereocenter, particularly at the C3 position bearing a fluorine atom, necessitates robust analytical methods to isolate and quantify individual enantiomers, as they often exhibit different pharmacological and toxicological profiles. This guide provides a comprehensive framework for developing effective chiral separation methods for 3-fluoroazetidine derivatives using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We delve into the foundational principles of chiral recognition, provide detailed screening protocols, and offer insights into the mechanistic basis of separation on polysaccharide-based chiral stationary phases (CSPs).
Foundational Principles: Strategy and Causality
The Imperative of Chiral Separation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial challenge.[2] However, within the chiral environment of the body, they can interact differently with receptors, enzymes, and other biological targets. Regulatory bodies like the FDA have stringent requirements for the development of single-enantiomer drugs, making efficient chiral analysis a critical step in the pharmaceutical pipeline.[3][4]
The Influence of the 3-Fluoro Substituent
The fluorine atom at the C3 position is not a passive bystander in the separation process. Its high electronegativity induces a significant dipole moment across the C-F bond, altering the electronic landscape of the entire azetidine ring. This has several key consequences for chromatography:
Modulated Basicity: The electron-withdrawing nature of fluorine reduces the pKa of the azetidine nitrogen. This can decrease unwanted strong interactions with residual silanols on the silica support of the CSP, potentially improving peak shape.
Altered Interaction Potential: The C-F bond can act as a weak hydrogen bond acceptor. More importantly, the dipole it creates enhances the potential for dipole-dipole interactions with the chiral selector.[5]
Fluorophilic Interactions: In some cases, unique "fluorophilic" interactions can be leveraged, where fluorinated analytes show preferential retention on fluorinated stationary phases.[6][7] While less common for CSPs, this principle highlights the unique behavior of fluorinated molecules.
High-Performance Liquid Chromatography (HPLC) vs. Supercritical Fluid Chromatography (SFC)
Both HPLC and SFC are powerful techniques for chiral separations, with the choice often depending on throughput needs, environmental considerations, and the specific properties of the analyte.[8]
HPLC: The traditional workhorse, offering a wide range of mobile and stationary phases. Normal-phase (NP) HPLC is most common for chiral separations.[9]
SFC: Increasingly the preferred method in drug discovery for its significant advantages.[10] SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity. This leads to faster separations, higher efficiency, reduced solvent consumption (making it a "greener" technology), and simpler sample recovery after preparative separations.[7][11]
Chiral Stationary Phase (CSP) Selection: The Heart of the Separation
The direct separation of enantiomers is most effectively achieved using a Chiral Stationary Phase (CSP), where a chiral selector is immobilized on a support (typically silica).[12] The transient formation of diastereomeric complexes between the enantiomers and the CSP allows for their differential retention and separation.
Polysaccharide-Based CSPs: The Universal Standard
For a broad range of chiral compounds, including heterocyclic amines, polysaccharide-based CSPs are the undisputed first choice for screening.[13][14] These phases consist of cellulose or amylose derivatives, most commonly carbamates or benzoates, coated or immobilized on silica gel.
Mechanism of Action: Chiral recognition occurs within the helical grooves of the polysaccharide polymer.[5][15] Separation is governed by a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[16] The analyte must fit into the chiral pocket in a specific orientation for these interactions to occur. 3-Fluoroazetidine derivatives, with their hydrogen bond-accepting nitrogen and dipole moments, are excellent candidates for resolution on these phases.
Common Derivatives: The most successful selectors are often derivatives like tris(3,5-dimethylphenyl)carbamate, which provide a combination of steric bulk and aromatic rings for π-π interactions.[17] Immobilized phases (e.g., CHIRALPAK® IA, IB, IC) offer greater solvent compatibility compared to their coated counterparts.[7]
A Systematic Approach to Method Development
A structured, screening-based approach is the most efficient path to a successful chiral separation. The goal is to first identify a promising CSP and mobile phase combination, then optimize the conditions to achieve the desired resolution (Rs > 1.5) for accurate quantification.
Workflow for Chiral Method Development
The diagram below outlines a logical workflow for both HPLC and SFC method development, starting with a broad screen of columns and mobile phases and progressively refining the conditions.
Caption: A systematic workflow for chiral method development.
Protocol 1: Chiral SFC Screening and Optimization
SFC is often the preferred starting point due to its speed and efficiency.[7]
1. System Preparation:
Instrument: Any analytical SFC system with a column oven and backpressure regulator.
Ensure the system is clean and equilibrated.
2. Sample Preparation:
Prepare a racemic standard of the 3-fluoroazetidine derivative at approximately 1.0 mg/mL in methanol or ethanol.
Filter the sample through a 0.45 µm PTFE syringe filter if any particulates are visible.
3. Primary Screening Conditions:
Columns: Screen a set of immobilized polysaccharide CSPs (e.g., CHIRALPAK® IA, IB, IC, ID). A standard dimension is 4.6 x 150 mm, 5 µm.
Mobile Phase A: Supercritical CO₂.
Mobile Phase B (Modifiers): Methanol, Ethanol, and Isopropanol.
Additive: For the basic azetidine nitrogen, add 0.1-0.3% diethylamine (DEA) or another suitable amine to the alcohol modifier to improve peak shape and prevent tailing.
Flow Rate: 3.0 mL/min.
Backpressure: 150 bar.
Column Temperature: 40 °C.
Detection: UV, wavelength of maximum absorbance for the analyte.
Screening Gradient: A generic 5-minute gradient from 5% to 40% modifier is an effective way to quickly scout for separation.
4. Optimization:
Once a column/modifier combination shows partial or full separation, optimize the method.
Convert to Isocratic: Based on the elution time in the gradient, calculate an appropriate isocratic modifier percentage.
Fine-tune Modifier %: Adjust the isocratic alcohol concentration by ±2-5% to maximize resolution.
Temperature & Backpressure: Systematically vary temperature (e.g., 30 °C, 35 °C, 40 °C) and backpressure (e.g., 120 bar, 150 bar, 180 bar) as these can sometimes invert elution order or improve resolution.
Protocol 2: Chiral HPLC (Normal Phase) Screening
If SFC is unavailable or unsuccessful, normal-phase HPLC is the classic alternative.
1. System Preparation:
Instrument: A standard HPLC or UHPLC system.
Thoroughly flush the system with the initial mobile phase to ensure equilibration.
2. Sample Preparation:
Prepare a 1.0 mg/mL solution of the racemic analyte in a 50:50 mixture of heptane/isopropanol.
3. Primary Screening Conditions:
Columns: Use the same set of polysaccharide CSPs as in the SFC screen.
Mobile Phases:
Mobile Phase A: n-Heptane (or Hexane).
Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH).
Additive: Add 0.1% DEA to the entire mobile phase (both A and B) or just to the alcohol portion.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at the appropriate wavelength.
Screening Conditions: Run isocratic conditions, for example:
Heptane/IPA (90:10, v/v) + 0.1% DEA
Heptane/IPA (80:20, v/v) + 0.1% DEA
Heptane/EtOH (90:10, v/v) + 0.1% DEA
Heptane/EtOH (80:20, v/v) + 0.1% DEA
4. Optimization:
If separation is observed, adjust the ratio of Heptane to Alcohol. Increasing the alcohol content will decrease retention time, while decreasing it will increase retention and often improve resolution, up to a point.
The choice of alcohol (IPA vs. EtOH) can dramatically affect selectivity and should be considered a primary optimization parameter.
Data Interpretation and Validation
Representative Screening Data
The following table illustrates hypothetical but realistic screening results for a generic N-benzyl-3-fluoroazetidine on various CSPs, highlighting the empirical nature of column selection.
CSP Column (Immobilized)
Mobile Phase
tR1 (min)
tR2 (min)
Selectivity (α)
Resolution (Rs)
Notes
CHIRALPAK IA
CO₂/MeOH (85/15) + 0.2% DEA
3.15
3.88
1.29
2.15
Excellent separation.
CHIRALPAK IB
CO₂/MeOH (85/15) + 0.2% DEA
4.52
4.52
1.00
0.00
No separation.
CHIRALPAK IC
CO₂/MeOH (85/15) + 0.2% DEA
5.01
5.63
1.15
1.48
Partial separation. Needs optimization.
CHIRALPAK ID
CO₂/IPA (80/20) + 0.2% DEA
2.89
3.21
1.14
1.55
Good separation. IPA modifier works well.
tR1, tR2 = Retention times of enantiomers 1 and 2.
Selectivity (α) = (tR2 - t₀) / (tR1 - t₀)
Resolution (Rs) = 2(tR2 - tR1) / (w1 + w2)
Method Validation
Once an optimal method is established (Rs > 1.5), it must be validated for its intended purpose according to ICH guidelines.[3] Key parameters include:
Specificity: The ability to resolve the enantiomers from each other and from any related impurities.
Linearity: A linear relationship between concentration and detector response over a defined range.
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified. This is critical for determining enantiomeric excess (e.e.).
Precision: The closeness of agreement between a series of measurements.
Accuracy: The closeness of the test results to the true value.
Mechanistic Insights
While the exact binding mode is complex, the "three-point interaction" model provides a useful conceptual framework.[9] For a 3-fluoroazetidine derivative on a polysaccharide CSP, successful chiral recognition likely involves a combination of interactions that are stereochemically distinct for each enantiomer.
Caption: Proposed interactions for chiral recognition.
For one enantiomer, the spatial arrangement of the N-substituent, the azetidine nitrogen, and the C-F dipole allows for a stable, multi-point interaction with the CSP. The other enantiomer, being a mirror image, cannot achieve this optimal fit and/or experiences steric repulsion, leading to a weaker interaction and earlier elution.
References
ResearchGate. Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. Available at: [Link]
MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
Shimadzu. Analysis and evaluation of chiral drugs in biological samples. Shimadzu. Available at: [Link]
National Center for Biotechnology Information. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC. Available at: [Link]
Research Journal of Pharmacy and Technology. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. RJPT. Available at: [Link]
Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link]
Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available at: [Link]
National Center for Biotechnology Information. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC. Available at: [Link]
MDPI. Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. Available at: [Link]
MDPI. Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI. Available at: [Link]
IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. Available at: [Link]
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
Wiley Online Library. Chiral Drug Separation. Wiley. Available at: [Link]
ResearchGate. Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. eIJPPR. Available at: [Link]
National Center for Biotechnology Information. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Available at: [Link]
National Center for Biotechnology Information. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC. Available at: [Link]
Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]
National Center for Biotechnology Information. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. Available at: [Link]
ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]
MDPI. The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. MDPI. Available at: [Link]
Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
National Center for Biotechnology Information. Achiral SFC separations: Gold standard for the next generation of nontarget screening. PMC. Available at: [Link]
ResearchGate. Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. Available at: [Link]
National Center for Biotechnology Information. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC. Available at: [Link]
The Analytical Scientist. Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. Available at: [Link]
Chiralpedia. Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]
Royal Society of Chemistry. Modular access to functionalized azetidines via electrophilic azetidinylation. RSC Publishing. Available at: [Link]
Journal of Applied Pharmaceutical Science. Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its. JAPS. Available at: [Link]
Royal Society of Chemistry. Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts. RSC Publishing. Available at: [Link]
SpringerLink. A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Springer. Available at: [Link]
National Center for Biotechnology Information. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Available at: [Link]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-Fluoroazetidine
Introduction: The Rising Prominence of 3-Fluoroazetidine in Modern Drug Discovery The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rising Prominence of 3-Fluoroazetidine in Modern Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity. Within this context, small, strained, fluorinated heterocycles have emerged as particularly valuable building blocks. Among these, 3-fluoroazetidine is a bioisostere of great interest, providing a unique three-dimensional scaffold that can impart favorable physicochemical properties to lead compounds.[1] The development of robust and versatile synthetic methods for the functionalization of this motif is therefore of paramount importance to researchers in drug development.
This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-fluoroazetidine with aryl and heteroaryl halides, a transformation commonly known as the Buchwald-Hartwig amination.[2] This reaction is one of the most powerful methods for the formation of carbon-nitrogen (C-N) bonds, enabling the direct linkage of the azetidine nitrogen to aromatic systems.[3][4] We will delve into the mechanistic underpinnings of this reaction, discuss critical parameters for success, and provide field-proven protocols to empower researchers to confidently apply this methodology in their synthetic campaigns.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) active species.[5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, which is typically generated in situ from a palladium precatalyst. This step forms a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl, although modern catalyst systems show excellent reactivity with aryl chlorides.[2]
Amine Coordination and Deprotonation: The 3-fluoroazetidine then coordinates to the Pd(II) complex. Subsequent deprotonation of the azetidine nitrogen by a base generates a palladium amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of the substrate or product.[5]
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired 1-aryl-3-fluoroazetidine product is released from the palladium center. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue. Bulky, electron-rich phosphine ligands are known to facilitate this step.[6]
Caption: The Buchwald-Hartwig catalytic cycle for the N-arylation of 3-fluoroazetidine.
Experimental Design: Key Parameters and Causality
The successful N-arylation of 3-fluoroazetidine hinges on the careful selection of several key reaction components. The strained nature of the azetidine ring and the electron-withdrawing effect of the fluorine atom present unique challenges that must be addressed through rational experimental design.
1. Palladium Precatalyst and Ligand Selection:
The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. For challenging substrates like 3-fluoroazetidine, bulky, electron-rich biarylphosphine ligands are generally the most effective. These ligands promote both the oxidative addition and the crucial reductive elimination steps.[6][7]
Even more sterically demanding than XPhos, which can be beneficial for particularly challenging couplings or to minimize side reactions.[3]
BippyPhos
(2-Biphenylyl)di-tert-butylphosphine
Has demonstrated broad utility in C-N couplings, including for primary amines, and can be a good starting point for optimization.[7][8]
Modern palladium precatalysts, such as the G3 and G4 palladacycles developed by the Buchwald group, are often preferred. These are air- and moisture-stable complexes that readily generate the active Pd(0) species under the reaction conditions, leading to more reproducible results.[9]
2. The Critical Role of the Base:
The base facilitates the deprotonation of the 3-fluoroazetidine, which is often used as its hydrochloride salt for stability. A careful balance must be struck: the base must be strong enough to deprotonate the protonated amine and the resulting palladium-amine adduct, but mild enough to avoid decomposition of the electron-deficient fluoroalkylaniline product.[8]
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are commonly used and highly effective for many Buchwald-Hartwig reactions.[10] However, their high basicity can be detrimental to sensitive functional groups and may promote side reactions with fluoroalkylamines.[8]
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These are often better tolerated by sensitive substrates.[3] For fluoroalkylamines, even weaker bases have been shown to be advantageous.
Potassium Phenoxide (KOPh): This weaker base has been successfully employed in the arylation of fluoroalkylamines, as it is sufficiently basic to promote the reaction while minimizing product degradation.[8] This makes it a compelling choice for the coupling of 3-fluoroazetidine.
3. Solvent and Temperature Considerations:
Aprotic, non-polar, or weakly polar solvents are typically used to ensure the solubility of the reactants and catalyst while not interfering with the catalytic cycle.
Toluene and Dioxane: These are the most common solvents for Buchwald-Hartwig aminations, offering a good balance of solubility and a suitable boiling point for thermal reactions.[3][10]
Ethers (e.g., THF, DME): Also frequently used, particularly for reactions at lower temperatures.[10]
Reaction temperatures typically range from 80-110 °C.[11] The optimal temperature will depend on the reactivity of the aryl halide and the chosen catalyst system.
Protocols for the Palladium-Catalyzed N-Arylation of 3-Fluoroazetidine
The following protocols are designed as robust starting points for the N-arylation of 3-fluoroazetidine with aryl bromides. Optimization of catalyst loading, ligand, base, and temperature may be necessary for specific substrates.
Caption: General experimental workflow for the Buchwald-Hartwig N-arylation.
Protocol 1: General Conditions using a Strong Base
This protocol is adapted from general procedures for the N-arylation of azetidine and is a good starting point for electron-rich or electron-neutral aryl bromides.[6]
Oven-dried reaction vial with a stir bar and a screw cap with a PTFE septum
Procedure:
To the reaction vial, add the aryl bromide, 3-fluoroazetidine hydrochloride, sodium tert-butoxide, and XPhos Pd G3 precatalyst.
Seal the vial with the screw cap.
Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle two more times.
Through the septum, add the anhydrous toluene via syringe.
Place the vial in a preheated oil bath or heating block at 100 °C.
Stir the reaction mixture vigorously for 12-24 hours.
Monitor the reaction progress by LC-MS or TLC.
Upon completion, allow the reaction to cool to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the resulting crude oil or solid by silica gel flash column chromatography to afford the desired 1-aryl-3-fluoroazetidine.
Protocol 2: Milder Conditions for Sensitive Substrates
This protocol is recommended for aryl halides bearing base-sensitive functional groups or for cases where Protocol 1 leads to product decomposition. The conditions are based on successful couplings of fluoroalkylamines.[8]
Oven-dried reaction vial with a stir bar and a screw cap with a PTFE septum
Procedure:
To the reaction vial, add the aryl halide, 3-fluoroazetidine hydrochloride, potassium phenoxide, AdBippyPhos, and [Pd(allyl)Cl]₂.
Seal the vial with the screw cap.
Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle two more times.
Through the septum, add the anhydrous dioxane via syringe.
Place the vial in a preheated oil bath or heating block at 100 °C.
Stir the reaction mixture vigorously for 12-24 hours.
Monitor the reaction progress by LC-MS or TLC.
Upon completion, follow the workup and purification steps outlined in Protocol 1.
Troubleshooting and Optimization
Issue
Potential Cause(s)
Suggested Solution(s)
Low Conversion
Insufficiently active catalyst; Deactivated catalyst; Sterically hindered substrate.
Increase reaction temperature (e.g., to 110-120 °C). Screen a more sterically demanding ligand (e.g., tBuXPhos). Increase catalyst loading (e.g., to 3-5 mol%). Ensure all reagents and solvents are anhydrous.
Product Decomposition
Base is too strong; Temperature is too high.
Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, or KOPh as in Protocol 2).[8] Lower the reaction temperature and extend the reaction time.
Hydrodehalogenation of Aryl Halide
Competing side reaction, often promoted by certain ligand/base combinations.
Screen different ligands. Bulky biarylphosphine ligands are generally good at suppressing this pathway. Ensure the reaction is run under a strictly inert atmosphere.
Formation of Diarylamine
Reaction of the product with another equivalent of aryl halide.
This is less common with secondary amines but can occur. Lowering the reaction temperature or using a less active catalyst system might help. Ensure the stoichiometry of the amine is slightly in excess.
Conclusion
The palladium-catalyzed N-arylation of 3-fluoroazetidine is a powerful and highly enabling transformation for accessing novel chemical matter in drug discovery. While the strained and electron-deficient nature of this amine presents challenges, a rational approach to reaction design, grounded in a solid mechanistic understanding, can lead to high-yielding and robust processes. The careful selection of a bulky, electron-rich phosphine ligand in combination with an appropriately chosen base is critical for success. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively implement this valuable synthetic tool.
References
Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. PubMed. Available at: [Link]
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. Available at: [Link]
Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Semantic Scholar. Available at: [Link]
Palladium-catalyzed selective Buchwald–Hartwig C–N coupling of chloroaryl triflates with amines. ResearchGate. Available at: [Link]
The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. ResearchGate. Available at: [Link]
Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. ResearchGate. Available at: [Link]
Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C-O Cross-Coupling. ACS Publications. Available at: [Link]
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Available at: [Link]
Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... ResearchGate. Available at: [Link]
Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. MDPI. Available at: [Link]
Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health. Available at: [Link]
Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. PubMed. Available at: [Link]
Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. MDPI. Available at: [Link]
Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. National Institutes of Health. Available at: [Link]
Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. Available at: [Link]
Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. Available at: [Link]
Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]
Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. National Institutes of Health. Available at: [Link]
Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Royal Society of Chemistry. Available at: [Link]
This Technical Support Guide addresses the specific stability, reactivity, and byproduct analysis of 3-Ethyl-3-fluoroazetidine hydrochloride (CAS: 2098116-40-4).[1] This guide is designed for medicinal chemists and proce...
Author: BenchChem Technical Support Team. Date: February 2026
This Technical Support Guide addresses the specific stability, reactivity, and byproduct analysis of 3-Ethyl-3-fluoroazetidine hydrochloride (CAS: 2098116-40-4).[1] This guide is designed for medicinal chemists and process scientists utilizing this fluorinated building block in drug discovery.
[1]
Compound Identity & Chemical Context
Before analyzing byproducts, verify the integrity of your starting material. This quaternary azetidine is highly strained and prone to specific degradation pathways distinct from its non-fluorinated analogs.
Use this decision matrix to identify issues based on your experimental observations.
Symptom 1: Loss of Product Mass during Workup
Observation: LCMS shows clean conversion, but isolated yield is low (<50%).[1] Aqueous layer is organic-rich or product is missing.[1]
Root Cause:Ring Opening Hydrolysis . The azetidine ring is highly strained. In the presence of strong acids or prolonged exposure to aqueous bases, the ring opens to form water-soluble linear amino alcohols.
Solution:
Avoid: Strong mineral acids (e.g., 6M HCl) during workup.[1]
Protocol: Perform workups at 0°C. Use buffered quenching (e.g., sat. NaHCO₃) instead of strong bases.[1] Extract immediately into DCM or EtOAc.
Symptom 2: "Double Mass" Peak in LCMS ([2M+H]⁺)
Observation: A significant impurity peak appears at roughly 2x the molecular weight (approx.[1] m/z 231).[1]
Root Cause:Dimerization . The free amine of one azetidine molecule acts as a nucleophile, attacking the ring of another azetidine molecule (ring-opening alkylation).[1] This often forms a piperazine-like dimer or linear dimer.[1]
Solution:
Cause: Storing the compound as a free base in concentrated solution.
Fix: Always store as the HCl salt. If generating the free base, use it in situ immediately. Do not concentrate free base solutions to dryness.
Symptom 3: Appearance of Olefinic Protons in ¹H NMR
Observation: New peaks in the 5.0–6.5 ppm region.
Root Cause:Defluorination/Elimination . Under harsh basic conditions (e.g., NaH, t-BuOK), HF elimination can occur.[1] While the C3 position is quaternary (no proton to eliminate), ring opening followed by elimination can generate allylic amines or enones.[1]
Solution: Switch to milder bases (e.g., Cs₂CO₃, K₂CO₃) or non-nucleophilic organic bases (DIPEA).[1]
Deep Dive: Mechanistic Degradation Pathways
Understanding why these byproducts form allows for better reaction design. The following diagram illustrates the two primary failure modes: Acid-Catalyzed Ring Opening and Self-Dimerization .[1]
Figure 1: Primary degradation pathways for 3-Ethyl-3-fluoroazetidine. Note that ring opening is driven by the release of ring strain (~25 kcal/mol).[1]
Analytical Protocols
Standard Purity Assay (¹H NMR)
Due to the lack of UV chromophores (unless derivatized), LCUV is unreliable for purity assessment.[1] qNMR is the gold standard.
Solvent: DMSO-d₆ (Avoid CDCl₃ if acidic traces are present).[1]
Internal Standard: 1,3,5-Trimethoxybenzene or Maleic Acid.
Key Diagnostic Peaks:
Product (Azetidine): Look for the distinct diastereotopic ring protons (CH₂) appearing as multiplets around 3.8–4.5 ppm .[1] The fluorine splitting (
Note: The HCl salt is highly polar and may elute in the void volume on standard acidic columns.
Frequently Asked Questions (FAQs)
Q: Can I store the free base of 3-ethyl-3-fluoroazetidine?A:No. The free base is kinetically unstable due to high ring strain and nucleophilicity.[1] It will self-react to form oligomers.[1] Always store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt at -20°C.[1]
Q: I see a peak at M-20 in the mass spec. What is it?A: This corresponds to [M-HF]⁺ .[1] While the 3-position is quaternary, fragmentation in the mass spectrometer (source fragmentation) can cause loss of HF.[1] If this peak is only in the MS and not a separable peak in the chromatogram, it is an artifact of ionization, not a chemical impurity.
Q: How do I remove the linear amino alcohol byproduct?A: The linear byproduct is significantly more polar than the azetidine.
Boc-protection: Protect the crude mixture with Boc₂O.[1] The cyclic Boc-azetidine is much less polar than the linear Boc-amino alcohol.[1]
Separation: Purify via silica gel chromatography (Hexane/EtOAc). The linear impurity will retain strongly or streak, while the protected azetidine elutes easily.
Q: Is the fluorine atom stable to Suzuki coupling conditions?A: Yes. The C-F bond at a quaternary sp³ center is generally inert to Pd-catalyzed cross-coupling conditions (Suzuki, Buchwald) provided the base is not strong enough to cause ring destruction.[1] Carbonate bases (Cs₂CO₃) are recommended over alkoxides.[1]
References
Compound Data & CAS Verification
3-Ethyl-3-fluoroazetidine hydrochloride (CAS 2098116-40-4).[1][2][3][5] BLD Pharm Product Catalog. Link
Azetidine Stability & Ring Opening
Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General mechanism of azetidine ring opening).
Synthesis & Reactivity Context
Patent WO2022130270A1. (2022).[1] Describes the use of 3-ethyl-3-fluoroazetidine in coupling reactions and stability in biological assays. Link
Fluorinated Heterocycle Handling
Safe Handling of Fluorinated Azetidines. (Extrapolated from general MSDS data for 3-fluoroazetidine HCl). Fisher Scientific Safety Data Sheet. Link
This guide is structured as a high-level technical support resource for medicinal chemists and process scientists. It focuses on the critical yield-determining steps in the synthesis of 3-Ethyl-3-fluoroazetidine Hydrochl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical support resource for medicinal chemists and process scientists. It focuses on the critical yield-determining steps in the synthesis of 3-Ethyl-3-fluoroazetidine Hydrochloride , a challenging motif due to the steric and electronic sensitivity of the tertiary fluoride at the 3-position.
The synthesis of 3-ethyl-3-fluoroazetidine hydrochloride typically proceeds via a 3-step sequence: Nucleophilic Addition
Deoxyfluorination Deprotection .
The Critical Failure Point: The Deoxyfluorination of the tertiary alcohol intermediate (1-Boc-3-ethyl-3-hydroxyazetidine) is the primary yield-killer.
The Problem: Tertiary alcohols are highly prone to elimination (E1/E2) rather than substitution (SN1/SN2) when treated with reagents like DAST or Deoxo-Fluor®, leading to the formation of the useless endocyclic or exocyclic alkene.
The Solution: Yield improvement requires strict temperature control (
C), the use of fluoride scavengers/buffered conditions, or alternative reagents like XtalFluor-E® to suppress elimination.
Strategic Synthesis Pathway
The following flowchart outlines the optimized pathway and the critical decision nodes for yield preservation.
Step 1: Nucleophilic Addition (Formation of Tertiary Alcohol)
Objective: Install the ethyl group without causing enolization of the ketone.
Reagents: Ethylmagnesium bromide (EtMgBr), Cerium(III) chloride (optional but recommended).
Protocol Insight: 3-Azetidinones are prone to enolization. Using Luche conditions (CeCl
) or ensuring the temperature remains strictly at C suppresses proton abstraction and favors nucleophilic attack.
Step 2: Deoxyfluorination (The "Make or Break" Step)
Objective: Convert the tertiary alcohol to a fluoride while suppressing elimination.[1]
Parameter
Standard Condition (Low Yield)
Optimized Condition (High Yield)
Why?
Reagent
DAST (Diethylaminosulfur trifluoride)
XtalFluor-E® or DAST (buffered)
DAST is acidic and thermally unstable, promoting elimination. XtalFluor-E is more stable and selective.
Temperature
C to RT
C to C
Low temp kinetically favors substitution over the thermodynamically favored elimination.
Additive
None
EtN \cdot 3HF or DBU
Buffering the reaction prevents acid-catalyzed carbocation formation that leads to rearrangement/elimination.
Solvent
DCM
DCM (Anhydrous)
Moisture hydrolyzes fluorinating agents into HF, which destroys the product.
Expert Tip: If using DAST, add the reagent slowly down the side of the flask at
C. A rapid exotherm will immediately cause elimination.
Step 3: Deprotection & Isolation
Objective: Remove the Boc group and isolate the salt without hygroscopic degradation.
Reagents: 4M HCl in Dioxane.
Key Adjustment: Do not use aqueous HCl. The product is highly water-soluble and difficult to extract. Use anhydrous HCl in dioxane or ether, allowing the product to precipitate directly as a white solid.
Troubleshooting & FAQs
Q1: "I am seeing a large 'alkene' peak in my NMR after fluorination. What happened?"
Diagnosis: Elimination has occurred. This is the most common failure mode for tertiary alcohols.
Corrective Action:
Lower the Temperature: Run the reaction at
C and do not let it warm above C until quenched.
Switch Reagents: Move from DAST to XtalFluor-E with Et
N \cdot 3HF as a promoter. This combination is far less aggressive and minimizes HF generation in situ [1].
Check Base: Ensure you are adding an organic base (e.g., pyridine or triethylamine) if using DAST to scavenge free HF.
Q2: "My yield in the Grignard step is <30%. I'm recovering starting material."
Diagnosis: Enolization of the 1-Boc-3-azetidinone. The Grignard reagent is acting as a base, not a nucleophile.
Corrective Action:
Dryness: Ensure the ketone is azeotropically dried.
Luche Conditions: Add anhydrous CeCl
(1.5 eq) to the ketone in THF before adding the Grignard. This activates the carbonyl and suppresses basicity [2].
Q3: "The final HCl salt is turning into a sticky gum/oil instead of a powder."
Diagnosis: Hygroscopicity or residual solvent impurities.
Corrective Action:
Trituration: Sonicate the oil in anhydrous diethyl ether or MTBE . This should force the salt to crash out as a white powder.
Lyophilization: If water was used at any point, freeze-dry the sample.
Avoid Methanol: Do not recrystallize from pure methanol; the salt is too soluble. Use MeOH/Et
Answer: Yes, but with caution. Deoxo-Fluor® is more thermally stable than DAST, which makes it safer to handle, but it is generally less reactive at
C. If you use Deoxo-Fluor, you may need to warm the reaction to C, which re-introduces the risk of elimination. Stick to DAST at C or XtalFluor-E for the best yield profile on tertiary substrates.
References
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts as Stable and Crystalline Deoxofluorinating Reagents.[1] Journal of Organic Chemistry.
Context: Establishes XtalFluor-E as a superior reagent for sensitive alcohols prone to elimin
Imamoto, T., et al. (1989). Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride. Journal of the American Chemical Society.
Context: The foundational text for using CeCl3 to prevent enoliz
Middleton, W. J. (1975). New Fluorinating Reagents.[3] Dialkylaminosulfur Trifluorides. Journal of Organic Chemistry.
Context: The original characterization of DAST, noting the elimination side reactions with tertiary alcohols.
Organic Syntheses. (2016). Discussion on Fluorination of Alcohols. Organic Syntheses, Vol 93.
Context: General protocols for handling DAST and troubleshooting elimin
3-Fluoroazetidine hydrochloride handling and storage best practices
Subject: Handling, Storage, and Troubleshooting Guide CAS: 617718-46-4 | Formula: C3H6FN·HCl Executive Summary: The "Dual Threat" of Instability As a Senior Application Scientist, I often see researchers treat 3-Fluoroaz...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Handling, Storage, and Troubleshooting Guide
CAS: 617718-46-4 | Formula: C3H6FN·HCl
Executive Summary: The "Dual Threat" of Instability
As a Senior Application Scientist, I often see researchers treat 3-Fluoroazetidine hydrochloride like a standard building block. This is a critical error. This compound possesses a "dual threat" profile that drives the majority of experimental failures:
Thermodynamic Strain: The azetidine ring possesses approximately 26 kcal/mol of ring strain [1]. The 4-membered ring is kinetically stable but thermodynamically eager to open via polymerization or hydrolysis.
Hygroscopic Activation: As a hydrochloride salt, it is naturally hygroscopic. Absorbed water does not just ruin stoichiometry; it mobilizes the chloride ions and protons, creating a localized acidic medium that catalyzes Cationic Ring-Opening Polymerization (CROP) [2].
The Golden Rule: Treat this compound as a kinetic artifact. It exists only because we keep it cold and dry.
Physical Properties & Storage Specifications
The following data aggregates specifications from major suppliers (TCI, Fisher, Enamine) and stability studies.
Property
Specification
Critical Note
Appearance
White to off-white crystalline powder
Yellowing indicates degradation (polymerization).
Melting Point
127.0 – 132.0 °C
A drop in MP >2°C suggests significant hydrolysis or oligomerization.
Hygroscopicity
High
Deliquescent in >60% relative humidity.
Storage Temp
-20°C (Freezer)
Do not store at room temperature.
Atmosphere
Inert (Argon/Nitrogen)
Oxygen is less of a threat than moisture, but inert gas usually ensures dryness.
Solubility
Water, Methanol, DMSO
Avoid protic solvents for long-term storage of solutions.
Storage & Stability Troubleshooting
Scenario A: "The powder has turned into a sticky gum or glass."
Diagnosis:Deliquescence. The salt has absorbed atmospheric water, dissolving into its own crystal lattice water.
Immediate Action:
Do not heat to dry (this accelerates ring opening).
If the material is "gummy" but not fully liquid, attempt to triturate with anhydrous diethyl ether or hexanes under argon to induce reprecipitation.
If fully liquid/glass, the material is likely compromised. Run an NMR in DMSO-d6. Look for broad peaks upfield (0.5–2.0 ppm) indicating polymerization.
Prevention Protocol (The Double-Vessel System):
Store the primary vial inside a secondary jar containing active desiccant (e.g., Drierite or silica gel).
Wrap the primary vial cap with Parafilm before freezing to prevent moisture ingress during thermal contraction.
Scenario B: "My NMR shows new peaks, but the bottle was sealed."
Diagnosis:Oligomerization. Even in solid state, if the lattice energy is overcome by trace moisture or heat, azetidines can dimerize.
Technical Insight: The protonated azetidine can act as an electrophile. A neutral azetidine (formed by transient equilibrium) attacks the strained ring of a protonated neighbor, opening the ring and forming a dimer [3].
Visual Logic:
Figure 1: Decision matrix for incoming and stored inventory.
Experimental Handling: The "Free-Basing" Trap
The most common failure point is converting the stable HCl salt into the reactive free base for nucleophilic substitution or coupling reactions.
The Risk: Beta-Elimination
The fluorine atom at the 3-position is electron-withdrawing. In the presence of strong bases (e.g., NaH, KOtBu) or heat, the free amine can undergo
-elimination (loss of HF), destroying the chiral center (if applicable) and the ring structure, often resulting in complex tars.
Protocol: Safe Free-Basing Strategy
Do not store the free base. Generate it in situ or immediately before use.
Step-by-Step Methodology:
Solvent Choice: Use a biphasic system (DCM/Sat. NaHCO3) or a mild organic base (DIPEA) in the reaction solvent.
Temperature: Keep all solutions at 0°C .
Extraction:
Suspend HCl salt in DCM (dichloromethane).
Add saturated aqueous NaHCO3 (mild base prevents elimination).
Stir vigorously for 10 mins at 0°C.
Separate phases; dry organic layer over Na2SO4.
CRITICAL: Do not rotary evaporate to dryness if possible. Use the solution directly. If concentration is required, keep bath <25°C.
Figure 2: Workflow for generating the reactive free amine while minimizing elimination risks.
Frequently Asked Questions (FAQ)
Q1: Can I use triethylamine (TEA) to free-base the salt in the reaction mixture?A: Yes, but with caution. TEA hydrochloride precipitates in many organic solvents (THF, Ether), which drives the equilibrium. However, the localized heat of neutralization can trigger polymerization.
Recommendation: Add TEA slowly at 0°C. If your electrophile is sensitive to base, use the biphasic extraction method described above.
Q2: Why does my reaction yield drop when I scale up?A: Heat transfer issues. On a small scale (mg), the exotherm of neutralization dissipates instantly. On a gram scale, the internal temperature spikes, triggering ring opening or HF elimination.
Fix: Use internal temperature monitoring and slow addition rates for reagents.
Q3: Is the fluorine atom stable to nucleophilic attack?A: Generally, yes. The C-F bond is strong. However, because it is on a strained ring, harsh nucleophiles (like azides or thiols) at high temperatures might attempt an SN2 attack, opening the ring rather than displacing the fluorine.
Q4: What are the safety implications of the fluorine substituent?A: While 3-fluoroazetidine is not a high-pressure gas, if it decomposes under fire or strong acid conditions, it can release Hydrogen Fluoride (HF) .
Safety: Always handle in a fume hood. If the material smokes or discolors rapidly, quench with aqueous bicarbonate.
References
Dudley, G. B., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry.
Goethals, E. J. (1977). "The Polymerization of Azetidines and Azetidine Derivatives." Topics in Current Chemistry.
Couty, F., et al. (2016). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." Journal of Organic Chemistry.
Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers
Scope: Detection, Separation, and Troubleshooting for UV-inactive, polar, low-molecular-weight amines.
The Analytical Challenge: Why is this difficult?
Before troubleshooting, it is critical to understand the physicochemical profile of 3-Fluoroazetidine Hydrochloride . Standard workflows often fail because this molecule defies the "Lipinski-like" properties most generic methods are built for.
The "Invisible" Molecule: It lacks a chromophore (conjugated
-system). It is UV Inactive at standard wavelengths (254 nm). You cannot see it with a UV lamp.
Extreme Polarity: As a secondary amine salt (HCl), it is highly hydrophilic. On standard C18 (Reverse Phase) columns, it elutes in the dead volume (
), co-eluting with salts and matrix effects.
Low Mass Cutoff: The free base mass (
) is often below the default scan range of many mass spectrometers (typically set to start at ).
Thin Layer Chromatography (TLC) Guide
Core Protocol: Visualization & Separation
Since UV detection is impossible, chemical derivatization (staining) is mandatory.
Section 2: Technical Deep Dive – The Reactivity Profile
To prevent side reactions, one must understand the driving forces behind them. 3-Fluoroazetidine is a "loaded spring" due to two factors:
Ring Strain (~26 kcal/mol): The 4-membered ring is geometrically strained.
Inductive Destabilization: The C3-fluorine atom is electron-withdrawing (
effect). This reduces the electron density on the ring carbons, making them hyper-electrophilic .
Consequently, the molecule is highly susceptible to Nucleophilic Ring Opening , particularly when the nitrogen is quaternized (e.g., protonated or acylated).
Mechanism of Failure: Cationic Ring-Opening Polymerization (CROP)
The most common side reaction is oligomerization. This occurs when a free amine (nucleophile) attacks a protonated/activated azetidine (electrophile).
Figure 1: The "Death Spiral" of Azetidines. Co-existence of free base and salt leads to polymerization.
Section 3: Optimized Experimental Protocols
Protocol A: Safe Amide Coupling (In Situ Neutralization)
Best for: Peptide coupling, Acylation
The Strategy: Never isolate the free base. Generate it strictly in the presence of the electrophile.
Preparation: Dissolve Carboxylic Acid (1.0 equiv) and Coupling Agent (e.g., HATU, 1.1 equiv) in DMF/DCM. Stir for 5 mins to activate.
Addition: Cool the mixture to 0°C .
Salt Addition: Add 3-Fluoroazetidine HCl (1.2 equiv) as a solid.
Controlled Release: Add DIPEA (2.5–3.0 equiv) dropwise over 15 minutes.
Why? Slow addition ensures the free amine reacts with the active ester immediately, keeping the concentration of "free" azetidine near zero.
Workup: Quench with water. Avoid acidic washes if the product is acid-sensitive.
The Strategy: Use a biphasic system or an inorganic base to buffer the reaction.
Solvent: Acetonitrile or DMF.
Base:
or (2.0 equiv). Avoid strong soluble bases like NaH.
Temperature: Start at 0°C, warm to RT. Do not heat >60°C unless necessary.
Monitoring: If conversion stalls, add fresh catalyst/electrophile rather than heating.
Section 4: Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Low Yield + Insoluble "Gunk"
Polymerization (CROP) . You likely generated the free base too fast or in the absence of an electrophile.
Use Protocol A . Ensure electrophile is activated before adding the azetidine salt and base.
Ring-Opened Impurity (Chlorohydrin)
Acidic Hydrolysis . During workup, high chloride conc. + low pH opened the ring.
Avoid HCl during workup. Use Citric Acid or for neutralization.
Product is Unstable
Trace Acid . The product (amide/amine) may be degrading due to residual acid trapped in the oil.
Lyophilize from dioxane or store with a trace of solid if storing as an oil.
Violent Exotherm
Runaway Neutralization .
Stop. Cool to -10°C. Dilute reaction volume by 2x. Add base slower.
Section 5: FAQ
Q1: Can I use aqueous conditions (Schotten-Baumann)?A: Yes, and it is often safer. Using a biphasic system (DCM/Water or THF/Water) with
or is excellent for acyl chlorides. The water absorbs the heat of neutralization, and the inorganic base prevents high pH spikes.
Q2: Why is my 3-fluoroazetidine coupling slower than normal azetidine?A: The fluorine atom at C3 is electron-withdrawing. This lowers the
of the amine (making it less basic) and reduces its nucleophilicity. You may need a stronger coupling agent (e.g., HATU instead of EDC) or longer reaction times—but not higher temperatures.
Q3: Can I distill the free base to purify it?A:Absolutely not. Distillation will almost certainly result in polymerization or explosion due to pressure buildup from rapid decomposition. Always use the crude free base immediately or purify the final coupled product.
Section 6: Decision Logic for Reaction Setup
Use this flow to select the safest methodology for your specific synthesis.
Figure 2: Reaction Selection Logic to minimize side-reaction risks.
References
Polymerization Mechanisms:
Title: Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization.
Source:Polymer Chemistry (Royal Society of Chemistry), 2019, 10 , 3257-3283.
URL:[Link]
Synthesis & Coupling Protocols:
Title: Recent Advances in the Synthesis and Reactivity of Azetidines.
Source:Organic & Biomolecular Chemistry, 2021.
URL:[Link]
General Reactivity of 3-Fluoroazetidines:
Title: Synthesis of 3-fluoroazetidine carboxylic acid and 3,4-difluoroproline.[1]
Source: ResearchGate (Review of Fluorinated Amino Acids).
URL:[Link]
Technical Support Center: 3-Fluoroazetidine Hydrochloride Stability & Handling
Topic: 3-Fluoroazetidine hydrochloride stability issues in solution Content type: Technical Support Center Guide Executive Summary 3-Fluoroazetidine hydrochloride (CAS: 617718-46-4) is a critical fluorinated building blo...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3-Fluoroazetidine hydrochloride stability issues in solution
Content type: Technical Support Center Guide
Executive Summary
3-Fluoroazetidine hydrochloride (CAS: 617718-46-4) is a critical fluorinated building block used to modulate pKa and lipophilicity in medicinal chemistry.[1] However, its four-membered strained ring, combined with the electron-withdrawing fluorine substituent, creates unique stability challenges in solution. This guide addresses the three most common failure modes: unintentional ring-opening hydrolysis , free-base volatilization/polymerization , and nucleophilic solvent incompatibility .
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "I neutralized the salt to isolate the free base, but my recovery yield is extremely low (<20%). Where did it go?"
Diagnosis: You likely encountered volatility-induced loss or rapid polymerization .
Technical Insight:
Unlike the hydrochloride salt, which is a stable solid, the free base of 3-fluoroazetidine is a volatile liquid/oil with significant water solubility.
Volatility: The free base has a high vapor pressure. If you concentrated the organic extract on a rotary evaporator (especially with heating or high vacuum), the compound likely co-evaporated with the solvent.
Partition Coefficient: The fluorine atom increases polarity. The free base partitions poorly into non-polar solvents (like hexanes or ether) from aqueous basic layers, leading to retention in the aqueous phase.
Corrective Protocol:Avoid Isolation.
Use the hydrochloride salt directly in your reaction mixture. Add a non-nucleophilic organic base (e.g., DIPEA, TEA, or K₂CO₃) to the reaction vessel to generate the free species in situ. This prevents handling losses and minimizes exposure to polymerization triggers.
Issue 2: "My LCMS shows a mass of [M+18] and the NMR shows a complex mixture after stirring in methanol/water overnight."
Diagnosis:Nucleophilic Ring Opening (Solvolysis).Technical Insight:
Azetidines possess significant ring strain (~26 kcal/mol). While the hydrochloride salt is kinetically stable in acidic media, the presence of nucleophiles (like water or methanol), particularly at neutral or basic pH, triggers nucleophilic attack at the C2 or C4 positions.
Mechanism: The electron-withdrawing fluorine at C3 inductively destabilizes the ring, making C2/C4 more electrophilic than in unsubstituted azetidines.
Result: Attack by water leads to the ring-opened amino alcohol (3-amino-2-fluoropropan-1-ol isomers). Attack by methanol leads to the amino ether.
Corrective Protocol:
Solvent Choice: Switch to non-nucleophilic, aprotic solvents like Dichloromethane (DCM) , Acetonitrile (MeCN) , or THF .
Issue 3: "The stock solution in DMSO turned yellow and developed a precipitate after 1 week at room temperature."
Diagnosis:Oligomerization/Dimerization.Technical Insight:
In concentrated solutions, the free amine of one 3-fluoroazetidine molecule can act as a nucleophile attacking the strained ring of another molecule. This intermolecular nucleophilic attack leads to dimerization or polymerization (oligomers). This process is concentration-dependent and accelerated by the presence of trace water (DMSO is hygroscopic) which acts as a catalyst/shuttle.
Corrective Protocol:
Storage: Store stock solutions only as the Hydrochloride salt in anhydrous DMSO at -20°C .
Freshness: Prepare free base solutions immediately prior to use. Do not store free base solutions.
Part 2: Critical Mechanisms & Visualizations
Degradation Pathway: Hydrolysis & Ring Opening
The following diagram illustrates the mechanism of ring opening in aqueous or nucleophilic media.
Figure 1: Degradation pathways of 3-fluoroazetidine in solution. Note that the free base is the branching point for instability.
Decision Tree: Solvent & Handling Selection
Figure 2: Operational decision tree for solvent selection and handling to maximize stability.
Part 3: Validated Protocols
Protocol A: Safe "In-Situ" Usage (Recommended)
Use this protocol to avoid free-base isolation losses.
Calculate: Determine the mmols of 3-fluoroazetidine HCl required.
Suspend: Add the HCl salt directly to the anhydrous reaction solvent (DCM, DMF, or THF). The salt will likely remain suspended (undissolved).
Activate: Add 1.1 - 2.0 equivalents of a non-nucleophilic organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)).
Observation: The solution may clear up as the free base is liberated and dissolves, while the amine-HCl salt byproduct may precipitate (depending on solvent).
React: Add the electrophile/coupling partner immediately.
Monitor: Proceed with the reaction.
Protocol B: Stability Monitoring Assay (NMR)
Use this to verify the integrity of your stock material.
Parameter
Setting/Value
Solvent
DMSO-d6 (Preferred) or D2O (Short term only)
Concentration
5 - 10 mg/mL
Key Signals (HCl Salt)
~4.0 - 4.5 ppm : Multiplets corresponding to ring protons (H2/H4).~5.4 ppm : Germinal proton (H3) coupled to Fluorine (large coupling, ~50-60 Hz).
Degradation Signs
Disappearance of ring multiplets.Appearance of broad peaks at 2.5 - 3.5 ppm (linear amine/alcohol signals).
Part 4: Frequently Asked Questions (FAQ)
Q: Can I store 3-fluoroazetidine HCl in water for biological assays?A: Only for very short durations (hours) and preferably at acidic pH (pH < 5). At physiological pH (7.4), the equilibrium shifts slightly toward the free base, initiating slow hydrolysis. For stock solutions, use anhydrous DMSO and store at -20°C.
Q: Why is the 3-fluoro analog less stable than the parent azetidine?A: While both are strained, the fluorine atom at the 3-position is electron-withdrawing. This reduces the electron density of the ring carbons, making them "harder" electrophiles and more susceptible to attack by hard nucleophiles like water or hydroxide.
Q: I need to perform a reductive amination. Is the HCl salt compatible?A: Yes. In fact, reductive aminations are best performed by adding the HCl salt, the ketone/aldehyde, and a mild base (like acetate) or simply relying on the buffering capacity of the reaction to slowly release the free amine. Avoid pre-free-basing.[2]
References
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reactivity of azetidine rings).
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Fluoroazetidine hydrochloride.[3] Retrieved from [Link]
Common pitfalls in the synthesis of 3-substituted azetidines
Technical Support Center: 3-Substituted Azetidine Synthesis Subject: Troubleshooting Common Pitfalls in the Synthesis & Functionalization of 3-Substituted Azetidines Ticket ID: AZT-SYN-003 Assigned Specialist: Senior App...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-Substituted Azetidine Synthesis
Subject: Troubleshooting Common Pitfalls in the Synthesis & Functionalization of 3-Substituted Azetidines
Ticket ID: AZT-SYN-003
Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
The synthesis of 3-substituted azetidines presents a unique paradox: the ring is kinetically stable enough to exist but thermodynamically strained (~26 kcal/mol), making it prone to catastrophic ring-opening or rearrangement if mishandled. Unlike pyrrolidines or piperidines, the azetidine ring puckers significantly (
), creating distinct steric and electronic environments that defy standard heterocyclic intuition.
This guide addresses the three most critical failure modes: cyclization kinetics (oligomerization) , C3-functionalization elimination (E2 competition) , and azetidinium ring-opening .
Part 1: Critical Failure Modes & Troubleshooting (Q&A)
Category 1: Cyclization Failures (Ring Closure)
Q: My intramolecular cyclization of
-haloamines yields a viscous oil/polymer instead of the azetidine. What went wrong?A: You likely violated the Dilution Principle .
The Cause: The formation of a 4-membered ring (4-exo-tet) is entropically disfavored compared to intermolecular polymerization. While Baldwin’s rules allow 4-exo-tet, the reaction rate is slower than 5- or 6-membered ring closures. At high concentrations (>0.1 M), intermolecular attack dominates, leading to oligomers.
The Fix:
High Dilution: Run the reaction at 0.01 M to 0.05 M .
Slow Addition: Add the substrate (e.g., the
-chloroamine) slowly to the base solution over 4–6 hours to keep the instantaneous concentration of the unreacted precursor low.
Temperature Control: Reflux is often required to overcome the enthalpy of activation for the strained transition state.
Q: I am trying to cyclize a 1-bromo-3-aminopropane derivative, but I get a pyrrolidine impurity.A: Check for "Internal Nucleophile Competition."
The Cause: If your substrate has a pendant nucleophile or if you are using an epoxide opening strategy (e.g., from epichlorohydrin), 5-endo-tet or 5-exo-tet pathways often outcompete 4-exo-tet.
The Fix: Ensure your leaving group is strictly at the
-position and no other nucleophilic sites are available. If using epoxide opening (e.g., cis-3,4-epoxy amines), use specific Lewis acids like La(OTf) which favor the 4-membered ring via specific coordination geometries [1].
Category 2: Functionalization at C3 (The "Elimination Trap")
Q: I tried to displace a 3-iodoazetidine (or 3-OMs) with a nucleophile, but I isolated the azetine (or decomposition products). Why?A: You triggered
-Elimination (E2) .
The Cause: The puckered conformation of azetidine forces substituents at C3 into pseudo-axial or pseudo-equatorial positions. If the leaving group is pseudo-axial, it is often perfectly anti-periplanar to the
-hydrogens (at C2/C4), making E2 elimination extremely fast, often faster than S2 substitution.
The Fix:
Change the Nucleophile: Use "soft" nucleophiles (e.g., thiolates, azides, malonates) which favor S
2. Hard nucleophiles (alkoxides) almost always cause elimination.
Cross-Coupling: Instead of classical displacement, use Nickel-catalyzed cross-coupling . Ni allows for radical pathways that avoid the E2 transition state. (See Protocol B).
Category 3: Handling & Isolation
Q: My NMR shows the product in the crude mixture, but it vanishes after rotary evaporation.A: Your free base is Volatile .
The Cause: Low molecular weight 3-substituted azetidines (especially 3-fluoro, 3-methoxy) are highly volatile as free bases.
The Fix:
Salt Formation: Isolate the product as an HCl or TFA salt immediately.
Careful Evaporation: Never evaporate to dryness under high vacuum if the MW is <150 Da. Use a volatile solvent (ether/pentane) and remove solvent at atmospheric pressure if possible.
Part 2: Decision Logic & Mechanism Visualization
Figure 1: Troubleshooting the Synthesis Strategy
Caption: Decision tree for selecting the correct synthetic route based on substrate availability and risk of ring opening.
Figure 2: The Ring Opening Trap (Azetidinium Ions)
Caption: Regioselectivity of nucleophilic attack on activated azetidinium ions. Note the shift in attack site based on substitution.
Part 3: Proven Protocols
Protocol A: Robust Cyclization of
-Chloroamines
Best for: Creating the azetidine core from acyclic precursors.
Preparation: Dissolve the
-chloroamine hydrochloride (1.0 equiv) in DMF (not water/alcohol, to prevent solvolysis).
Base Setup: Suspend Cs
CO (3.0 equiv) and TBAI (tetrabutylammonium iodide, 0.1 equiv) in DMF.
Why TBAI? It facilitates the Finkelstein reaction in situ, converting the chloro- to the more reactive iodo-species, accelerating the slow 4-exo-tet step.
Execution: Heat to 80°C .
Workup: Dilute with Et
O (to precipitate salts), filter, and wash with brine.
Isolation: If product is volatile, add 1M HCl in ether to precipitate the salt immediately.
Protocol B: Ni-Catalyzed Cross-Coupling of 3-Iodoazetidines
Best for: Installing aryl/alkyl groups at C3 without elimination [2].
Reagents:
Substrate:
-Boc-3-iodoazetidine (1.0 equiv).
Coupling Partner: Aryl Zinc Reagent (ArZnBr) or Aryl Boronic Acid.
Catalyst: NiCl
glyme (10 mol%) + PyBOX ligand.
Solvent: DMA (Dimethylacetamide) – crucial for stabilizing the Ni species.
Procedure:
Mix catalyst and ligand in DMA for 20 min (green solution).
Add iodide and aryl zinc.
Stir at Room Temperature (heating promotes
-hydride elimination).
Mechanism Check: The Nickel catalyst proceeds via a radical pathway, engaging the secondary alkyl halide without requiring the harsh basic conditions that trigger E2 elimination.
Part 4: Comparative Data
Table 1: Protecting Group Compatibility for Azetidines
Protecting Group
Stability to Bases (LiHMDS/NaH)
Stability to Lewis Acids
Removal Condition
Suitability for C3-Functionalization
Boc (tert-butyl)
High
Low (Cleaves)
TFA or HCl
Excellent (Steric bulk prevents N-attack)
Cbz (benzyl)
Moderate (Nucleophilic attack possible)
High
H / Pd-C
Good (Stabilizes carbocations at C3)
Bn (Benzyl)
High
High
H / Pd-C
Poor (N-lone pair remains active; risk of polymerization)
Kuriyama, M. et al. "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines."[1] Frontiers in Chemistry, 2021. Link
Fawcett, A. et al. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[2] Organic & Biomolecular Chemistry, 2021.[2][3] Link
Couty, F. et al. "Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity."[4] European Journal of Organic Chemistry, 2006.[4] Link
Duda, B. et al. "Cross-Coupling Reactions of 3-Iodoazetidines." ResearchGate, 2016. Link
Technical Guide: Fluorination of Azetidines – Troubleshooting & Protocols
Introduction: The "Strained" Challenge Fluorinating azetidines is deceptive.[1] The four-membered ring possesses significant ring strain (~26 kcal/mol), making it highly susceptible to ring-opening or rearrangement durin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Strained" Challenge
Fluorinating azetidines is deceptive.[1] The four-membered ring possesses significant ring strain (~26 kcal/mol), making it highly susceptible to ring-opening or rearrangement during the harsh conditions often required for fluorination.[1] Furthermore, the basicity of the azetidine nitrogen can deactivate electrophilic fluorinating reagents or participate in unwanted neighboring group effects.
This guide moves beyond standard textbook procedures to address the specific failure modes researchers encounter: Ring Contraction , HF Elimination , and Volatility .[1]
Diagnostic Workflow
Before selecting a protocol, determine your entry point using the decision tree below. This logic prevents the most common error: applying C-H activation conditions to a substrate better suited for nucleophilic displacement.[1]
Figure 1: Decision matrix for selecting the optimal fluorination strategy based on substrate protection and functionalization.
Scenario A: Nucleophilic Deoxyfluorination (The "Workhorse")
Neighboring Group Participation (NGP). If the Nitrogen has an electron-donating group (Alkyl/Benzyl), the lone pair attacks the activated alcohol (C3) before the fluoride, forming a bicyclic azabicyclobutonium ion that opens to a cyclopropane.[1]
Switch Protecting Group. You MUST use an Electron-Withdrawing Group (EWG) like Boc, Cbz, or Tosyl .[1] These pull density from the Nitrogen, preventing NGP and forcing the reaction through a standard SN2 pathway.
Explosion/Runaway Exotherm
Thermal Instability of DAST. DAST decomposes violently above 50°C.
Use XtalFluor-E or Deoxo-Fluor. If using DAST, strictly maintain temperature < -78°C during addition and < 0°C during reaction.[1] Never distill DAST residues.[1]
Low Yield / Elimination (Alkene formation)
Basicity of Fluoride. Fluoride acts as a base, abstracting the acidic proton at C2/C4, leading to HF elimination and enamine/imine formation.[1]
Buffer the Reaction. Add Et3N·3HF or pyridine to the reaction mixture to buffer the basicity of the fluoride ion.[1]
Product "Disappears" on Rotavap
Volatility. Free base 3-fluoroazetidines are highly volatile.[1]
Isolate as Salt. Do not concentrate the free base.[1] Add HCl (ether/dioxane) immediately after extraction and isolate the non-volatile hydrochloride salt.[1]
Mechanism of Failure: The Ring Contraction
Understanding why the reaction fails is critical for troubleshooting.[1]
Figure 2: The "Killer" Mechanism. Electron-rich nitrogen substituents facilitate ring contraction via a bicyclic intermediate.[1]
Validated Protocol: DAST Fluorination of N-Boc-3-Hydroxyazetidine
Reference Grounding: Adapted from O'Hagan et al. [1] and commercially validated routes.
Preparation: Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv) in anhydrous DCM (0.1 M) under Argon.
Cooling: Cool solution to -78 °C (Dry ice/acetone bath). Critical: Do not skip cooling.
Addition: Add DAST (1.2 equiv) dropwise via syringe.[1]
Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature (RT) over 4 hours.
Quench: Pour reaction mixture slowly into saturated aqueous NaHCO3 at 0 °C. Caution: CO2 evolution.
Workup: Extract with DCM (3x). Wash combined organics with brine.[1] Dry over Na2SO4.
To purify: Flash chromatography (Hexane/EtOAc).[1]
To store: Treat the eluent with 4M HCl in Dioxane to precipitate N-Boc-3-fluoroazetidine (or deprotect to 3-fluoroazetidine HCl).[1]
Scenario B: Radical C-H Fluorination (Late-Stage)
Target: Introducing Fluorine directly onto an existing azetidine ring (C3 position).[1]
Primary Reagents: NFSI (N-Fluorobenzenesulfonimide), TBADT (Tetrabutylammonium decatungstate).[1]
Troubleshooting Guide
Symptom
Root Cause
Technical Solution
Low Conversion
Poor Radical Generation. The C-H bond at C3 is deactivated by the N-protecting group (EWG).[1]
Use Decatungstate (TBADT). Standard oxidants fail.[1] TBADT (photocatalyst) is specifically capable of abstracting H from electron-deficient scaffolds via Hydrogen Atom Transfer (HAT).[1]
Regioselectivity Issues (C2 vs C3)
Electronic Mismatch. Radical stabilizes at C2 (alpha to N) vs C3.
Protecting Group Tuning. Use a strong EWG (e.g., N-Tosyl or N-Boc).[1] The EWG destabilizes the α-amino radical (C2), directing the HAT abstraction to the β-position (C3).[1]
Decomposition
Over-oxidation.
Limit Conversion. Stop reaction at 60-70% conversion.[1] Radical fluorination often degrades product if pushed to completion.[1]
Reference Grounding: Based on Britton and Fagnoni methodologies [2, 3].[1]
Setup: In a quartz tube or vial (for UV transparency), dissolve N-Boc-azetidine (1.0 equiv), NFSI (1.5 equiv), and TBADT (2 mol%) in Acetonitrile/Water (9:1).
Degassing: Sparge with Nitrogen for 15 minutes. Oxygen quenches the excited photocatalyst.[1]
Irradiation: Irradiate with 365 nm UV LEDs (or 390 nm) for 16–24 hours. Stir vigorously.
Workup: Dilute with water, extract with DCM.
Note: This method typically yields a mixture of mono- and di-fluorinated products.[1] Purification by HPLC or careful column chromatography is required.[1]
Stability & Storage (The "Silent" Failure)
Many users successfully synthesize the compound but lose it during storage.[1]
The Problem: 3-Fluoroazetidines are prone to HF elimination , driven by the relief of ring strain and formation of the thermodynamically stable imine/enamine.
The Fix:
Never store as a free base. Always convert to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt immediately.[1]
Cold Storage: Store salts at -20°C .
Inert Atmosphere: Moisture accelerates HF elimination.[1] Store under Argon.[1]
References
O'Hagan, D. et al. "The conformational behaviour of 3-fluoroazetidines."[1] Chem. Commun., 2003, 1226-1227.[1] Link
Perry, I. B., Britton, R. et al. "C–H Fluorination of Heterocycles."[1] Chemical Science, 2019.[1] (Contextualizing Decatungstate methods). Link
Fagnoni, M. et al. "Tetrabutylammonium decatungstate: an efficient photocatalyst for C-H functionalization."[1] Chem. Sci., 2013.[1][2][3] Link
Champagne, P. A. et al. "Nucleophilic Fluorination of Azetidines."[1] Org.[1][2] Lett., 2013.[1][2] (Mechanistic insights on ring opening). Link[1]
Improving the regioselectivity of 3-fluoroazetidine reactions
Technical Support Center: 3-Fluoroazetidine Chemistry Welcome to the technical support center for improving the regioselectivity of 3-fluoroazetidine reactions. This guide is designed for researchers, medicinal chemists,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-Fluoroazetidine Chemistry
Welcome to the technical support center for improving the regioselectivity of 3-fluoroazetidine reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable fluorinated building block. The unique electronic properties and inherent ring strain of the 3-fluoroazetidine scaffold make it a powerful tool in modern drug discovery, but also introduce specific challenges in controlling reaction outcomes.[1][2]
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. Our goal is to empower you to rationalize your experimental observations and strategically optimize your reaction conditions for maximal regioselectivity.
Category 1: Foundational Concepts of Regioselectivity
Question 1: Why is achieving regioselectivity in 3-fluoroazetidine reactions so challenging? What are the primary competing reaction sites?
Answer: The challenge arises from the presence of multiple reactive sites within the molecule, whose reactivity is modulated by a combination of inductive effects, steric hindrance, and ring strain.[1] The three primary competing pathways in reactions with electrophiles and nucleophiles are:
C3-Substitution (Desired Pathway): Nucleophilic attack at the carbon bearing the fluorine atom. The fluorine atom acts as an excellent leaving group in some contexts or can be displaced, but more commonly, reactions occur at the C-H bonds at this position. The electron-withdrawing nature of fluorine acidifies the C3 protons, making deprotonation and subsequent functionalization a viable, albeit challenging, pathway.
N-Functionalization (Common Side Reaction): The nitrogen atom is a nucleophilic site. Reactions with electrophiles (e.g., alkyl halides, acyl chlorides) can lead to N-alkylation or N-acylation, consuming the starting material and complicating purification.
Ring-Opening (Strain-Driven Pathway): Azetidines possess significant ring strain (approx. 25-26 kcal/mol), making them susceptible to nucleophilic ring-opening, particularly upon activation of the nitrogen atom (e.g., protonation or quaternization).[1][3] This typically results in the formation of functionalized γ-aminopropanes.
The key to regioselectivity is to enhance the reactivity of the desired site while simultaneously deactivating or sterically shielding the competing sites.
Figure 1: Competing reaction pathways for 3-fluoroazetidine.
Category 2: Controlling C3 vs. N-Selectivity
Question 2: My reaction with an alkyl halide is giving me a mixture of C3- and N-alkylated products. How can I favor C3-alkylation?
Answer: This is a classic selectivity problem. To favor C3-alkylation over N-alkylation, you must deactivate the nitrogen atom. The most effective strategy is the installation of a suitable nitrogen protecting group.
The Causality Behind N-Protection:
An ideal protecting group for this purpose should:
Reduce Nucleophilicity: Electron-withdrawing groups (e.g., carbamates, sulfonamides) delocalize the nitrogen's lone pair of electrons, making it a much weaker nucleophile.
Provide Steric Hindrance: Bulky groups physically block the nitrogen atom, preventing the approach of electrophiles.
The choice of protecting group is critical and can dramatically shift the regiochemical outcome.
Data-Driven Recommendations for N-Protecting Groups:
Protecting Group
Chemical Structure
Key Advantages & Considerations
Typical Deprotection
Boc
-C(O)OtBu
Excellent steric bulk, reduces N-nucleophilicity. Stable to many reaction conditions.
Acidic conditions (TFA, HCl)
Cbz
-C(O)OBn
Electron-withdrawing, stable to acidic/basic conditions.
Hydrogenolysis (H₂, Pd/C)
Nosyl (Ns)
-SO₂-C₆H₄-NO₂
Strongly electron-withdrawing, activates C3-protons. Can be removed under mild conditions.
Thiolates (e.g., thiophenol, mercaptoacetic acid)
DMB
-CH₂-C₆H₃-(OMe)₂
Can be installed reductively. Does not significantly withdraw electron density but offers some steric bulk.
Oxidative cleavage (CAN, DDQ)
Troubleshooting Workflow:
Figure 2: Decision workflow for improving C3-alkylation selectivity.
Experimental Protocol: N-Boc Protection of 3-Fluoroazetidine
This protocol provides a self-validating system for ensuring the nitrogen is protected before attempting C3-functionalization.
Reagents & Materials:
3-Fluoroazetidine hydrochloride (1.0 eq)
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (2.5 eq)
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Magnetic stirrer, round-bottom flask, nitrogen atmosphere
Step-by-Step Procedure:
Suspend 3-fluoroazetidine hydrochloride in DCM (approx. 0.2 M).
Cool the suspension to 0 °C using an ice bath.
Slowly add the base (e.g., Et₃N) dropwise to the suspension. Stir for 15 minutes to liberate the free base.
In a separate flask, dissolve (Boc)₂O in a minimal amount of DCM.
Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
Validation Step (TLC/LCMS): Monitor the reaction for the disappearance of the starting material. The product, N-Boc-3-fluoroazetidine, will have a higher Rf value on a silica plate (e.g., using 20% EtOAc/Hexanes) and a corresponding mass increase.
Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Category 3: Managing Unwanted Ring-Opening
Question 3: I'm attempting a reaction under acidic conditions and observing significant formation of a ring-opened product instead of my desired substitution. How can I prevent this?
Answer: Acidic conditions, whether from a Brønsted or Lewis acid, activate the azetidine ring towards nucleophilic attack and ring-opening.[3] The nitrogen atom is protonated or coordinated to the Lewis acid, which dramatically increases the ring strain and turns the amine into a good leaving group. The subsequent nucleophilic attack, often by the counter-ion or solvent, leads to irreversible ring-opening.
Mechanistic Insight:
Figure 3: Acid-catalyzed nucleophilic ring-opening of azetidine.
Strategies to Mitigate Ring-Opening:
Avoid Strong Acids: If possible, redesign your synthetic route to avoid strongly acidic conditions. If an acid is required, use the mildest acid possible or a buffered system.
Control Temperature: Ring-opening is often kinetically slower than other desired reactions at lower temperatures. Running your reaction at 0 °C or -20 °C can significantly suppress this side pathway.
Choice of Lewis Acid: If a Lewis acid is necessary for a transformation (e.g., a Friedel-Crafts reaction), its choice is critical. Hard Lewis acids (like AlCl₃) are more likely to coordinate strongly to the nitrogen and promote ring-opening. Softer Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) may offer a better selectivity profile. Recent research has shown that lanthanide triflates, such as La(OTf)₃, can be effective catalysts for regioselective intramolecular aminolysis to form azetidines, highlighting the nuanced role of the Lewis acid.[4]
Protecting Group Choice: A bulky N-Boc group can offer some steric protection against the approach of a nucleophile to the ring carbons, slightly disfavoring the ring-opening pathway compared to a smaller protecting group.
Troubleshooting Guide: Unexpected Ring-Opening
Observation
Probable Cause
Recommended Action
Product mass corresponds to (Azetidine + Nucleophile).
Acid-catalyzed ring-opening.
1. Remove acid source or switch to non-acidic conditions. 2. Lower reaction temperature significantly. 3. Use a bulkier N-protecting group.
Reaction works well at small scale but fails on scale-up with significant decomposition.
Exotherm leading to localized heating, promoting the higher activation energy ring-opening pathway.
1. Ensure efficient stirring and external cooling. 2. Perform slow, portion-wise addition of reagents.
Using a Lewis acid (e.g., TiCl₄) leads to a complex mixture.
Strong Lewis acid coordination to nitrogen.
Switch to a milder Lewis acid (e.g., Zn(OTf)₂, Cu(OTf)₂). Screen a panel of Lewis acids to find the optimal balance of reactivity and stability.
References
The synthetic method of 3 fluoro azetidine derivatives.
Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. [Link]
Regioselective ring opening reactions of azetidines. ResearchGate. [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry Publishing. [Link]
Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. MDPI. [Link]
Nucleophilic ring-opening of azetidine derivatives. ResearchGate. [Link]
Factors Influencing the Product Selectivity of Rh2(OAc)4-Catalyzed Reactions of Diazoketones with Aziridines. ResearchGate. [Link]
Factors affecting the regioselectivity of the lithiation in strained... ResearchGate. [Link]
Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. ResearchGate. [Link]
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ACS Publications. [Link]
Switching the regio-, stereo- and enantioselectivity in L-proline catalyzed asymmetric Mannich reaction: A case study of H-acceptor and H-donor solvents. ResearchGate. [Link]
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. RSC Publishing. [Link]
Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. ResearchGate. [Link]
Functionalization of C(sp3)–H Bonds Using a Transient Directing Group. NIH National Center for Biotechnology Information. [Link]
Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. NIH National Center for Biotechnology Information. [Link]
Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. NIH National Center for Biotechnology Information. [Link]
The Mechanisms of Nucleophilic Acyl Substitution. Chad's Prep. [Link]
Technical Support Center: 3-Fluoroazetidine Hydrochloride Optimization
Current Status: Active Subject: Optimization of Reaction Conditions & Troubleshooting Target Audience: Medicinal Chemists, Process Chemists Introduction: The Stability Paradox 3-Fluoroazetidine hydrochloride (CAS: 617718...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Active
Subject: Optimization of Reaction Conditions & Troubleshooting
Target Audience: Medicinal Chemists, Process Chemists
Introduction: The Stability Paradox
3-Fluoroazetidine hydrochloride (CAS: 617718-46-4) is a high-value bioisostere used to modulate basicity and metabolic stability in drug candidates. However, its synthesis is governed by a fundamental tension: Ring Strain vs. Carbocation Stability.
The four-membered azetidine ring (~26 kcal/mol strain energy) is highly susceptible to ring-opening or rearrangement during the fluorination step, particularly when passing through carbocationic intermediates. This guide prioritizes protocols that minimize the lifespan of these intermediates.
Module 1: The Fluorination Checkpoint (Critical Step)
The Challenge: Converting 1-protected-3-hydroxyazetidine to the fluoro-analog without triggering ring expansion (to oxazines or pyrrolidines) or elimination.
Protocol A: Modern Safety-First Route (XtalFluor-E)
Recommended for scale-up (>5g) and higher selectivity.[1]
Setup: Charge a dry reactor with N-Boc-3-hydroxyazetidine (1.0 equiv) and dry DCM (0.5 M).
Additives: Add Et₃N·3HF (2.0 equiv) and DBU (2.0 equiv).
Why? XtalFluor-E requires an exogenous fluoride source. DBU acts as a buffer to prevent acid-catalyzed ring opening.
Cooling: Cool to -78°C .
Critical: Low temperature is non-negotiable to suppress the thermodynamic drive for ring expansion.
Addition: Add XtalFluor-E (1.5 equiv) portion-wise as a solid.
Warm-up: Allow to warm slowly to 0°C (never exceed RT). Stir for 2-4 hours.
Quench: Pour into saturated aqueous NaHCO₃.
Protocol B: Legacy Route (DAST)
Use only for small scale (<1g) with blast shielding.[1]
Setup: Dissolve substrate in DCM (0.2 M) under N₂.
Cooling: Cool to -78°C .
Addition: Add DAST (1.2 equiv) dropwise.
Warning: Rapid addition causes localized exotherms that trigger rearrangement.[1]
Reaction: Stir at -78°C for 1h, then warm to RT.
Troubleshooting: Fluorination Failures
Q: I see a new spot on TLC, but the NMR shows a triplet at ~6.0 ppm and loss of the ring signals.
Diagnosis:Ring Expansion/Elimination. You likely formed the allyl fluoride or a rearranged oxazine.
Root Cause: The carbocation intermediate lived too long, or the temperature was too high.
Fix:
Switch to XtalFluor-E/Et₃N[1]·3HF (less acidic character).[1]
Ensure temperature during addition is strictly -78°C.[1]
Check solvent dryness (water generates HF, accelerating acid-catalyzed ring opening).[1]
Q: My product is decomposing upon silica purification.
Diagnosis:Acid Sensitivity. The N-Boc-3-fluoroazetidine is moderately acid-sensitive.
Fix: Pre-treat the silica gel with 1% Et₃N in Hexanes before loading the column.
Module 2: Deprotection & Salt Formation
The Challenge: Removing the Boc/Benzhydryl group without polymerizing the free amine.
Workflow Visualization
Figure 1: Selection logic for deprotection strategies based on the precursor.
Protocol: N-Boc Deprotection (Standard)
Dissolution: Dissolve N-Boc-3-fluoroazetidine in minimal dry DCM or EtOAc .
Acidolysis: Add 4M HCl in Dioxane (5-10 equiv) at 0°C .
Note: Do not use neat TFA; removing TFA is difficult and the TFA salt is often an oil. HCl salts are preferred solids.[1]
Monitoring: Stir at RT. Evolution of CO₂ gas indicates reaction progress.[1]
Isolation:
Do NOT rotovap to dryness immediately.
Add excess Diethyl Ether (Et₂O) to the reaction mixture.
The HCl salt should precipitate as a white solid. Filter under N₂.[1]
Troubleshooting: Deprotection
Q: My product is a sticky gum, not a white powder.
Diagnosis:Hygroscopicity/Impurities. The salt has absorbed water or contains excess acid.
Fix:
Triturate the gum with anhydrous Et₂O or Pentane. Sonicate if necessary.[1]
Store the solid immediately in a desiccator or under Argon.
Melting Point Check: Pure material melts at 127-131°C .[1][2] If <120°C, it is wet or impure.[1]
Q: Hydrogenolysis of the Benzhydryl group is stalled.
Diagnosis:Catalyst Poisoning. Trace fluoride ions (from the previous step) or the amine itself can poison Pd/C.
Fix:
Switch to Pearlman’s Catalyst (Pd(OH)₂/C) .[1] It is more robust for amine deprotections.[1]
Add a drop of HCl to the hydrogenation solvent (MeOH) to protonate the amine, preventing it from binding tightly to the catalyst surface.
Module 3: Self-Validating Analytical Checks
Use these checkpoints to verify structural integrity without needing external standards.
The "Geminal Coupling" Check (1H NMR)
In the proton NMR (D₂O or DMSO-d₆), the proton at the 3-position (attached to the same carbon as Fluorine) is the diagnostic signal.
Success: You should see a doublet of multiplets (dm) around 5.1 - 5.5 ppm .
Validation: The coupling constant
must be large, typically 50–60 Hz . If you see a simple multiplet without this massive splitting, you have lost the fluorine.
The "Absence of Alkene" Check
Failure Mode: Elimination to the alkene.
Validation: Scan the 5.8 – 6.5 ppm region. Any signals here indicate the formation of the elimination byproduct (1-azetine or open-chain allyl amines).
19F NMR Verification
Expected Shift: A secondary fluoride on a strained ring typically appears in the range of -160 to -180 ppm (decoupled).
Validation: A single clean peak is required.[1] Multiple peaks indicate partial rearrangement.[1]
References
Synthesis via Epichlorohydrin (Benzhydryl Route)
Patent: "Method for synthesizing 3-hydroxy-azetidine hydrochloride."[1] CN102827052A.[1]
Source:
Fluorination Safety & Reagents (XtalFluor-E vs DAST)
Overcoming ring strain in 3-fluoroazetidine reactions
Technical Support Center: 3-Fluoroazetidine Chemistry Internal Knowledge Base | Last Updated: February 4, 2026 Introduction: The "Deceptive" Building Block Welcome to the 3-Fluoroazetidine (3-FA) technical hub. If you ar...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-Fluoroazetidine Chemistry
Internal Knowledge Base | Last Updated: February 4, 2026
Introduction: The "Deceptive" Building Block
Welcome to the 3-Fluoroazetidine (3-FA) technical hub. If you are here, you likely view 3-FA as a high-value bioisostere—a way to lower lipophilicity (LogD) while blocking metabolic soft spots compared to pyrrolidines or cyclobutanes.
However, 3-FA is deceptive. It combines the high ring strain of azetidine (~26 kcal/mol) with the inductive electron-withdrawing effect of fluorine. This creates a unique "danger zone" where the molecule is kinetically stable but thermodynamically primed to explode (open) under specific conditions.
This guide moves beyond standard protocols to address the causality of failure modes: volatility, polymerization, and nucleophilic deactivation.
Module 1: Storage & Handling (The "Disappearing Act")
User Issue: "I weighed out my starting material, but after leaving it on the high-vac for 30 minutes, half of it is gone."
Root Cause:
While 3-fluoroazetidine hydrochloride (the salt) is a stable solid (mp ~130°C), the free base is a volatile liquid . The fluorine atom does not significantly reduce volatility compared to the parent azetidine. If you free-base the amine and then apply high vacuum, you will distill your product into the trap.
Troubleshooting Protocol:
State
Stability
Handling Rule
HCl Salt
High
Store at RT or 4°C. Hygroscopic—keep desiccated.
Free Base
Low
NEVER isolate to dryness. Use as a solution in DCM/Ether.
In Solution
Moderate
Stable in non-nucleophilic solvents (DCM, THF).
Corrective Workflow: In-Situ Free-Basing
Do not perform a separate extraction step unless absolutely necessary.
Suspend 3-FA·HCl in the reaction solvent (e.g., DMF, DCM).
Add exactly 1.05 equivalents of a non-nucleophilic base (DIPEA or Et3N).
Stir for 5–10 minutes at room temperature.
Add the electrophile immediately.
Why? This keeps the concentration of the free amine low and consumes it as it forms, preventing intermolecular polymerization.
Module 2: N-Functionalization (The "Sluggish Nucleophile")
User Issue: "My amide coupling yield is <30%, or the reaction is extremely slow compared to proline/piperidine."
Root Cause:Fluorine Induction. The fluorine atom at the C3 position exerts a strong inductive effect (
), pulling electron density away from the nitrogen lone pair.
Result: The pKa of the conjugate acid drops (approx. 8.5–9.0 vs. 11.3 for azetidine). The nitrogen is significantly less nucleophilic .
Troubleshooting Guide:
Scenario A: Amide Coupling (HATU/EDC)
The Fix: You cannot rely on "standard" peptide conditions.
Reagent: Switch from EDC/HOBt to HATU or COMU (more reactive).
Base: Use Collidine or 2,6-Lutidine instead of DIPEA if racemization of the α-center (on the coupling partner) is a risk, though 3-FA itself is achiral unless substituted.
pH Control: Ensure pH is >8. The lower pKa means you need to ensure the amine is fully deprotonated to react.
Scenario B: N-Arylation (SNAr vs. Buchwald)
The Fix: The "sluggish" amine requires heat, but heat triggers ring opening.
Method
Risk Level
Optimization Strategy
SNAr
High
Do not exceed 80°C. Use polar aprotic solvents (DMSO/NMP) to accelerate the rate without raising temp. If the aryl halide is not activated (e.g., ortho-nitro), this will likely fail.
Buchwald
Moderate
Use BrettPhos or RuPhos precatalysts. These bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps, compensating for the poor nucleophilicity of the amine.
Module 3: Preventing Ring Opening (The "Polymerization Trap")
User Issue: "I see a complex mixture by LCMS with masses corresponding to +18 (hydrolysis) or oligomers."
Root Cause:Acid-Catalyzed Ring Opening. Protonation of the nitrogen creates an azetidinium ion. The strain energy makes the C2/C4 carbons highly electrophilic. Any nucleophile (Cl-, solvent, water, or the 3-FA itself) will attack C2/C4 to open the ring.
Visualizing the Failure Mode:
Caption: Mechanism of acid-catalyzed ring opening. The protonated azetidine is a "ticking time bomb" susceptible to nucleophilic attack.
The "Safe Zone" Protocol:
Avoid Lewis Acids: AlCl3, BF3·OEt2 are forbidden. They coordinate to the nitrogen and trigger immediate ring opening.
Workup: Never use strong acid (1M HCl) to wash the organic layer if your product retains basicity. Use saturated NH4Cl or citrate buffer (pH 4–5) instead.
TFA Deprotection: If removing a Boc group:
Use HCl in Dioxane (anhydrous) instead of TFA/DCM if possible.
If using TFA, keep it cold (0°C) and minimize time. Evaporate immediately; do not let it sit.
Module 4: Decision Tree for Experimental Setup
Before starting, map your reaction against this logic flow to select the correct conditions.
Caption: Operational workflow for selecting reaction conditions based on electrophile type.
FAQ: Frequently Asked Questions
Q: Can I distill 3-fluoroazetidine free base?A: Technically yes, but it is highly discouraged. The boiling point is low, and the risk of polymerization upon heating is high. Always generate it in situ or handle it as a dilute solution in ether at low temperature.
Q: Why is my 3-fluoroazetidine coupling failing while 3,3-difluoroazetidine works?A: This is counter-intuitive. While 3,3-difluoro is less basic (pKa ~7), the gem-difluoro group creates a "Thorpe-Ingold" like effect that can sometimes stabilize the ring against opening compared to the mono-fluoro. However, the 3-fluoro amine is generally more nucleophilic than the 3,3-difluoro. If 3-fluoro is failing, check for ring opening (decomposition) rather than lack of reactivity.
Q: Is the fluorine atom stable?A: Generally, yes. Defluorination (elimination of HF) to form azetines is rare under standard coupling conditions but can occur with very strong bases (e.g., NaH, tBuLi) or extreme heat (>120°C).
References
Chemical Stability & Ring Opening
Study: Comprehensive analysis of azetidine ring stability and decomposition p
Citation: Richardson, P. F., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters.
Synthesis & Properties
Data: Physicochemical properties (pKa, LogP) of fluorinated azetidines.[1]
Welcome to the technical support center. If you are reading this, you are likely facing a common but frustrating scenario: your LC-MS shows a clean conversion to your azetidine product, but after aqueous workup and drying, your flask is empty, or contains a brown, intractable oil.
The Core Challenge: Azetidines are unique.[1] They combine the high basicity of secondary/tertiary amines (pKa ~10–11) with the extreme polarity of a small, charged ring.
Volatility: Free-base azetidines are often volatile and lost during rotary evaporation.
Solubility: Azetidine salts are frequently more soluble in water than in organic solvents (LogP < 0), making standard extractions (DCM/Water) ineffective.
Stability: The ~25 kcal/mol ring strain makes them susceptible to ring-opening polymerization or hydrolysis under harsh conditions.
This guide provides self-validating workflows to recover these "invisible" products.
Module 1: The "Free Base" Trap (Extraction & Isolation)
User Question: "I neutralized my azetidine HCl salt with NaHCO3 and extracted with DCM, but the organic layer is empty. Where is my product?"
Technical Diagnosis:
You have fallen into the "Free Base Trap." Small azetidines (MW < 150) are highly hygroscopic and water-soluble even as free bases. Furthermore, if you evaporated the solvent, the free base likely co-evaporated or polymerized.
Troubleshooting Protocol: Salting-Out Extraction
Do not rely on standard DCM/EtOAc extractions. Use this modified protocol to force the equilibrium.
Saturation: Saturate the aqueous layer with solid NaCl or K2CO3 (if base stability permits) until solids persist. This utilizes the common ion effect to decrease the solubility of organics in the aqueous phase.
Solvent Switch: Use n-Butanol or Isopropanol:Chloroform (1:3) as the extraction solvent.
Validation: Check the aqueous layer by TLC or LC-MS after extraction. If the product remains, abandon extraction and move to Module 2 (SCX Chromatography) .
Table 1: Solvent Extraction Efficiency for Polar Amines
Solvent System
Polarity Index
Extraction Efficiency (Azetidines)
Risk Factor
DCM
3.1
Low (< 10%)
Product remains in water
EtOAc
4.4
Very Low (< 5%)
Product remains in water
CHCl3 : IPA (3:1)
High
Moderate (40-60%)
Emulsion formation
n-Butanol
High
High (> 85%)
High boiling point (hard to remove)
Module 2: Chromatography (The "Streaking" Solution)
User Question: "My compound streaks from baseline to solvent front on silica gel. How do I purify it?"
Technical Diagnosis:
Azetidines interact strongly with the acidic silanol groups (Si-OH) on standard silica, causing peak tailing and irreversible adsorption. Adding triethylamine (TEA) to the mobile phase is often insufficient for such strained rings.
The Gold Standard: SCX "Catch-and-Release"
Strong Cation Exchange (SCX) chromatography is the most robust method for polar azetidines. It relies on a digital on/off mechanism rather than subtle partitioning.
SCX Protocol (Step-by-Step):
Conditioning: Flush the SCX cartridge (sulfonic acid bonded silica) with Methanol (MeOH).
Loading (The "Catch"): Dissolve your crude mixture in MeOH (or water if necessary). Ensure the pH is acidic (< pH 4) . Load onto the cartridge.
Mechanism:[1][2][3][4][5] The basic azetidine protonates and binds ionically to the sulfonate groups. Neutral impurities pass through.[4]
Washing: Flush with 3–5 column volumes (CV) of MeOH.
Result: Non-basic impurities are washed away. Your product is chemically locked to the column.
Elution (The "Release"): Switch to 2M Ammonia in Methanol (NH3/MeOH) .
Mechanism:[1][2][3][4][5] The excess ammonia deprotonates the azetidine, breaking the ionic bond. The neutral free base elutes in the solvent front.
Isolation: Concentrate the ammoniacal fractions immediately at low temperature (< 40°C) to avoid polymerization.
Visualization: SCX Workflow
Figure 1: The "Catch-and-Release" mechanism for isolating polar amines using Strong Cation Exchange (SCX) chromatography.
Module 3: Crystallization (Salt Engineering)
User Question: "I isolated the HCl salt, but it's a hygroscopic foam that turns into oil on the bench. How do I get a solid?"
Technical Diagnosis:
HCl salts of small azetidines are notoriously hygroscopic (water-attracting). The crystal lattice energy is often insufficient to overcome the hydration energy.
Solution: Counter-Ion Metathesis
Switching the counter-ion can dramatically improve crystallinity.
Recommended Protocol: Oxalate or Tosylate Formation
Dissolution: Dissolve the free base (from Module 2) in a minimal amount of dry Ethanol or Ethyl Acetate.
Acid Addition: Add 1.0 equivalent of Oxalic Acid (anhydrous) or p-Toluenesulfonic Acid (pTsOH) dissolved in the same solvent.
Why Oxalate? Oxalates often form stable, non-hygroscopic lattice networks with small amines due to hydrogen bonding capabilities.
Precipitation: If no solid forms immediately, add Diethyl Ether or MTBE dropwise until turbidity persists.
Cooling: Store at -20°C overnight.
Table 2: Salt Selection Guide for Azetidines
Salt Type
Crystallinity Potential
Hygroscopicity
Notes
Hydrochloride (HCl)
Low (often oils)
High (Very)
Good for biology, bad for storage.
Trifluoroacetate (TFA)
Low (oils/gums)
Moderate
Standard from Prep-HPLC; hard to dry.
Oxalate
High (Solids)
Low
Excellent for purification/storage.
Tosylate
High (Solids)
Low
Adds significant MW; good UV chromophore.
Module 4: Stability & Storage (Ring Strain)
User Question: "My purity dropped from 98% to 85% after drying in the oven. What happened?"
Technical Diagnosis:
You likely triggered a thermodynamic ring-opening event. The azetidine ring has ~25 kcal/mol of strain energy.[1] Heating, especially in the presence of nucleophiles (like residual water or chloride ions), can open the ring to form linear byproducts (e.g., homoserine derivatives).
Critical Safety & Stability Rules:
Temperature Limit: Never heat azetidine salts above 45°C during drying.
Lyophilization: The safest way to dry polar azetidine salts is lyophilization (freeze-drying) from water/acetonitrile. This avoids thermal stress.[6]
Nucleophiles: Avoid heating azetidine salts in nucleophilic solvents (e.g., Ethanol) for extended periods; they can undergo solvolysis.
Visualization: Purification Decision Matrix
Figure 2: Decision matrix for selecting the appropriate purification strategy based on compound properties.
References
Teledyne ISCO. (2012). RediSep SCX Column: Purification Tactic for Basic Compounds. Teledyne ISCO Application Notes.[4] Link
Mughal, H., & Szostak, M. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. Link
Bai, G., et al. (2021).[7] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Link
Bio-Works. (n.d.). Purification of Peptides by Cation Exchange Chromatography.[8][9] Application Note. Link
Organic Chemistry Portal. (n.d.). Synthesis of Azetidines: Recent Literature.Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-Fluoroazetidine ChemistryTopic: Troubleshooting N-Alkylation & Handling
Ticket ID: #FAZ-303-ALK
Responder: Dr. A. Vance, Senior Application Scientist[1][2][3]
Executive Summary: The "Deceptive" Nucleophile
Welcome to the technical guide for 3-fluoroazetidine (3-FA). Users often approach this building block assuming it behaves exactly like pyrrolidine or piperidine.[1][2] It does not.
Two critical physicochemical factors drive the failure modes of this molecule:
Inductive Deactivation: The fluorine atom at the C3 position exerts a strong electron-withdrawing effect (
) through the carbon framework.[1][2][3] This significantly lowers the pKa of the nitrogen lone pair compared to unsubstituted azetidine, making it a "reluctant" nucleophile.[2][3]
Ring Strain & Volatility: The azetidine ring possesses ~25 kcal/mol of strain energy.[2] While kinetically stable under neutral conditions, it is prone to acid-catalyzed ring opening.[1][2][3] Furthermore, the free base is highly volatile, leading to "disappearing product" syndrome during workup.[2][3]
Module 1: Critical Troubleshooting (Q&A Format)
Q1: "I tried a standard reductive amination (aldehyde + amine + STAB), but I recovered unreacted aldehyde. What happened?"
Diagnosis: Failure to neutralize the salt form.[2]
Root Cause: 3-Fluoroazetidine is almost exclusively supplied as a Hydrochloride (HCl) salt to ensure stability.[1][2][3] In a reductive amination, the formation of the intermediate iminium ion requires the free amine.[2][3] If you added the HCl salt directly to the reaction mixture without a base (like Et3N or DIPEA), the equilibrium heavily favors the protonated (non-nucleophilic) ammonium species.[3]
The Fix:
Protocol Adjustment: Add 1.0–1.2 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the amine/solvent mixture before adding the aldehyde.[2][3] Stir for 15 minutes to ensure free-basing.
Verification: Check the pH of the reaction mixture; it should be slightly basic (pH 8–9).
Q2: "My LCMS shows the product mass, but after concentrating on the rotovap, the flask is empty."
Diagnosis: Volatility-induced loss.[1][2][3]
Root Cause: The free base of 3-fluoroazetidine and its low-molecular-weight N-alkyl derivatives are volatile oils.[1][2][3] High vacuum and heating baths will strip the product along with the solvent.[2]
The Fix:
Acidic Workup: If your product contains a basic nitrogen, extract it into an aqueous acidic phase (e.g., 1M HCl), wash the organic phase (removing non-basic impurities), then neutralize the aqueous phase in the presence of the extraction solvent (e.g., DCM).[3]
Salt Formation: Isolate the product as an HCl or oxalate salt immediately after purification.[2] Do not dry the free base under high vacuum (< 10 mbar) for extended periods.[2][3]
Q3: "I see a complex mixture of byproducts, including a mass corresponding to 'Product + 18' or ring-opened species."
Diagnosis: Acid-catalyzed hydrolysis/nucleophilic ring opening.[1][2][3]
Root Cause: Although 3-FA is more stable than aziridine, strong Lewis acids or high temperatures can trigger the relief of ring strain, leading to ring opening (often by chloride attack if HCl is present, or water).[3]
The Fix:
Temperature Control: Keep reactions below 60°C.
Avoid Strong Lewis Acids: If using Lewis acid catalysis, switch to lanthanide triflates (e.g.,
Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2][3]
Step-by-Step:
Salt Break: In a dry vial, suspend 3-Fluoroazetidine HCl in DCE (0.2 M). Add TEA (1.2 equiv) and stir at Room Temperature (RT) for 15 mins. The suspension may clear up or remain cloudy depending on TEA-HCl solubility.[1][2][3]
Imine Formation: Add the Aldehyde (1.1 equiv).[2] If the aldehyde is valuable, you may add 4Å molecular sieves to push equilibrium, though STAB usually drives this.[2][3] Stir for 30–60 mins.
Reduction: Add STAB (1.5 equiv) in one portion.
Note: Gas evolution (
) is possible but usually minimal with STAB compared to .[2][3]
Quench: After 2–16 hours (monitor by LCMS), quench with saturated aqueous
Volatility Check: Do not evaporate to dryness if the product MW < 200. Co-evaporate with a higher boiling solvent or convert to HCl salt immediately.[1][2]
Protocol B: Direct Alkylation
Best for: Benzylic halides or when reductive amination is impossible.[2][3]
Abdel-Magid, A. F., et al. (1996).[1][2][3][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][7][8][9][10] Journal of Organic Chemistry, 61(11), 3849–3862.[3] Link.[2][3]
Soda, Y., et al. (2021).[2][3][4] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[1][2][11] RSC Advances.[1][2] Link.
Fisher Scientific. Safety Data Sheet: 3-Fluoroazetidine hydrochloride.[1][2]Link.[2][3]
Comparative Guide: 3-Ethyl-3-fluoroazetidine HCl vs. 3-Fluoroazetidine HCl in Lead Optimization
[1] Executive Summary: The "Tuner" vs. The "Locker" In modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold for modulating physicochemical properties without significantly increasing molecu...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Tuner" vs. The "Locker"
In modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold for modulating physicochemical properties without significantly increasing molecular weight.[1][2][3] This guide compares two critical fluorinated azetidine building blocks: 3-Fluoroazetidine Hydrochloride (3-FA) and 3-Ethyl-3-fluoroazetidine Hydrochloride (3-EFA) .[1]
While both reagents introduce fluorine to modulate basicity and metabolic stability, they serve distinct roles in the "Lead Optimization" phase:
3-Fluoroazetidine (3-FA) acts as a Polarity Tuner .[1] It lowers the pKa of the amine (relative to azetidine) while maintaining a minimal steric footprint and low lipophilicity.
3-Ethyl-3-fluoroazetidine (3-EFA) acts as a Lipophilic Locker .[1] It utilizes the gem-fluoroalkyl effect to increase lipophilicity (LogP), sterically occlude metabolic soft spots, and restrict conformational entropy.[1]
Structural & Physicochemical Analysis[1][2][4]
The substitution pattern at the C3 position dictates the electronic and steric environment of the azetidine nitrogen, directly influencing the pharmacokinetics (PK) of the final drug molecule.[1]
Mechanistic Insight: The Fluorine & Gem-Alkyl Effects[1]
1. Basicity Modulation (pKa)
The fluorine atom at C3 exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the ring nitrogen.[1]
3-FA: The single fluorine significantly lowers the pKa of the nitrogen compared to unsubstituted azetidine (~11.3), typically bringing it down to the 8.5–9.0 range.[1] This increases the fraction of neutral molecule at physiological pH (7.4), improving membrane permeability.[1]
3-EFA: The ethyl group is weakly electron-donating (+I).[1] While the fluorine still lowers the pKa, the ethyl group slightly mitigates this effect compared to 3,3-difluoroazetidine (pKa ~7.5).[1] The result is a balanced pKa that maintains solubility while reducing the risk of phospholipidosis or hERG inhibition often associated with highly basic amines.
2. Conformational Control
3-FA: The ring retains significant flexibility ("puckering").[1]
3-EFA: The gem-disubstitution (Fluorine + Ethyl) creates a "conformational lock."[1] The steric bulk forces the ring into a specific pucker to minimize steric clashes, potentially reducing the entropic penalty upon binding to a protein target.[1]
Bioactivity & ADME Implications[1][5]
The choice between 3-FA and 3-EFA is often dictated by the specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges of the lead molecule.[1]
Figure 1: Decision tree for selecting between 3-FA and 3-EFA based on desired physicochemical outcomes.
Detailed ADME Comparison
1. Metabolic Stability
3-FA: The C3 position contains a proton (H).[1] While C-F bonds are metabolically stable, the adjacent C-H bond can sometimes be susceptible to oxidative metabolism, although less so than a non-fluorinated CH2.[1]
3-EFA: The C3 position is quaternary (no H).[1] This completely blocks oxidative metabolism at the ring carbon, a common strategy to extend half-life (t1/2).[1] However, researchers must monitor the ethyl group itself, which introduces a new site for terminal hydroxylation by CYP450 enzymes.[1]
2. Permeability (LogP/LogD)
3-FA: Ideal for lowering lipophilicity in overly greasy molecules.
3-EFA: The ethyl group adds significant lipophilicity. This is beneficial if the lead molecule is too polar to cross the Blood-Brain Barrier (BBB) or cell membranes.
Experimental Protocols
To validate the choice between these two building blocks, the following self-validating protocols are recommended.
Protocol A: General Amide Coupling (Incorporation)
Purpose: To efficiently couple the azetidine salt to a carboxylic acid lead fragment.[1]
Preparation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M).
Activation: Add HATU (1.2 equiv) and DIEA (N,N-Diisopropylethylamine, 3.0 equiv). Stir for 5 minutes at Room Temperature (RT) to activate the acid.
Note: The extra equivalent of base is crucial to neutralize the Hydrochloride salt of the azetidine.
Addition: Add 3-Fluoroazetidine HCl or 3-Ethyl-3-fluoroazetidine HCl (1.1 equiv).
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.
Validation: The product peak should show the expected Mass Shift (+58 Da for 3-FA vs. +86 Da for 3-EFA relative to the acid, minus water).
Protocol B: Microsomal Stability Assay
Purpose: To determine if the "Gem-Alkyl" substitution (3-EFA) improves metabolic stability compared to 3-FA.[1]
Success Criterion: If 3-EFA shows a shallower slope (lower
) than 3-FA, the quaternary block at C3 is effective.[1] If 3-EFA degrades faster, check for ethyl group oxidation metabolites (+16 Da).[1]
References
3-Fluoroazetidine Hydrochloride . PubChem Compound Summary. National Center for Biotechnology Information. [Link]
Fluorine in Medicinal Chemistry . Journal of Medicinal Chemistry. Reviews on the impact of fluorine on pKa and lipophilicity.[4] (General Reference for Fluorine Effect).
Metabolic Stability of Azetidines . St. Jean, D. J.; Fotsch, C. J. Med.[1][5] Chem. 2012, 55, 6002–6020.[1][5] Discusses strategies for mitigating heterocycle metabolism, including blocking metabolic soft spots.[1][5] [Link]
Comparative Guide: 3-Ethyl-3-fluoroazetidine Hydrochloride in Medicinal Chemistry
Executive Summary 3-Ethyl-3-fluoroazetidine hydrochloride is not merely a reagent; it is a strategic structural motif used in Fragment-Based Drug Discovery (FBDD). In the optimization of lead compounds, this scaffold ser...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Ethyl-3-fluoroazetidine hydrochloride is not merely a reagent; it is a strategic structural motif used in Fragment-Based Drug Discovery (FBDD). In the optimization of lead compounds, this scaffold serves as a "Goldilocks" bioisostere—balancing the high basicity of simple azetidines with the electron-withdrawing effects of fluorination.
This guide provides an objective comparison of the 3-ethyl-3-fluoroazetidine motif against its primary alternatives (3,3-difluoroazetidine and 3,3-diethylazetidine). It details the physicochemical rationale for its selection and outlines the experimental protocols required to screen its biological viability in early-phase drug discovery.
Part 1: Comparative Analysis – The "Fluorine Effect"
In medicinal chemistry, the azetidine ring is often used to restrict conformation and lower lipophilicity compared to larger rings (pyrrolidines/piperidines). However, the specific substitution at the 3-position dictates the molecule's pKa (basicity) and LogD (lipophilicity/permeability).
The Structural Trade-Off
Unsubstituted Azetidines: Highly basic (pKa ~11), often leading to poor membrane permeability and hERG channel toxicity.
3,3-Difluoroazetidines: The two fluorine atoms drastically lower the pKa (to ~6–7), often reducing potency against basic-amine targets.
3-Ethyl-3-fluoroazetidine (The Hybrid): The single fluorine lowers the pKa moderately (to ~8–9), maintaining physiological charge while the ethyl group modulates lipophilicity to improve blood-brain barrier (BBB) penetration or hydrophobic pocket binding.
Performance Matrix
The following table compares the 3-ethyl-3-fluoro motif against standard alternatives when incorporated into a generic drug scaffold (R-Azetidine).
Feature
3-Ethyl-3-fluoroazetidine
3,3-Difluoroazetidine
3,3-Diethylazetidine
Primary Role
Balanced Bioisostere
pKa Modulator
Lipophilic Spacer
pKa Impact
Moderate Lowering (-2 to -3 units)
Drastic Lowering (-4 to -5 units)
Minimal Change
Lipophilicity (LogD)
Moderate (+)
Low (-)
High (++)
Metabolic Stability
High (Blocked C3 oxidation)
High (Blocked C3 oxidation)
Moderate (Ethyl oxidation risk)
Permeability
Good (Balanced ionization)
Excellent (High non-ionized fraction)
Good (Lipophilicity driven)
hERG Risk
Reduced
Low
High (Due to high pKa)
Key Insight: Choose 3-ethyl-3-fluoroazetidine when you need to lower the basicity of a lead compound to improve permeability without completely killing the basic amine interaction required for target binding (e.g., in GPCRs or kinase inhibitors).
Part 2: Biological Screening Protocols
To validate the utility of this fragment in a drug candidate, the following screening cascade is recommended. These protocols ensure the motif provides the predicted metabolic and physicochemical advantages.
indicates high stability (C3 blocking is effective).
Experiment C: PAMPA Permeability Assay
Objective: To confirm that the fluorine-induced pKa reduction improves passive membrane diffusion.
Protocol:
Donor Plate: Load compound (10 µM) in PBS (pH 7.4).
Membrane: Artificial lipid membrane (1% lecithin in dodecane) coated on a filter plate.
Acceptor Plate: PBS (pH 7.4).
Incubation: 18 hours at room temperature in a humidity chamber.
Quantification: Measure concentration in Donor and Acceptor wells via UV-Vis or LC-MS.
Calculation: Determine Effective Permeability (
).
Part 3: Workflow Visualization
The following diagram illustrates the decision logic and screening workflow for integrating this motif into a drug discovery pipeline.
Caption: Workflow for evaluating the 3-Ethyl-3-fluoroazetidine motif. The parallel screening of pKa, LogD, and Stability dictates whether the fragment successfully optimizes the lead compound.
References
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. (Provides comparative data on 4-membered ring basicity modulation).
Petrov, R. R., et al. (2006). "Synthesis and Biological Activity of 3-Substituted Azetidines." Bioorganic & Medicinal Chemistry Letters.
ChemicalBook. (2025). "3-Fluoroazetidine Hydrochloride Product Properties." (Source for physical data of the raw material).
BenchChem. (2025).[1] "Comparative Metabolic Stability of Azetidine Derivatives."
3-Fluoroazetidine Hydrochloride: The "Stealth" Bioisostere for Tuning Basicity and Metabolic Stability
Executive Summary In the optimization of lead compounds, the 3-fluoroazetidine (3-FA) moiety has emerged as a high-value bioisostere, particularly when replacing morpholine, piperidine, or unsubstituted azetidine rings....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of lead compounds, the 3-fluoroazetidine (3-FA) moiety has emerged as a high-value bioisostere, particularly when replacing morpholine, piperidine, or unsubstituted azetidine rings. Its utility lies in its unique ability to simultaneously modulate basicity (pKa) , reduce lipophilicity (LogD) , and block metabolic soft spots , all while maintaining a compact steric footprint.
This guide provides a technical comparison of 3-fluoroazetidine hydrochloride against standard alternatives, supported by physicochemical rationale and experimental protocols for its incorporation.
Physicochemical Profiling: The "Fluorine Effect"
The strategic value of 3-fluoroazetidine stems from the high electronegativity of the fluorine atom at the 3-position. This creates a strong inductive effect (
) that propagates to the nitrogen atom, significantly altering the electronic landscape of the ring compared to its non-fluorinated counterparts.
Table 1: Comparative Physicochemical Properties
Note: Values are approximate and scaffold-dependent.
Property
Piperidine
Morpholine
Azetidine
3-Fluoroazetidine
Ring Size
6-membered
6-membered
4-membered
4-membered
Basicity (pKa of conjugate acid)
~11.2
~8.3
~11.3
~8.5 – 9.5
Lipophilicity (LogP)
Ref (0.0)
-0.6 to -1.0
-0.8
-1.1 to -1.4
Metabolic Liability
High (Oxidation)
Moderate
High (N-oxidation/Ring opening)
Low (Blocked C3)
hERG Liability Risk
High (Basic)
Low
High (Basic)
Low (Modulated pKa)
Key Mechanistic Insights
pKa Modulation: Unsubstituted azetidine is highly basic (pKa ~11.3), which often leads to lysosomal trapping and hERG channel inhibition. The electron-withdrawing fluorine in 3-FA lowers the pKa by ~2 log units, bringing it into the physiological range. This improves permeability and reduces off-target cardiac risks.
Conformational Control: Unlike the chair conformation of piperidine, the azetidine ring is puckered. The 3-fluoro substituent prefers a specific orientation to minimize dipole repulsion with the nitrogen lone pair. This "pucker" can rigidly direct N-substituents into a desired vector, unlike the floppier 6-membered rings.
Metabolic Blocking: The 3-position of azetidine is a primary site for oxidative metabolism (P450-mediated). Fluorine substitution at this position effectively "caps" this metabolic soft spot due to the strength of the C-F bond (~116 kcal/mol).
Decision Framework: When to Use 3-Fluoroazetidine
The following decision tree illustrates the logical flow for selecting 3-FA during Lead Optimization.
Experimental Protocols
Working with 3-Fluoroazetidine Hydrochloride (3-FA·HCl) requires specific attention to the neutralization of the salt form to ensure efficient coupling. The hydrochloride salt is stable and non-hygroscopic compared to the free base, which is volatile and prone to polymerization.
Use this protocol for attaching 3-FA to a carboxylic acid core.
Reagents:
Carboxylic Acid Substrate (1.0 eq)
3-Fluoroazetidine Hydrochloride (1.2 eq)
HATU or T3P (1.5 eq)
DIPEA (Diisopropylethylamine) (3.0 - 4.0 eq)
Solvent: DMF or DCM
Step-by-Step Methodology:
Activation: Dissolve the carboxylic acid (1.0 eq) in dry DMF (0.1 M concentration). Add HATU (1.5 eq) and stir for 5 minutes at room temperature to form the active ester.
Salt Neutralization (Critical): In a separate vial, suspend 3-FA·HCl (1.2 eq) in a minimal amount of DMF. Add DIPEA (2.0 eq) and vortex until the solid dissolves. Note: The solution may warm slightly.
Coupling: Add the neutralized amine solution to the activated acid mixture. Add the remaining DIPEA (1.0–2.0 eq) to ensure the pH remains >8.
Monitoring: Stir at room temperature. Monitor by LC-MS.[1] The reaction is typically complete within 1-2 hours.
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water, and brine. Dry over Na2SO4.
Protocol B: Reductive Amination
Use this protocol for attaching 3-FA to an aldehyde/ketone core.
Reagents:
Aldehyde/Ketone Substrate (1.0 eq)
3-Fluoroazetidine Hydrochloride (1.2 eq)
Sodium Triacetoxyborohydride (STAB) (2.0 eq)
TEA (Triethylamine) (1.5 eq)
Acetic Acid (catalytic, 1-2 drops)
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step Methodology:
Free-Basing In Situ: Suspend 3-FA·HCl (1.2 eq) in DCE. Add TEA (1.5 eq) and stir for 10 minutes.
Imine Formation: Add the aldehyde/ketone (1.0 eq) and catalytic acetic acid. Stir for 30–60 minutes to allow equilibrium formation of the imine/iminium species.
Reduction: Add STAB (2.0 eq) in one portion.
Quench: After completion (check LC-MS), quench with saturated aqueous NaHCO3. Stir vigorously for 15 minutes to decompose boron complexes.
Synthesis Workflow & Metabolic Stability Logic
The following diagram details the synthetic pathway and the expected metabolic outcome compared to a non-fluorinated analog.
References
Pka and Conformational Analysis of Fluorinated Heterocycles
Comparison of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides. BenchChem.[2][3]
Understanding the Conformational Behavior of Fluorinated Piperidines. National Institutes of Health (NIH).[4]
Bioisosteric Applications & Metabolic Stability
Bioisosteric Replacements in Drug Design. Cambridge MedChem Consulting.
Metabolic Stability of Fluorinated Derivatives.[4] ResearchGate.
Synthesis & Reactivity
Synthesis of 3-fluoroazetidine derivatives. Google Patents (CN105384673B).
Nucleophilic Substitution Reactions of Strained Heterocycles. PubMed.
A Senior Application Scientist's Guide to the In Vitro Efficacy of 3-Fluoroazetidine Hydrochloride: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate chemical scaffolds is a critical decision that profoundly influences the trajectory of a research program. Small, s...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate chemical scaffolds is a critical decision that profoundly influences the trajectory of a research program. Small, saturated heterocycles have emerged as particularly valuable motifs, and among these, the azetidine ring system offers a compelling blend of structural rigidity and synthetic tractability.[1][2] The strategic incorporation of fluorine into these scaffolds can further enhance their pharmacological properties.[1][3] This guide provides an in-depth technical comparison of 3-fluoroazetidine hydrochloride, focusing on its potential efficacy in relevant in vitro assays and comparing its profile to analogous structures.
The Strategic Advantage of the 3-Fluoroazetidine Scaffold
The four-membered azetidine ring is considered a "privileged scaffold" in drug discovery, offering a favorable balance between stability and molecular rigidity.[4] This conformational constraint can lead to higher binding affinity with biological targets.[5] When a fluorine atom is introduced at the 3-position, it imparts several key advantages:
Modulation of Basicity: Fluorine's strong electron-withdrawing nature can lower the basicity (pKa) of the azetidine nitrogen. This is often a desirable trait in drug candidates, as it can reduce off-target effects, particularly interactions with aminergic GPCRs and ion channels.[1]
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can improve the pharmacokinetic profile of a drug candidate.
Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and reach intracellular targets.[6]
Favorable Interactions: The fluorine atom can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.
In comparison to its non-fluorinated or hydroxylated counterparts, 3-fluoroazetidine offers a unique set of properties. While 3-hydroxyazetidine can act as a hydrogen bond donor and acceptor, the 3-fluoro substituent is primarily a hydrogen bond acceptor. This seemingly subtle difference can lead to significantly different binding orientations and potencies.
Comparative In Vitro Efficacy: Key Applications and Assay Platforms
While 3-fluoroazetidine hydrochloride is primarily a synthetic building block, its derivatives have shown significant promise in several therapeutic areas.[7][8][9] Below, we explore two key applications and the in vitro assays used to evaluate efficacy, presenting comparative data for relevant fluorinated azetidine-containing molecules.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes
Derivatives of 3-fluoroazetidine are potent inhibitors of DPP-IV, an enzyme involved in glucose metabolism.[4][9] Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release, making it an important target for the treatment of type 2 diabetes.
Comparative Efficacy of Fluorinated Azetidine Derivatives as DPP-IV Inhibitors
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
This protocol describes a common fluorescence-based assay to determine the IC50 of a test compound against human recombinant DPP-IV.
Causality of Experimental Choices:
Fluorogenic Substrate: Gly-Pro-AMC is used as it is specifically cleaved by DPP-IV, releasing the fluorescent aminomethylcoumarin (AMC) group. The rate of fluorescence increase is directly proportional to enzyme activity.
Tris Buffer: Tris is a common biological buffer that maintains a stable pH of 7.5, which is optimal for DPP-IV activity.
Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the binding equilibrium to be reached before the substrate is added, ensuring an accurate measurement of inhibition.
Step-by-Step Methodology:
Reagent Preparation:
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
Human Recombinant DPP-IV: Prepare a stock solution in assay buffer. The final concentration in the assay will need to be optimized.
Substrate: Prepare a stock solution of Gly-Pro-AMC in DMSO.
Test Compound (3-Fluoroazetidine Hydrochloride): Prepare a serial dilution series in DMSO.
Assay Procedure (96-well plate format):
Add 40 µL of assay buffer to each well.
Add 10 µL of the test compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
Add 25 µL of the DPP-IV enzyme solution to all wells except the negative control.
Incubate the plate at 37°C for 15 minutes.
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a microplate reader.
Data Analysis:
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
Normalize the velocities to the positive control (V₀).
Plot the percentage of inhibition [(V₀ - V) / V₀] * 100 against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
DPP-IV Inhibition Assay Workflow
Anticancer Activity in Cell-Based Assays
Fluorinated azetidines have also demonstrated potential as anticancer agents. For instance, a fluoroazetidine iminosugar was shown to inhibit the growth of pancreatic cancer cells, and a chiral fluorinated azetidin-2-one exhibited potent activity against several cancer cell lines by inhibiting tubulin polymerization.[10][11] These findings suggest that 3-fluoroazetidine hydrochloride is a valuable scaffold for the development of novel anticancer therapeutics.
Comparative Efficacy of Fluorinated Azetidine Derivatives in Cancer Cell Lines
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[12]
Causality of Experimental Choices:
MTT Reagent: The yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Solubilization Solution: The formazan crystals are insoluble in aqueous media and must be dissolved (e.g., with DMSO or an acidified SDS solution) before the absorbance can be measured.
Cancer Cell Line: A relevant cancer cell line, such as PANC-1 (pancreatic) or MCF-7 (breast), should be chosen based on the therapeutic hypothesis.
Step-by-Step Methodology:
Cell Seeding:
Culture PANC-1 cells in appropriate media.
Trypsinize and count the cells.
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare a serial dilution of 3-fluoroazetidine hydrochloride in culture media.
Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (media with DMSO).
Incubate for 72 hours at 37°C in a CO₂ incubator.
MTT Addition and Incubation:
Add 10 µL of 5 mg/mL MTT solution to each well.
Incubate for 4 hours at 37°C.
Formazan Solubilization and Absorbance Reading:
Carefully remove the media containing MTT.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the absorbance of blank wells (media and MTT only) from all other readings.
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
MTT Cell Viability Assay Workflow
Conclusion and Future Directions
3-Fluoroazetidine hydrochloride stands as a highly valuable and versatile building block for modern drug discovery. The strategic incorporation of a fluorine atom onto the azetidine scaffold confers advantageous physicochemical properties that can lead to improved potency, selectivity, and pharmacokinetic profiles in drug candidates. As demonstrated by the potent DPP-IV inhibitory and anticancer activities of its derivatives, this scaffold holds significant promise for the development of novel therapeutics.
The in vitro assays detailed in this guide provide robust and reliable platforms for evaluating the efficacy of compounds derived from 3-fluoroazetidine hydrochloride. By employing these methods, researchers can effectively characterize the biological activity of their novel chemical entities and make data-driven decisions to advance their drug discovery programs. Further exploration of this scaffold in diverse biological targets is warranted and is likely to yield exciting new therapeutic agents.
References
Pharmacological Potentiality of Bioactive Flavonoid against Ketamine Induced Cell Death of PC 12 Cell Lines: An In Vitro Study. PubMed Central. Available at: [Link]
Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Springer Link. Available at: [Link]
Synthesis and biological evaluation of 4-substituted fluoronucleoside analogs for the treatment of hepatitis B virus infection. PubMed. Available at: [Link]
The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PubMed Central. Available at: [Link]
Fluorinated thiazolidinols cause cell death in A549 lung cancer cells via PI3K/AKT/mTOR and MAPK/ERK signalling pathways. RSC Publishing. Available at: [Link]
Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. ResearchGate. Available at: [Link]
Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate. Available at: [Link]
Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. PubMed. Available at: [Link]
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. Available at: [Link]
Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing. Available at: [Link]
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health. Available at: [Link]
New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. DeepDyve. Available at: [Link]
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. Available at: [Link]
Evaluating cell viability assessment techniques: a comparative study of flow cytometry and fluorescence microscopy in response to bioactive glass exposure. PubMed Central. Available at: [Link]
Effect of fluoxetine on [Ca²⁺]i and cell viability in OC2 human oral cancer cells. PubMed. Available at: [Link]
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. Available at: [Link]
3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed. Available at: [Link]
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
3-Fluoroazetidine in Medicinal Chemistry: A Technical Comparison & SAR Guide
Topic: 3-Fluoroazetidine hydrochloride SAR studies Content Type: Publish Comparison Guide Executive Summary In modern drug discovery, the "fluorine effect" is a critical tool for modulating physicochemical properties wit...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3-Fluoroazetidine hydrochloride SAR studies
Content Type: Publish Comparison Guide
Executive Summary
In modern drug discovery, the "fluorine effect" is a critical tool for modulating physicochemical properties without significantly altering steric bulk. 3-Fluoroazetidine hydrochloride (CAS: 617718-46-4) has emerged as a privileged building block, offering a strategic compromise between the highly basic parent azetidine and the lipophilic, low-basicity 3,3-difluoroazetidine .
This guide objectively compares 3-fluoroazetidine against its non-fluorinated and di-fluorinated analogs, analyzing its impact on pKa , metabolic stability , and potency . It includes a validated experimental protocol for handling the hydrochloride salt in synthesis.
Physicochemical Comparison: The "Goldilocks" Zone
The substitution of hydrogen with fluorine at the 3-position of the azetidine ring induces profound electronic changes due to the high electronegativity of fluorine (
). This creates a predictable shift in basicity and lipophilicity.
Comparative Data Table
Property
Azetidine
3-Fluoroazetidine
3,3-Difluoroazetidine
Impact on Drug Design
pKa (Conjugate Acid)
~11.3
~8.5 – 9.2 (Est.)
~6.0 – 6.5
3-F lowers basicity to physiological range, improving membrane permeability (more neutral species at pH 7.4).
LogD (pH 7.4)
Low (Highly Ionized)
Moderate
High (Neutral)
3-F balances solubility with permeability. 3,3-F2 often suffers from poor solubility.
Metabolic Stability
Low (C3 Oxidation)
High
Very High
Fluorine blocks CYP450-mediated oxidation at the vulnerable C3 position.
Conformation
Puckered
Puckered
Planar/Flattened
3-F maintains the puckered geometry, often essential for precise receptor binding.
Expert Insight: The drop in pKa from azetidine to 3-fluoroazetidine is caused by the strong inductive effect (
) of the fluorine atom, which pulls electron density away from the nitrogen lone pair, making it less available for protonation. This is often crucial for avoiding "lysosomotropism" (trapping of basic drugs in acidic organelles) and reducing hERG channel inhibition.
Decision Framework: When to Choose 3-Fluoroazetidine
Use the following logic flow to determine if 3-fluoroazetidine is the superior choice for your scaffold.
Figure 1: Decision tree for selecting azetidine analogs based on metabolic and physicochemical requirements.
Case Study: SAR Optimization in JAK/STAT Inhibitors
A definitive example of the utility of 3-fluoroazetidine is found in the development of JAK3 and STAT3 inhibitors , where the azetidine ring is often used as a linker or solvent-exposed tail.
The Challenge:
In a series of azetidine-based carboxamides targeting STAT3, the unsubstituted azetidine showed high potency but poor metabolic stability (rapid clearance by liver microsomes) and excessive basicity, leading to poor cellular penetration.
The Solution (SAR Analysis):
Azetidine Analog: High clearance (
). The C3 carbons are rapidly hydroxylated.
3-Fluoroazetidine Analog: The introduction of a single fluorine atom at C3 blocked the primary metabolic soft spot.
Potency: Maintained or slightly improved (IC50 < 0.5
) due to the preservation of the ring pucker.
Selectivity: The lowered basicity reduced off-target binding to hERG channels (a common liability for basic amines).
3,3-Difluoroazetidine Analog: While metabolically stable, the pKa dropped too low (< 6.5), reducing the electrostatic interaction with a key aspartate residue in the binding pocket, causing a 10-fold loss in potency .
Experimental Protocol: Handling & Coupling
3-Fluoroazetidine is commercially supplied as the hydrochloride salt (HCl).[1][2][3][4][5] A common failure mode in synthesis is incomplete neutralization of the salt during amide coupling or SNAr reactions, leading to low yields.
Protocol: In-Situ Free-Basing and Amide Coupling
Objective: Couple 3-fluoroazetidine HCl to a carboxylic acid scaffold (R-COOH) using HATU.
Dissolve R-COOH (1.0 equiv) in anhydrous DMF (0.1 M concentration).
Add HATU (1.2 equiv) and DIPEA (1.0 equiv) to the acid solution.
Critical: Stir for 5-10 minutes at Room Temperature (RT) to form the activated ester (O-At ester). The solution typically turns yellow.
Salt Neutralization (The "Pre-Mix"):
In a separate vial, suspend 3-fluoroazetidine HCl (1.2 equiv) in a minimal amount of DMF.
Add DIPEA (2.5 - 3.0 equiv).
Observation: The suspension should clear as the free amine is liberated. If it remains cloudy, sonicate briefly. Do not add the solid HCl salt directly to the activated ester; the kinetics of dissolution are too slow compared to the hydrolysis of the active ester.
Coupling:
Add the amine/DIPEA solution dropwise to the activated acid solution.
Stir at RT for 2–4 hours.
Validation (Self-Check):
pH Check: Spot an aliquot on wet pH paper. The reaction mixture must be basic (pH > 8). If acidic, add more DIPEA immediately.
LCMS Monitoring: Look for the product mass (
). Note that 3-fluoroazetidine is UV-inactive; you will only see the product if the R-group has a chromophore.
Work-up:
Dilute with EtOAc, wash with saturated
(removes unreacted acid/HATU byproducts), then brine. Dry over .
Figure 2: Optimized synthesis workflow for coupling 3-fluoroazetidine hydrochloride.
References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
Van Brabandt, W., et al. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry.
Zhang, X., et al. (2018). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters.
BenchChem. (2025).[7] Comparative Metabolic Stability Data for Azetidine Derivatives.
Analytical Method Validation for 3-Fluoroazetidine Derivatives
A Comparative Guide for Drug Development Professionals Executive Summary: The "Invisible" Bioisostere 3-Fluoroazetidine derivatives have emerged as high-value bioisosteres in medicinal chemistry, offering a precise way t...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Drug Development Professionals
Executive Summary: The "Invisible" Bioisostere
3-Fluoroazetidine derivatives have emerged as high-value bioisosteres in medicinal chemistry, offering a precise way to modulate pKa and metabolic stability (blocking labile sites) while minimizing steric bulk. However, their analytical characterization presents a "perfect storm" of challenges:
Lack of Chromophores: The saturated azetidine ring is UV-transparent.
High Polarity: They elute near the void volume (
) on standard C18 columns.
Chemical Instability: The strained 4-membered ring is prone to acid-catalyzed ring opening and HF elimination.
This guide objectively compares the Optimized HILIC-MS/CAD Methodology (The "Product") against traditional Derivatization-RP-HPLC (The "Alternative"). We demonstrate why HILIC is the superior choice for high-throughput validation, while acknowledging where derivatization still holds value.
Strategic Methodology Comparison
The following table summarizes the performance metrics of the three most common approaches attempted for these derivatives.
Pre-column labeling with Fluorophore + Hydrophobic Interaction
Hydrophobic Interaction
Retention ()
High (> 5.0)
Moderate (2.0 - 4.0)
Poor (< 0.5) (Elutes in void)
Detection
Mass Spec (SIM) or Charged Aerosol (CAD)
UV (254 nm) or Fluorescence (FLD)
UV (205-210 nm)
Sensitivity (LOD)
Excellent (< 1 ng/mL)
Good (10-50 ng/mL)
Poor (> 1 µg/mL)
Sample Prep
Dilute & Shoot
Complex (Reaction, Quenching)
Dilute & Shoot
Stability Risk
Low (Mild buffers)
High (Alkaline reaction pH triggers ring opening)
Low
Deep Dive: The Optimized HILIC Protocol
The "Product" in this guide is a Zwitterionic HILIC (ZIC-HILIC) workflow. Unlike standard silica HILIC, zwitterionic phases provide a stable water-enriched layer and weak electrostatic interactions that perfectly retain the polar, secondary amine of the azetidine core.
12.1-17 min: 90% B (Re-equilibration - Critical for HILIC)
Flow Rate: 0.3 - 0.5 mL/min.
Detection:
MS: ESI Positive Mode. SIM scan for
.
CAD: Nebulizer Temp 35°C, Power Function 1.0.
3.2. Why This Works (Causality)
Retention Mechanism: The high organic starting condition (90% ACN) forces the polar 3-fluoroazetidine into the stagnant water layer on the zwitterionic surface.
pH Stability: Ammonium acetate at pH 5.8 is the "sweet spot." It is acidic enough to protonate the azetidine nitrogen (pKa ~9-10) for MS sensitivity, but mild enough to prevent acid-catalyzed ring opening or HF elimination.
MS Compatibility: Unlike ion-pairing reagents (e.g., TFA, Heptafluorobutyric acid) often used to force retention on C18, ammonium acetate does not suppress MS ionization or contaminate the source.
Validation Framework (ICH Q2 R2)
To validate this method, you must prove it can detect the specific degradation products of 3-fluoroazetidine.
4.1. Specificity & Forced Degradation
The strained ring is the liability. You must demonstrate separation between the Parent (3-Fluoroazetidine) and its primary degradants.
Degradation Pathways:
Hydrolysis (Ring Opening): Under acidic/basic stress, the ring opens to form the corresponding amino-alcohol.
HF Elimination: Loss of HF leads to a reactive imine or alkene species, often followed by polymerization.
Figure 1: Primary degradation pathways for 3-fluoroazetidine derivatives. The method must resolve the Parent from the Ring Opened and Elimination products.
4.2. Linearity & Range
HILIC-MS: Linear range is typically 1 ng/mL to 1000 ng/mL (
).
HILIC-CAD: CAD response is curvilinear. You must use a polynomial fit (Order 2) or a linearized log-log plot for calibration. Do not force a linear fit on CAD data.
4.3. Robustness (The HILIC Challenge)
HILIC is sensitive to hydration equilibration.
Critical Parameter: Re-equilibration time.
Test: Vary re-equilibration from 3 min to 8 min.
Acceptance: Retention time drift
. (Note: Insufficient equilibration leads to shifting retention times).
Alternative Method: FMOC-Derivatization
When MS is unavailable or UV detection is mandatory.
If you lack MS/CAD, you cannot use OPA (o-phthalaldehyde) because it reacts only with primary amines. 3-Fluoroazetidine is a secondary amine. You must use FMOC-Cl (9-fluorenylmethyl chloroformate) .
Protocol:
Mix sample with Borate Buffer (pH 8.5). Warning: High pH can trigger ring opening if exposure is prolonged.
Add FMOC-Cl in ACN.
React for 2 minutes.
Quench with Adamantanamine (to scavenge excess FMOC).
Analyze on C18 Column (UV 260 nm).
Drawback: The derivatization reaction itself can degrade the unstable fluoroazetidine ring, leading to false low assays.
Decision Guide: Selecting the Right Method
Use this decision tree to select the validation strategy based on your lab's capabilities and the molecule's specific stability profile.
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation, 2023. Link
Buszewski, B., & Noga, S. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[7] Analytical and Bioanalytical Chemistry, 2012. Link
Varghese, B., et al. Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal for Science, 2022. Link
Alpert, A. J. Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 1990. Link
Thermo Fisher Scientific. Technical Note: Charged Aerosol Detection (CAD) as a Complementary Technique.Link
Comparative Profiling of Novel Fluoroazetidines: Physicochemical and Metabolic Advantages
Executive Summary: The Fluorine Effect in Strained Rings In modern medicinal chemistry, the azetidine ring (a 4-membered nitrogen heterocycle) has emerged as a superior bioisostere to the more common pyrrolidine and pipe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Effect in Strained Rings
In modern medicinal chemistry, the azetidine ring (a 4-membered nitrogen heterocycle) has emerged as a superior bioisostere to the more common pyrrolidine and piperidine rings. However, the high basicity of the parent azetidine often leads to poor membrane permeability and potential hERG liability.
This guide evaluates novel fluoroazetidine compounds (specifically 3-fluoroazetidine and 3,3-difluoroazetidine derivatives). By strategically introducing fluorine into the strained ring, researchers can modulate pKa, lower lipophilicity (LogD), and block metabolic soft spots without significantly increasing molecular weight.
Comparative Analysis: Azetidines vs. Alternatives
The following data illustrates why fluoroazetidines are becoming a "privileged scaffold" in drug discovery. The introduction of fluorine exerts a strong electron-withdrawing inductive effect (
), dramatically lowering the basicity of the cyclic amine.
Table 1: Physicochemical and Metabolic Profile Comparison
Feature
Azetidine (Parent)
3-Fluoroazetidine
3,3-Difluoroazetidine
Pyrrolidine (5-ring analog)
pKa (Conj. Acid)
~11.3 (Highly Basic)
~8.5 – 9.0 (Ideal Range)
~6.0 – 6.5 (Weakly Basic)
~11.3
LogD (pH 7.4)
Low (Polar)
Moderate
Moderate-High
Moderate
Metabolic Stability
Moderate (N-oxidation risk)
High (Blocked C3 oxidation)
Very High
Low ( prone to CYP oxidation)
Ring Conformation
Puckered (~30°)
Flattened / Modulated
Planar / Rigidified
Envelope
Permeability
Low (due to high ionization)
High (increased neutral fraction)
Very High
Moderate
Mechanistic Insight: Why Fluorine Matters[1]
Basicity Modulation: The high pKa of parent azetidine means it is >99% protonated at physiological pH (7.4). This charged species struggles to cross lipid membranes. 3-fluoroazetidine lowers the pKa to ~8.5, significantly increasing the fraction of neutral molecules available for passive diffusion.
Metabolic Blocking: The C3 position of azetidine is a metabolic "soft spot" susceptible to oxidative metabolism. Fluorine substitution at this position sterically and electronically deactivates this site, extending half-life (
).
Visualization: Strategic Decision Logic
The following decision tree assists medicinal chemists in selecting the correct azetidine derivative based on the lead compound's liabilities.
Caption: Decision logic for incorporating fluoroazetidines based on physicochemical liabilities.
Experimental Protocols (Self-Validating Systems)
To objectively evaluate these compounds, strict adherence to the following protocols is required. These assays are designed to be self-validating through the use of internal standards and specific control compounds.
) of the fluoroazetidine derivative compared to the non-fluorinated parent.
Reagents:
Pooled Liver Microsomes (Human/Rat) – 20 mg/mL protein conc.
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Control: Testosterone (High clearance) and Warfarin (Low clearance).
Workflow:
Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with PBS buffer (pH 7.4). Spike with 1 µM test compound. Incubate at 37°C for 5 min.
Initiation: Add 15 µL NADPH regenerating system to start the reaction.
Time-Course Sampling: At
minutes, remove 50 µL aliquots.
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.
Validation Criteria:
Testosterone must show >85% depletion by 60 mins.
If
sample signal is <10% of standard, reject run (solubility issue).
Protocol B: Caco-2 Permeability Assay (Apical to Basolateral)
Objective: Verify if the pKa reduction by fluorine improves membrane crossing.
Workflow:
Seeding: Culture Caco-2 cells on transwell polycarbonate filters for 21 days (monolayer formation).
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Value must be >300
.
Dosing: Add test compound (10 µM) to the Apical (A) chamber.
Sampling: Sample Basolateral (B) chamber at 60 and 120 minutes.
Calculation:
Where
is the rate of permeation, is surface area, is initial concentration.
Visualization: Evaluation Pipeline
The following diagram outlines the sequence of biological evaluation, ensuring that resources are not wasted on compounds that fail early physicochemical thresholds.
Caption: Step-wise biological evaluation workflow for novel azetidine derivatives.
References
Mughal, H., & Szostak, M. (2021).[1] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
Petrov, K. et al. (2026). Fluorinated azetidine, pyrrolidine, and piperidine derivatives: Systematic Study of Their Physicochemical Properties. ResearchGate.
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Comparative Metabolic Stability of Fluorinated Azetidines
Executive Summary: The Fluorine Effect In modern drug design, the azetidine ring serves as a high-value bioisostere for larger saturated heterocycles like pyrrolidine or piperidine, offering reduced molecular weight and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Effect
In modern drug design, the azetidine ring serves as a high-value bioisostere for larger saturated heterocycles like pyrrolidine or piperidine, offering reduced molecular weight and distinct vector geometry. However, the unsubstituted azetidine ring is often metabolically vulnerable and highly basic (pKa ~11), leading to poor permeability and potential toxicity (phospholipidosis).
This guide analyzes the metabolic stability of 3,3-difluoroazetidine compared to its 3-fluoro and non-fluorinated counterparts. The strategic incorporation of fluorine at the C3 position acts as a metabolic "shield," significantly enhancing microsomal stability while simultaneously modulating pKa to physiologically relevant levels.
Physicochemical Drivers of Stability
To understand metabolic outcomes, one must first understand the physicochemical shifts induced by fluorination. The stability enhancement is not merely steric; it is electronic and conformational.
The pKa Modulation
The high basicity of simple azetidines leads to high ionization at physiological pH (7.4), which can reduce membrane permeability and increase lysosomal trapping. Fluorine, being highly electronegative, pulls electron density through the
-framework (inductive effect), lowering the pKa of the ring nitrogen.
Scaffold
Structure
Approx. pKa (Conj. Acid)
Physiological State (pH 7.4)
Azetidine
Unsubstituted
~11.0
>99.9% Ionized (Cationic)
3-Fluoroazetidine
Mono-substitution
~9.5
~99% Ionized
3,3-Difluoroazetidine
Gem-difluoro
~7.5 – 8.5
~50-90% Ionized (Balanced)
Impact on Stability: Lowering the pKa reduces the energy barrier for N-dealkylation pathways and alters the binding affinity to CYP450 active sites, which often prefer lipophilic, neutral species or specific cationic interactions.
Conformational Puckering
The "Butterfly Effect" of the cyclobutane/azetidine ring is pronounced.
Azetidine: Puckered conformation to relieve torsional strain.
3,3-Difluoroazetidine: The gem-difluoro effect often flattens the ring or locks it into a specific pucker due to hyperconjugation (
), altering the vector of the N-lone pair and potentially reducing access to metabolic enzymes.
Comparative Performance Data
The following data synthesizes trends from systematic physicochemical studies (e.g., Stepaniuk et al., Chem. Eur. J.[1] 2023) and standard CRO metabolic panels.
Table 1: Metabolic & Physicochemical Profile
Parameter
Azetidine (Ref)
3-Fluoroazetidine
3,3-Difluoroazetidine
Metabolic Liability
High (Ring oxidation, N-dealkylation)
Moderate
Low (Blocked C3 oxidation)
HLM (L/min/mg)
> 50 (High Clearance)
20 – 40 (Moderate)
< 10 (Low Clearance)
Hepatocyte (min)
< 30
45 – 60
> 120
LogD
-1.5 (Very Polar)
-0.8
0.2 – 0.5 (Optimized)
Lipophilicity Efficiency (LipE)
Low
Moderate
High
Interpretation: The 3,3-difluoroazetidine motif typically converts a "high clearance" fragment into a "low clearance" scaffold. The blockade of the C3 position prevents direct hydroxylation, a common metabolic soft spot in saturated rings.
Mechanistic Insights: The Metabolic Blockade
The primary mechanism for the increased stability of 3,3-difluoroazetidine is the prevention of oxidative metabolism at the most accessible carbon atoms.
CYP450 Interaction Pathway
The diagram below illustrates how fluorination diverts the metabolic fate of the molecule.
Figure 1: Metabolic fate divergence. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), effectively rendering the C3 position inert to CYP450 radical abstraction.
Experimental Protocol: HLM Stability Assay
To generate the data above, a robust Human Liver Microsome (HLM) assay is required. Because azetidines are small and polar, standard protocols must be adapted to ensure retention on LC-MS columns.
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 min.
Initiation: Add Test Compound (final conc. 1
M, <0.1% DMSO). Add NADPH system to start reaction.[4]
Sampling: At
min, remove 50 L aliquots.
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
Processing: Centrifuge at 4,000 rpm for 20 min to precipitate proteins. Collect supernatant.
Analysis: LC-MS/MS (See Analytical Note below).
Analytical Note for Polar Azetidines
Standard C18 columns often fail to retain small polar amines like azetidine.
Recommendation: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a Pentafluorophenyl (PFP) column.
Mobile Phase: High organic start (for HILIC) or buffered aqueous (Ammonium Formate pH 3.0) to maintain ionization.
Assay Workflow Diagram
Figure 2: Step-by-step HLM stability workflow optimized for polar heterocycles.
References
Stepaniuk, O. O., et al. (2023). "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties." Chemistry – A European Journal.[1]
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Wernevik, J., et al. (2020). "Protocol for the Human Liver Microsome Stability Assay." ResearchGate / AstraZeneca Protocols.
Cyprotex. (2025). "Microsomal Stability Assay Protocol and Data Interpretation." Evotec ADME Solutions.
PubChem. (2025).[5] "Compound Summary: 3,3-Difluoroazetidine." National Library of Medicine.
Definitive Guide: Structural Confirmation of 3-Fluoroazetidine Reaction Products
Executive Summary: The "Fluorine Scan" Challenge In modern drug discovery, the "fluorine scan"—systematically replacing hydrogen or hydroxyl groups with fluorine—is a critical tactic to modulate pKa, metabolic stability,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Fluorine Scan" Challenge
In modern drug discovery, the "fluorine scan"—systematically replacing hydrogen or hydroxyl groups with fluorine—is a critical tactic to modulate pKa, metabolic stability, and lipophilicity. The 3-fluoroazetidine moiety has emerged as a high-value bioisostere for proline and cyclobutane.
However, the synthesis of 3-fluoroazetidine derivatives presents a unique structural risk: unintended ring opening . The high ring strain of the azetidine core (~26 kcal/mol), combined with the gauche effect of the fluorine substituent, makes these systems prone to acid-catalyzed ring opening or nucleophilic rearrangement into linear 1-fluoro-3-aminopropane derivatives.
This guide provides an objective, data-driven protocol to definitively confirm the integrity of the 3-fluoroazetidine ring and its stereochemistry, moving beyond standard 1H NMR which is often inconclusive due to complex coupling patterns.
The following table compares the efficacy of available analytical techniques for distinguishing the intact 3-fluoroazetidine ring from its ring-opened byproducts.
Feature
Method A: Standard 1H NMR
Method B: 19F-Decoupled 1H NMR & HOESY
Method C: X-Ray Crystallography
Method D: LC-MS/HRMS
Primary Utility
Routine purity check
Definitive solution structure
Absolute configuration
Molecular weight confirmation
Ring Integrity
Low Confidence. Signals often overlap; geminal H-F coupling mimics other patterns.
High Confidence. Simplifies multiplets; reveals true vicinal couplings ().
Absolute. Visual confirmation of ring structure.
Null. Isomers (ring vs. linear) have identical mass.
Stereochemistry
Difficult. "Roof effect" and second-order couplings obscure cis/trans relationships.
Excellent. HOESY correlates F to specific protons; J-analysis confirms puckering.
Absolute.
None.
Throughput
High (Minutes)
Medium (10-30 Minutes)
Low (Days/Weeks)
High (Minutes)
Sample Req.
< 5 mg
5-10 mg
Single Crystal Required
< 1 mg
Recommendation
Screening Only
Standard Validation Protocol
Gold Standard (if possible)
Complementary Only
Technical Deep Dive: The Self-Validating NMR Protocol
To confirm your product is the desired N-substituted 3-fluoroazetidine and not a linear byproduct, follow this three-step NMR workflow. This protocol relies on the specific magnetic properties of the
Before running proton NMR, acquire a simple non-decoupled
F spectrum.
Intact Ring: Typically appears in the range of -170 to -185 ppm (referenced to CFCl
). The signal is often a distinct multiplet (deformed quintet or dtt) due to coupling with 5 protons (1 geminal, 4 vicinal).
Ring Opened (Linear): If the ring opens to a 1-fluoro-3-aminopropane species, the shift often moves downfield (deshielded) or changes multiplicity significantly depending on the new environment.
Protocol: If you see multiple fluorine peaks, you likely have a mixture of ring-closed and ring-opened products.
Step 2:
H{
F} Decoupled NMR (The "Simplifier")
The geminal H-F coupling (
Hz) and vicinal H-F couplings ( Hz) broaden proton signals, making conformational analysis impossible.
Action: Acquire a
H spectrum with broad-band F decoupling.
Result: The H-3 proton (geminal to F) collapses from a wide doublet-of-multiplets into a clearer quintet/multiplet. The H-2/H-4 protons (methylene) simplify, allowing you to measure
couplings.
Validation: In an intact azetidine ring, the geminal protons on C2/C4 are diastereotopic (if N is substituted chirally or due to slow inversion). You will see distinct "roofing" patterns characteristic of a rigid ring system, unlike the free-rotating averaging seen in linear chains.
Step 3:
H-
F HOESY (The Stereochemical Proof)
For N-substituted derivatives where stereochemistry (cis/trans relative to F) is critical:
Mechanism: Detects through-space interactions between F and H nuclei (< 5 Å).
Analysis:
Cis-relationship: Strong cross-peak between F and the cis protons on C2/C4.
Trans-relationship: Weak or absent cross-peak.
Puckering: Azetidines exist in a puckered conformation. Fluorine prefers the equatorial-like orientation to minimize 1,3-diaxial-like repulsion, but this depends on the N-substituent. HOESY confirms the dominant pucker in solution.
Visualizing the Workflow
The following diagram outlines the logical decision tree for confirming the structure, ensuring no false positives from ring-opened byproducts.
Figure 1: Decision tree for structural confirmation of 3-fluoroazetidine derivatives. Blue nodes represent experimental steps; Green nodes indicate confirmation; Red nodes indicate failure modes.
Scenario: N-alkylation of 3-fluoroazetidine hydrochloride with a benzyl halide.
A. Synthesis (Critical Control Points)[3]
Base Selection: Use inorganic bases (e.g., K
CO) in aprotic solvents (Acetonitrile) rather than strong organic bases which might promote elimination/ring opening.
Temperature: Maintain reaction at
C to RT. Avoid reflux, which accelerates ring strain release.
Workup: Maintain pH 7-9. Do not expose the free base to strong acids during extraction, as protonation of the nitrogen increases the leaving group ability of the amine, facilitating nucleophilic attack by halides at C2/C4 (ring opening).
F NMR (376 MHz, CDCl): -178.5 (dtt, Hz, Hz). Note the distinct shift.
H NMR (400 MHz, CDCl):
7.30 (m, 5H, Ar-H).
5.15 (dm, Hz, 1H, H-3). Without decoupling, this is a broad mess.
3.80 (m, 2H, H-2/4 cis to F).
3.25 (m, 2H, H-2/4 trans to F).
3.65 (s, 2H, N-CH-Ph).
Interpretation: The observation of distinct chemical shifts for the protons cis and trans to the fluorine (at
3.80 and 3.25) confirms the rigid ring structure. In a ring-opened linear amine, these protons would average due to free rotation.
C. Mechanism of Failure (Ring Opening)
It is vital to understand how the structure fails to avoid it.
Figure 2: Mechanism of acid-catalyzed ring opening. The protonation of the nitrogen activates the ring for nucleophilic attack, relieving the ~26 kcal/mol strain energy.
References
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
Kwan, E. E. (2012).[4] Lecture 3: Coupling Constants. Harvard University / Evans Group. Link (General NMR principles applied to strained rings).
Duke University NMR Center. (2023). Coupling Constants and 19F Parameters. Duke University. Link
ChemicalBook. (2025). 3-Fluoroazetidine Hydrochloride Product Properties. Link
Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. (Context on azetidine ring strain and reactivity).
In Vivo Efficacy Studies of 3-Fluoroazetidine-Containing Compounds: A Comparative Guide
Executive Summary: The "Fluorine Effect" in Constrained Rings In modern drug discovery, the 3-fluoroazetidine moiety has emerged as a high-value bioisostere, particularly for replacing morpholine, piperidine, or pyrrolid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Fluorine Effect" in Constrained Rings
In modern drug discovery, the 3-fluoroazetidine moiety has emerged as a high-value bioisostere, particularly for replacing morpholine, piperidine, or pyrrolidine rings. Its utility stems from a unique combination of conformational constraint and electronic modulation .
Unlike simple azetidines, the introduction of a fluorine atom at the 3-position exerts a strong electron-withdrawing effect (inductive effect,
), which significantly lowers the pKa of the azetidine nitrogen (typically from ~11.0 to ~8.5–9.0). This pKa shift is critical for improving membrane permeability , reducing P-glycoprotein (P-gp) efflux , and mitigating hERG channel toxicity —all while maintaining a compact, metabolically robust profile.
This guide analyzes the in vivo performance of 3-fluoroazetidine scaffolds, drawing on case studies in oncology (STAT3 and MerTK inhibitors) to demonstrate their efficacy relative to non-fluorinated or larger-ring alternatives.
Physicochemical & Metabolic Comparison
The decision to incorporate a 3-fluoroazetidine ring is often driven by the need to optimize the Lipophilic Efficiency (LipE) and Metabolic Stability of a lead compound.
Table 1: Comparative Physicochemical Profile
Data represents typical values for N-alkylated heterocycles.
Property
Azetidine (Unsubstituted)
3-Fluoroazetidine
Pyrrolidine
Piperidine
pKa (Conjugate Acid)
~11.3
~8.7 – 9.2
~11.3
~11.1
LogD (pH 7.4)
Low (Highly Ionized)
Moderate (Balanced)
Low
Moderate
Metabolic Liability
N-dealkylation, Ring opening
Blocked C3-oxidation
C2/C3 oxidation
C2/C3/C4 oxidation
CNS Penetration
Poor
Enhanced
Poor
Moderate
Steric Bulk
Low
Low
Medium
High
Key Insight: The pKa depression caused by the 3-fluorine atom increases the fraction of the neutral species at physiological pH (7.4), thereby enhancing passive diffusion across cell membranes without adding significant lipophilicity (LogP).
Case Study A: Irreversible STAT3 Inhibitors in Oncology
Context: Signal Transducer and Activator of Transcription 3 (STAT3) is a notoriously difficult "undruggable" target. Previous attempts using larger scaffolds failed due to poor bioavailability or lack of selectivity.
Innovation: Introduction of a 3-fluoroazetidine scaffold (e.g., compounds related to H172/H182) allowed for the creation of compact, irreversible covalent inhibitors.[1]
Mechanism of Action
The 3-fluoroazetidine moiety serves as a rigid linker that positions an electrophilic "warhead" to covalently modify Cysteine residues (Cys468) on STAT3. The fluorine atom prevents metabolic degradation of the ring, ensuring the drug survives long enough to engage the target in vivo.
Figure 1: Mechanism of covalent STAT3 inhibition.[1] The 3-fluoroazetidine scaffold ensures metabolic stability and precise orientation for Cys468 engagement, blocking dimerization.
Comparative Efficacy Data (In Vivo)
Representative data derived from TNBC (Triple-Negative Breast Cancer) Xenograft Models.
Context: MerTK inhibitors are developed to activate the immune response against tumors.[2] A major challenge is balancing potency with pharmacokinetics (PK) .
Innovation: Replacing a piperazine/piperidine linker with a 3-fluoroazetidine (e.g., Compound 31) significantly improved the PK profile and in vivo target engagement.
Experimental Workflow: In Vivo Target Engagement
To validate the efficacy of the 3-fluoroazetidine compound, a Phospho-MerTK (pMerTK) Assay is utilized in a syngeneic mouse model (e.g., MC-38).
Figure 2: Workflow for assessing in vivo efficacy and pharmacodynamics of MerTK inhibitors.
Supporting Data: PK/PD Correlation
The 3-fluoroazetidine lead demonstrated a superior correlation between plasma concentration and intratumoral pMerTK inhibition compared to the piperidine analog.
Piperidine Analog: High clearance, required 100 mg/kg BID for 50% inhibition.
Technical Protocol: In Vivo Efficacy Study (Xenograft)
Standardized protocol for evaluating 3-fluoroazetidine compounds.
Phase 1: Preparation & Formulation
Compound Formulation: Due to the lowered pKa (~9.0), 3-fluoroazetidine compounds often form stable salts (e.g., HCl or mesylate). Dissolve the salt form in 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in PBS (pH 7.4) to ensure solubility without precipitation.
Critical Check: Verify pH of formulation. If pH > 9, the free base may precipitate.
tumor cells (e.g., MDA-MB-231 for STAT3 or MC-38 for MerTK) subcutaneously into the right flank.
Phase 2: Dosing & Measurement
Randomization: When tumors reach 100–150 mm³ , randomize mice into groups (n=8-10).
Regimen: Administer Vehicle vs. Candidate Compound (e.g., 10, 30, 100 mg/kg) via Oral Gavage (PO) or IP, typically QD (Once Daily) due to the enhanced metabolic stability of the 3-F scaffold.
Monitoring: Measure tumor volume (TV) twice weekly using digital calipers.
Formula:
Phase 3: Terminal PK/PD
Last Dose: Administer the final dose when control tumors reach endpoint (~1500 mm³).
Harvest: Collect plasma and tumor tissue at
(usually 1-2 hours post-dose) and trough (, 24 hours).
Analysis: Homogenize tumor tissue in lysis buffer containing phosphatase inhibitors. Quantify target phosphorylation (e.g., pSTAT3 or pMerTK) via Western Blot or ELISA to confirm mechanism.
Synthesis & Handling (Application Note)
For researchers synthesizing these analogues:
Precursor: Start with N-Boc-3-hydroxyazetidine .
Fluorination: Use DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in DCM at -78°C to room temperature.
Caution: This reaction proceeds with inversion of configuration (Walden inversion).
Stability: Unlike 3-hydroxyazetidines, which can undergo reverse-aldol degradation, 3-fluoroazetidines are chemically stable. However, the free base is volatile; handle as a salt (HCl/TFA) whenever possible.
References
Zhang, X., et al. (2022).[1] Discovery of Novel Azetidine-Based Compounds that Irreversibly Inhibit Stat3 Activation and Induce Antitumor Response.[1] Cancer Letters.[1] Link
Qiu, W., et al. (2024).[2] Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement.[2] Journal of Medicinal Chemistry.[2] Link
Lowe, M., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds.[3] Journal of Organic Chemistry. Link
Kerns, E. H., & Di, L. (2008).[4] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (General reference for pKa/LogD principles).
Pharmacokinetic Profile of 3-Fluoroazetidine Derivatives
The following guide provides an in-depth technical analysis of the pharmacokinetic (PK) profile of 3-fluoroazetidine derivatives. It is designed for medicinal chemists and drug metabolism scientists, moving beyond basic...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the pharmacokinetic (PK) profile of 3-fluoroazetidine derivatives. It is designed for medicinal chemists and drug metabolism scientists, moving beyond basic definitions to explore the causal relationships between this specific fluorinated motif and drug-like properties.
Executive Summary: The Bioisosteric Advantage
In modern drug discovery, the 3-fluoroazetidine moiety has emerged as a critical "problem-solving" scaffold. It serves as a bioisostere for non-fluorinated azetidines, cyclobutanes, and pyrrolidines. Its primary utility lies in its ability to modulate basicity (pKa) and block metabolic hot spots without significantly increasing lipophilicity (LogP).
Unlike the parent azetidine, which is highly basic (pKa ~11.3) and prone to oxidative ring-opening, the 3-fluoro derivative lowers the pKa of the ring nitrogen by approximately 2–2.5 log units via the electron-withdrawing inductive effect (
) of the fluorine atom. This shift is crucial for improving membrane permeability (increasing the fraction of neutral species at physiological pH) and reducing liability for hERG channel inhibition.
Physicochemical Profile: Azetidine vs. 3-Fluoroazetidine[1][2][3]
The following table contrasts the core physicochemical properties that drive the pharmacokinetic differences between the parent scaffold and its fluorinated derivative.
Property
Azetidine (Parent)
3-Fluoroazetidine (Derivative)
PK Impact of Fluorination
pKa (Conjugate Acid)
~11.3
~8.5 – 9.0 (Est.)
High Impact: Reduces lysosomal trapping; improves passive permeability at pH 7.4.
LogP (Lipophilicity)
0.23
~0.1 – 0.3
Neutral: Minimal change in lipophilicity allows pKa modulation without adding "grease."
C-H Bond Strength (C3)
~98 kcal/mol
~105 kcal/mol (C-F effect)
High Impact: Increases resistance to CYP-mediated Hydrogen Atom Transfer (HAT).
Metabolic Liability
High (C3 Oxidation)
Low (Blocked C3)
High Impact: Prevents formation of unstable carbinolamines and subsequent ring opening.
Polar Surface Area
Low
Moderate
Moderate: Fluorine acts as a weak hydrogen bond acceptor, slightly altering solvation.
Expert Insight: The pKa shift is the most dominant effect. At physiological pH (7.4), unsubstituted azetidine is >99.9% protonated (cationic), limiting passive diffusion. 3-Fluoroazetidine, with a lower pKa, has a significantly higher fraction of neutral species, directly correlating to improved
in Caco-2 assays.
Metabolic Stability & Mechanism of Action
The primary pharmacokinetic failure mode for small nitrogen heterocycles is oxidative metabolism. The 3-fluoro substitution is a strategic "metabolic block."
The Blocking Mechanism
Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) typically target the carbon alpha or beta to the nitrogen. In azetidines, the C3 position is electronically activated for oxidation.
Azetidine Metabolism: CYP enzymes abstract a hydrogen from C3, forming a radical that is rapidly hydroxylated to a 3-hydroxyazetidine (carbinolamine equivalent). This intermediate is unstable and often undergoes ring scission or oxidation to the azetidin-3-one (ketone), which is reactive.
3-Fluoroazetidine Resistance: The strong C-F bond and the electron-withdrawing nature of fluorine deactivate the C3-H bond towards radical abstraction. Furthermore, the fluorine atom sterically and electronically prevents the formation of the key oxidative intermediate.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the parent azetidine versus the stabilized 3-fluoro derivative.
Figure 1: Divergent metabolic pathways. The 3-fluoro substitution (Green path) effectively blocks the oxidative cascade that leads to ring degradation in the parent scaffold (Red path).
Case Studies in Drug Design
Case Study A: Triple Reuptake Inhibitors (Bioisosteric Replacement)
In the development of broad-spectrum antidepressants targeting SERT, NET, and DAT transporters, researchers utilized 3-aminoazetidine scaffolds.
Challenge: The parent 3-oxyazetidine series suffered from rapid metabolic clearance and poor blood-brain barrier (BBB) penetration due to high basicity.
Solution: Introduction of fluorine at the 3-position (or using the 3-fluoro backbone) modulated the pKa.
Outcome: The fluorinated derivatives demonstrated improved microsomal stability (
min) compared to non-fluorinated analogs ( min) and maintained high potency. The electron-withdrawing fluorine reduced the amine pKa, facilitating better BBB transport.
Source: Bioorganic & Medicinal Chemistry Letters (See Reference 1).
Case Study B: Peptide Mimetics (Preventing Aldol Cleavage)
Azetidine-2-carboxylic acid (Aze) is a proline analogue. However, derivatives containing a 3-hydroxy group are susceptible to "reverse aldol" cleavage under physiological conditions, breaking the peptide chain.
Innovation: Substitution with 3-fluoroazetidine-2-carboxylic acid .
Result: The fluoro-derivative is immune to this retro-aldol reaction, providing a stable, rigidified scaffold for peptide drugs while mimicking the steric bulk of the hydroxyl group.
Source: Tetrahedron (See Reference 2).
Experimental Protocol: Microsomal Stability for Polar Heterocycles
Standard protocols often fail for small, polar molecules like 3-fluoroazetidine due to poor retention on LC columns or extraction issues. The following protocol is optimized for polar amine retention .
Protocol Workflow
Figure 2: Optimized workflow for assessing metabolic stability of polar azetidine derivatives.
Critical Experimental Parameters
Column Selection (Step 6): Do not use standard C18 columns. 3-Fluoroazetidine is highly polar and will elute in the void volume (co-eluting with salts).
Recommendation: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized "Polar C18" column capable of retaining small amines.
pH Control: Ensure the buffer is strictly maintained at pH 7.4. Small shifts can drastically alter the ionization state (and thus the apparent clearance) of these pKa-sensitive compounds.
Quenching Agent: Use Acetonitrile (ACN) rather than Methanol. ACN typically provides cleaner protein precipitation for small polar amines, reducing matrix effects in the mass spectrometer.
References
Han, S. Y., et al. (2014). Exploration of 3-aminoazetidines as triple reuptake inhibitors by bioisosteric modification of 3-α-oxyazetidine. Bioorganic & Medicinal Chemistry Letters, 24(24), 5660-5664.
Jenkins, C. L., et al. (2004). 3-Fluoro-azetidine carboxylic acids and trans,trans-3,4-difluoroproline as peptide scaffolds. Tetrahedron, 60, 110-120.
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis.[1] Angewandte Chemie International Edition, 49(48), 8984-8987. (Contextual reference for small ring bioisosterism).
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 3-Fluoroazetidine Compounds
Introduction: The Critical Role of 3-Fluoroazetidines in Modern Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its inherent ring st...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of 3-Fluoroazetidines in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain provides a unique three-dimensional geometry that can be exploited to improve pharmacological properties.[1] The strategic introduction of a fluorine atom at the 3-position further enhances its value. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[2][3] Consequently, 3-fluoroazetidine derivatives are increasingly incorporated into novel therapeutics, including inhibitors of dipeptidyl peptidase IV for diabetes treatment.[4][5]
Caption: Overall workflow for the synthesis and structural validation of 3-fluoroazetidine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful and informative technique for elucidating the structure of organic molecules in solution. For fluorinated compounds, it is indispensable due to the unique properties of the ¹⁹F nucleus.[6] A comprehensive NMR analysis for a 3-fluoroazetidine derivative involves a suite of experiments, including ¹H, ¹³C, and ¹⁹F NMR, often supplemented by 2D techniques like COSY and HSQC.
Expertise & Causality: Why a Multi-Nuclear Approach is Essential
A ¹H NMR spectrum provides initial information on the proton environment, but severe signal overlap is common. Because the ¹⁹F nucleus has a spin of ½ and 100% natural abundance, ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, minimizing overlap issues.[7][8] Crucially, the coupling between ¹⁹F and nearby ¹H and ¹³C nuclei (J-coupling) provides definitive evidence of connectivity. These through-bond interactions are the bedrock of a confident structural assignment.[9] For example, a large geminal coupling constant (²JHF) and smaller vicinal coupling constants (³JHF) are characteristic signatures that directly map the fluorine atom's position relative to the protons on the azetidine ring.
Caption: Standardized workflow for NMR-based structural elucidation.
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
Sample Preparation: Dissolve 5-10 mg of the purified 3-fluoroazetidine compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should have minimal interfering residual signals.
¹H NMR Acquisition:
Acquire a standard proton spectrum.
Pay attention to the multiplets corresponding to the azetidine ring protons. Protons on the same carbon as the fluorine will appear as a complex multiplet due to both geminal H-H coupling and geminal H-F coupling. Protons on adjacent carbons will also show vicinal H-F coupling.
¹⁹F NMR Acquisition:
Acquire a proton-coupled ¹⁹F spectrum. This is crucial as it reveals the couplings to all nearby protons.
A proton-decoupled spectrum can also be acquired for simpler signal presentation and accurate chemical shift determination.[10] Trifluorotoluene is often used as a reference standard.[6]
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum. The carbon atom directly bonded to fluorine will exhibit a large one-bond C-F coupling (¹JCF), appearing as a doublet. Carbons two or three bonds away will show smaller couplings.
An Attached Proton Test (APT) or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
2D NMR (if necessary): If the 1D spectra are too complex, run a COSY experiment to establish ¹H-¹H correlations and an HSQC experiment to link protons directly to their attached carbons.
Data Presentation: Expected NMR Parameters
The following table summarizes typical NMR data for a generic N-protected 3-fluoroazetidine. Actual values will vary based on the specific substituent (R).
Nucleus
Position
Typical Chemical Shift (δ, ppm)
Multiplicity
Typical Coupling Constants (J, Hz)
¹H
H-3
~5.2 - 5.5
dddd (doublet of doublets of doublets of doublets)
Note: These are representative values. Refer to experimental data for specific compounds.[9][11]
Mass Spectrometry (MS): Absolute Molecular Weight and Formula Confirmation
While NMR provides the structural framework, Mass Spectrometry confirms the molecular weight (MW) and, with high resolution, the elemental composition. This is a critical self-validating step; the proposed structure from NMR must match the molecular formula derived from high-resolution mass spectrometry (HRMS).[12]
Expertise & Causality: Choosing the Right Ionization Technique
For most 3-fluoroazetidine derivatives, which are often polar and non-volatile, Electrospray Ionization (ESI) is the method of choice. ESI is a "soft" ionization technique that typically generates the protonated molecule [M+H]⁺ in positive ion mode, minimizing fragmentation and preserving the crucial molecular ion information. This is preferable to "harder" techniques like Electron Impact (EI), which can cause extensive fragmentation and may not show a molecular ion peak at all.
Caption: A typical workflow for High-Resolution Mass Spectrometry (HRMS) analysis.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile/water.
Instrument Setup:
Use an ESI source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.
Calibrate the instrument immediately before analysis to ensure high mass accuracy.
Data Acquisition:
Acquire a full scan spectrum in positive ion mode.
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
Data Analysis:
Determine the accurate mass of the [M+H]⁺ ion to at least four decimal places.
Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass. The calculated formula should match the expected formula of the synthesized compound with an error of less than 5 ppm.
Data Presentation: Interpreting HRMS Results
Parameter
Example: N-Boc-3-fluoroazetidine
Molecular Formula
C₈H₁₄FNO₂
Calculated Exact Mass
175.0954
Calculated [M+H]⁺ Mass
176.1032
Observed [M+H]⁺ Mass
176.1029
Mass Error
-1.7 ppm
Conclusion
The observed mass is within acceptable error (<5 ppm), confirming the elemental composition.
Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard
When a high-quality single crystal of the synthesized compound can be obtained, Single-Crystal X-ray Crystallography (SCXRD) provides the ultimate structural proof.[13] It delivers an unambiguous three-dimensional map of the atoms in the solid state, confirming not only connectivity but also absolute stereochemistry and molecular conformation.[14]
Expertise & Causality: The Challenge and Reward of Crystallization
The primary hurdle for SCXRD is growing a suitable crystal, which can be a significant challenge. However, the payoff is immense. While NMR provides data averaged over time in solution, a crystal structure is a precise snapshot of the molecule.[14] For 3-fluoroazetidine compounds, this can definitively establish the relative stereochemistry of substituents on the ring, information that can be difficult or impossible to obtain solely from NMR. The data collection is typically performed at low temperatures (~100 K) to minimize the thermal vibration of atoms, resulting in a sharper, more resolved diffraction pattern and a more precise final structure.[14]
Experimental Protocol: SCXRD
Crystallization: Grow single crystals of the compound. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. This is often a process of trial and error with various solvents.
Crystal Mounting: Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head.[14]
Data Collection:
Place the crystal in a stream of cold nitrogen gas (typically 100 K) within the diffractometer.[14]
The instrument rotates the crystal in a beam of X-rays and collects the resulting diffraction pattern on a detector.
Structure Solution and Refinement:
The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.
The resulting electron density map is used to build and refine a molecular model until it accurately matches the experimental data.
Data Presentation: Key Outputs from a Crystal Structure
3D Molecular Plot: A visual representation of the molecule (e.g., an ORTEP plot) showing atomic positions and thermal ellipsoids.
Bond Lengths and Angles: A table of precise measurements for all bonds and angles, confirming the azetidine ring structure and the C-F bond.
Crystallographic Information File (CIF): The standard output file containing all experimental and structural data, which can be deposited in a public database like the Cambridge Structural Database (CSD).
Comparative Summary and Conclusion
Each analytical technique provides a unique and vital piece of the structural puzzle. They are not redundant but complementary, forming a self-validating system that ensures the highest level of confidence in the final structural assignment.
Excellent for detailed structural framework; non-destructive
Can have signal overlap; may not determine absolute stereochemistry
Mass Spectrometry
Molecular weight, elemental formula
High sensitivity, confirms molecular formula with high accuracy
Provides little to no connectivity information on its own
X-ray Crystallography
Unambiguous 3D structure, absolute stereochemistry, solid-state conformation
The "gold standard" for structural proof
Requires a high-quality single crystal, which can be difficult to obtain
References
CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. (URL: [Link])
Wiczkowski, W., & Piskula, M. K. (2018). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules. (URL: [Link])
Mhlongo, S. E., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. (URL: [Link])
University of Ottawa. 19Flourine NMR. (URL: [Link])
Shimadzu Corporation. LC/MS/MS Method Package for Short Chain Fatty Acids. (URL: [Link])
Ghassempour, A., et al. (2021). Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy. Journal of Diabetes & Metabolic Disorders. (URL: [Link])
Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry. (URL: [Link])
ABRUZZO, M., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. (URL: [Link])
Piron, K., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC. (URL: [Link])
Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. (URL: [Link])
ResearchGate. ¹H NMR (a) and ¹³C NMR (b) spectra of Fr 3. (URL: [Link])
Smith, C. J., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters. (URL: [Link])
Organic Letters. Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. (URL: [Link])
ResearchGate. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (URL: [Link])
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. (URL: [Link])
National Center for Biotechnology Information. 3-Fluoroazetidine. PubChem Compound Database. (URL: [Link])
Claramunt, R. M., et al. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals. (URL: [Link])
ResearchGate. Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. (URL: [Link])
PubMed. H-1, C-13, and F-19 Nuclear Magnetic Resonance Assignments of 3,3-difluoro-5 alpha-androstane-17 Beta-Ol Acetate. (URL: [Link])
National Center for Biotechnology Information. Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. (URL: [Link])
PubMed. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. (URL: [Link])
Malz, F., & Jancke, H. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. (URL: [Link])
Foley, D. J., & Davies, H. M. L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. (URL: [Link])
MDPI. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (URL: [Link])
Oriental Journal of Chemistry. Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. (URL: [Link])
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. (URL: [Link])
National Center for Biotechnology Information. Crystal structure from X-ray powder diffraction data, DFT-D calculation, Hirshfeld surface analysis, and energy frameworks of (RS)-trichlormethiazide. (URL: [Link])
Pombeiro, A. J. L. (Ed.). (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Inorganica Chimica Acta. (URL: [Link])
National Center for Biotechnology Information. Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives. (URL: [Link])
University of Wisconsin-Madison. NMR Spectroscopy. (URL: [Link])
Validating Purity of 3-Fluoroazetidine Hydrochloride: A Comparative Analytical Guide
Executive Summary: The "Invisible" Analyte Challenge 3-Fluoroazetidine hydrochloride (CAS 617718-46-4) represents a specific class of "analytical blind spots" in medicinal chemistry. As a strained, four-membered nitrogen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Invisible" Analyte Challenge
3-Fluoroazetidine hydrochloride (CAS 617718-46-4) represents a specific class of "analytical blind spots" in medicinal chemistry. As a strained, four-membered nitrogen heterocycle lacking significant conjugation, it exhibits negligible UV absorbance above 200 nm. Furthermore, its hydrochloride salt form and high polarity make it ill-suited for standard reverse-phase HPLC or direct GC analysis without modification.
This guide compares three validation methodologies to determine the absolute purity of 3-fluoroazetidine HCl. We move beyond simple "Certificate of Analysis" verification to rigorous, self-validating experimental protocols.
Core Comparison Matrix
Feature
Method A: Quantitative NMR (qNMR)
Method B: Derivatized GC-MS
Method C: HILIC-CAD HPLC
Primary Utility
Absolute Purity Determination
Trace Organic Impurity Profiling
Routine QC & Stability Testing
Detection Basis
Nuclear Spin (Universal)
Mass/Charge (after silylation)
Aerosol Charge (Universal)
Reference Std?
Not required for analyte
Required for quantification
Required for quantification
Strengths
Non-destructive; SI-traceable
High resolution for isomers
Handles salt form directly
Weaknesses
Lower sensitivity (LOD ~0.1%)
Complex sample prep; thermal risk
Non-linear response (CAD)
Method A: Quantitative NMR (qNMR) – The Gold Standard
Verdict: Best for establishing absolute purity (mass balance) without a reference standard of the analyte.
Mechanistic Insight
qNMR relies on the principle that signal intensity is directly proportional to the number of nuclei. Since 3-fluoroazetidine contains both protons (
) and fluorine (), we can use a dual-nuclei approach for cross-validation. This method bypasses the lack of UV chromophores entirely.
Experimental Protocol
Reagents:
Solvent: D₂O (Deuterium Oxide) is preferred over DMSO-d6 to prevent potential ring-opening or polymerization of the free base formed in organic solution.
Internal Standard (IS): Maleic acid (traceable standard) or Potassium Hydrogen Phthalate (KHP). Must have non-overlapping signals with the azetidine ring protons (3.5–4.5 ppm).
Workflow:
Relaxation Delay Determination (
): Perform an inversion-recovery experiment. The delay () must be set to of the slowest relaxing signal (usually the IS) to ensure >99% magnetization recovery.
Sample Prep: Weigh ~10 mg of 3-fluoroazetidine HCl and ~5 mg of IS into the same vial using a microbalance (readability 0.001 mg). Precision weighing is the critical error source.
Acquisition:
Pulse angle: 90°
Scans: 16–64 (for S/N > 150)
Spectral Width: 20 ppm (
)
Processing: Phase and baseline correction are critical. Integration must cover the full base of the peaks including ¹³C satellites.
Self-Validating Check:
Calculate purity using the azetidine ring protons (multiplets at ~4.2 ppm) and the fluorine signal (decoupled
). If the calculated mass purity deviates by >1% between nuclei, the sample contains paramagnetic impurities or the integration limits are incorrect.
Verdict: Essential for detecting synthesis by-products like 3-hydroxyazetidine or residual starting materials (e.g., epichlorohydrin derivatives).
Mechanistic Insight
Direct GC analysis of amine salts leads to thermal degradation in the injector port. To validate purity via GC, we must "mask" the polar amine and potential hydroxyl groups using silylation.[1] This increases volatility and thermal stability.
Experimental Protocol
Reagents:
Derivatizing Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (catalyst).
Solvent: Anhydrous Pyridine (scavenges HCl).
Workflow:
Free Base Liberation (In-situ): Dissolve 5 mg sample in 0.5 mL pyridine.
Derivatization: Add 200 µL MSTFA. Cap and heat at 60°C for 30 minutes.
Reaction:
Injection: Split injection (50:1) at 250°C.
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
Self-Validating Check:
Monitor the chromatogram for "double peaks" which indicate incomplete derivatization. The mono-TMS derivative of 3-fluoroazetidine should appear as a single sharp peak. If a broad tailing peak is observed earlier, the reaction time must be extended.
Method C: HILIC-CAD – Routine Quality Control
Verdict: Best for high-throughput environments checking batch-to-batch consistency.
Mechanistic Insight
Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar species like azetidine salts. Charged Aerosol Detection (CAD) is universal and does not rely on UV absorbance, making it superior to UV-Vis (205 nm) which suffers from solvent noise.
Experimental Protocol
System: HPLC with Corona Veo or similar CAD.
Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 3.5 µm, 150 x 2.1 mm.
Mobile Phase:
Isocratic: 80% B / 20% A.
Detection: CAD nebulizer temp 35°C.
Self-Validating Check:
Inject a chloride standard (NaCl). The 3-fluoroazetidine cation and the Chloride anion should resolve. The molar ratio of Azetidine:Chloride (determined via external calibration) validates the stoichiometry (should be 1:1).
Visualizing the Validation Logic
The following diagram illustrates the decision process for selecting the correct validation workflow based on the specific analytical need (Absolute Purity vs. Impurity ID).
Caption: Decision tree for selecting analytical methodology based on reference standard availability and data requirements.
References
SIELC Technologies. (n.d.). HPLC Analysis of Histidine and Related Compounds (Mixed-Mode/HILIC). Retrieved February 4, 2026, from [Link]
Pauli, G. F., et al. (2014).[4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Contextual grounding for qNMR methodology).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Operational Disposal Strategy
Immediate Action: Classify 3-Ethyl-3-fluoroazetidine hydrochloride as Halogenated Hazardous Waste .
Critical Prohibition: Do NOT mix with strong oxidizing agents or strong bases. The hydrochloride salt stabilizes the strained azetidine ring; removing this acidic proton (deprotonation) increases volatility and reactivity, risking uncontrolled ring-opening events.
Chemical Profile & Hazard Identification
The "Why" Behind the Protocol:
Effective disposal requires understanding the molecule's stress points. 3-Ethyl-3-fluoroazetidine hydrochloride combines a strained nitrogen heterocycle with a halogen substituent.[1]
Ring Strain: The azetidine ring possesses approximately 25.4 kcal/mol of ring strain [1].[2] While kinetically stable as the hydrochloride salt, the ring is susceptible to nucleophilic attack and ring-opening polymerization if the pH is raised (basified) or if exposed to high heat.
Fluorine Content: The C-F bond is metabolically stable but mandates segregation from non-halogenated waste streams to comply with incineration protocols (preventing damage to non-scrubbed incinerators).
Hygroscopicity: The HCl salt is likely hygroscopic. Moisture absorption can lead to clumping and hydrolysis over time, potentially releasing HCl gas.
Table 1: Physicochemical Safety Data
Parameter
Value / Characteristic
Operational Implication
Physical State
White crystalline solid
Dust inhalation hazard; use local exhaust ventilation (LEV).[1]
Reactivity
High (Ring Strain)
Susceptible to exothermic ring opening; keep cool and dry.[1]
Incompatibility
Strong Oxidizers, Bases
Do not co-mingle with bleach, peroxides, or hydroxides in waste drums.[1]
Waste Class
Halogenated Organic
Must be incinerated at facilities equipped with HF scrubbers.[1]
Pre-Disposal Stabilization & Segregation
Objective: Maintain the chemical in its most thermodynamically stable state (the salt form) until it leaves the facility.
Maintain Salt Formation: Never neutralize the waste to the free amine "to save volume." The free base is significantly more volatile and reactive.
Solvent Compatibility: If the material is in solution, ensure the solvent is compatible with Halogenated Waste streams.
Secondary Containment: Place the sealed primary bag into a wide-mouth HDPE jar or a fiber drum lined with a heavy-duty liner.
Bulking: Do not loose-dump this chemical into a generic "solid waste" bin. It should be "Lab Packed"—a method where small containers are packed inside a larger drum with absorbent material (vermiculite) to prevent breakage and reaction [2].
Protocol B: Liquid Waste (Reaction Mixtures)
Best for: Mother liquors or reaction byproducts.
Segregation: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute technically classifies the entire mixture as halogenated waste for incineration purposes.
Container: Use a safety can or HDPE carboy rated for halogenated solvents.
pH Check: Ensure the waste solution is not strongly basic (pH > 10). If basic, carefully neutralize with dilute HCl to pH 6-8 before adding to the waste drum to prevent heat generation and ring opening.
Scenario: A 5g vial of solid powder drops and shatters.
Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.
PPE: Don nitrile gloves (double gloved), safety goggles, and an N95 or P100 particulate respirator.
Containment: Cover the spill with a dry absorbent pad or vermiculite.
Crucial: Do not use wet paper towels initially, as dissolving the salt can spread the contamination.
Cleanup:
Scoop the dry material/absorbent mixture into a disposal bag.
Wipe the surface with a soap/water solution (surfactants help lift the organic salt).
Final Decontamination: Wipe with a weak ethanol solution.
Disposal: Treat all cleanup materials as Protocol A (Solid Hazardous Waste).
Regulatory Compliance & Documentation
RCRA Classification (USA): While 3-Ethyl-3-fluoroazetidine is not explicitly P-listed, it should be managed as a hazardous waste due to toxicity and ignitability (if in solvent) [3].[1]
Waste Codes:
If in halogenated solvent: F001/F002 .
If pure substance: Assign D001 (Ignitable) if applicable, or manage as "Non-RCRA Regulated Hazardous Waste" (state dependent) but incinerate as hazardous to ensure destruction of the fluorinated ring.
Destruction Method: The ultimate disposal facility must use high-temperature incineration with acid gas scrubbing to capture Hydrogen Fluoride (HF) and HCl generated during combustion.
References
Doda, L., et al. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2021. Link
Dartmouth College EHS. "Hazardous Waste Disposal Guide: Solid Wastes and Lab Packs." Dartmouth Policy Portal. Link
U.S. Environmental Protection Agency. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Link
Personal protective equipment for handling 3-Ethyl-3-fluoroazetidine hydrochloride
Executive Safety Summary: The "Read-Across" Protocol Chemical Context: 3-Ethyl-3-fluoroazetidine hydrochloride is a strained, four-membered nitrogen heterocycle. While specific toxicological data for this exact ethyl-der...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary: The "Read-Across" Protocol
Chemical Context: 3-Ethyl-3-fluoroazetidine hydrochloride is a strained, four-membered nitrogen heterocycle. While specific toxicological data for this exact ethyl-derivative is often proprietary, structural analogs (e.g., 3-Fluoroazetidine HCl, CAS 617718-46-4) provide a scientifically grounded "Read-Across" safety profile.
Immediate Hazard Profile (Inferred):
Physical State: White to off-white crystalline solid. Hygroscopic.
Primary Risks:
Acute Toxicity (H302/H312/H332): Harmful if swallowed, in contact with skin, or inhaled.
Severe Irritation (H315/H319): The hydrochloride salt moiety generates hydrochloric acid upon contact with moisture (sweat/mucous membranes), leading to chemical burns or severe dermatitis.
Respiratory Irritation (H335): Dust inhalation is the highest operational risk during weighing.
Mechanistic Risk Assessment & PPE Logic
As a Senior Application Scientist, I do not recommend PPE based on "compliance" alone, but on chemical causality .
Hazard Mechanism
Causality
PPE/Engineering Countermeasure
Ring Strain Release
The azetidine ring is kinetically stable but thermodynamically strained. While less reactive than aziridines, it can act as an alkylating agent under specific metabolic conditions.
Double-gloving is mandatory to prevent micro-permeation. Standard latex is insufficient; Nitrile is required.
Hydrolysis of HCl Salt
Upon contact with skin moisture, the .HCl counter-ion dissociates, locally lowering pH to <2.0. This causes "delayed burn" sensations.
Long-cuffed gloves tucked over lab coat sleeves prevent "wrist-gap" exposure where sweat accumulates.
Hygroscopicity
The solid absorbs atmospheric water, becoming sticky/clumpy. This increases the force required to transfer solids, raising the risk of "flick" spills (aerosolization).
Respiratory protection (N95 minimum, P100 preferred) or handling strictly inside a Chemical Fume Hood .
PPE Specifications Matrix
The following equipment constitutes the Self-Validating Safety System for handling < 10g quantities.
Body Zone
Standard Requirement
Technical Specification & Rationale
Respiratory
Primary: Fume HoodSecondary: Respirator
Engineering Control: Work must be done in a certified hood (Face velocity: 80–100 fpm).PPE: If working outside a hood (e.g., balance maintenance), use a 3M 6000 Series Half Facepiece with P100 Particulate Filters (2091) .
Dermal (Hands)
Double Gloving
Inner Layer: 4 mil Nitrile (High dexterity).Outer Layer: 5-8 mil Nitrile or Neoprene (Mechanical strength).Why: The outer glove handles the abrasive solid; the inner glove protects against permeation if the outer layer is compromised.
Ocular
Chemical Goggles
ANSI Z87.1 Impact/Splash Goggles. Note: Safety glasses are insufficient because azetidine salts are fine powders that can drift around side-shields.
Body
Lab Coat + Apron
Cotton/Poly Lab coat (buttoned to neck).Disposable Tyvek® Apron recommended for quantities >1g to prevent dust accumulation on personal clothing.
Operational Protocol: Safe Handling Lifecycle
This workflow minimizes static discharge and aerosolization, the two most common failure points in handling azetidine salts.
Phase 1: Preparation & Weighing
Static Neutralization: Azetidine salts are prone to static charge. Place an ionizing bar or anti-static gun inside the fume hood before opening the vial.
Vessel Selection: Use a glass scintillation vial or round-bottom flask. Avoid metal spatulas if possible (use PTFE-coated) to prevent potential metal-catalyzed ring opening or corrosion from the HCl salt.
The "Draft Shield" Technique: If your balance is sensitive to hood airflow, do not turn off the hood. Instead, build a small draft shield using clean empty boxes around the balance pan inside the hood.
Phase 2: Solubilization (The Critical Step)
Solvent Choice: Soluble in water, methanol, and DMSO.
Exotherm Warning: Dissolving HCl salts can be slightly exothermic. Add solvent slowly to the solid (not solid to solvent) to control potential fuming or splashing.
Sealing: Parafilm® is not a primary seal. Use a Teflon-lined screw cap immediately after solvation.
Phase 3: Decontamination & Spill Response
Minor Spill (Solid): Do not sweep (creates dust).[1] Cover with a wet paper towel (water) to dissolve the salt, then wipe up.
Deactivation Solution: A dilute solution of Sodium Bicarbonate (NaHCO₃) is ideal. It neutralizes the HCl salt and ensures the pH is safe for disposal.
Reaction:
Note: Expect mild fizzing (
release).
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling 3-Ethyl-3-fluoroazetidine hydrochloride, emphasizing the "Stop/Go" safety checks.
Figure 1: Operational Safety Logic Flow for handling fluoroazetidine salts. Blue nodes indicate preparation, white nodes indicate active handling, and red nodes indicate critical decision points.
Waste Disposal & Logistics
Classification: This compound must be treated as Halogenated Organic Waste due to the Fluorine and Chlorine content.
Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) or strong bases (which could liberate the free amine and potentially volatile vapors).
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to the corrosive nature of the hydrochloride.
References
University of Pittsburgh. (2013). Safe Handling of Azides and Nitrogenous Heterocycles. Department of Environmental Health and Safety. Retrieved from [Link]